molecular formula C15H29NO B074712 N-Dodecylacrylamide CAS No. 1506-53-2

N-Dodecylacrylamide

Cat. No.: B074712
CAS No.: 1506-53-2
M. Wt: 239.4 g/mol
InChI Key: XQPVIMDDIXCFFS-UHFFFAOYSA-N
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Description

N-Dodecylacrylamide is a useful research compound. Its molecular formula is C15H29NO and its molecular weight is 239.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-dodecylprop-2-enamide
Source PubChem
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InChI

InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVIMDDIXCFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33827-81-5
Record name 2-Propenamide, N-dodecyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=33827-81-5
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DSSTOX Substance ID

DTXSID50164580
Record name N-Dodecylacrylamide
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Molecular Weight

239.40 g/mol
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CAS No.

1506-53-2
Record name N-Dodecyl-2-propenamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Dodecylacrylamide
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Record name N-Dodecylacrylamide
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Record name N-dodecylacrylamide
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Foundational & Exploratory

N-Dodecylacrylamide: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide is a long-chain, hydrophobic monomer increasingly utilized in the synthesis of advanced polymers for a variety of applications, including as surfactant polymers, in biomedical coatings, and as a component of nanomaterials for drug delivery.[1] Its amphiphilic nature, stemming from the combination of a hydrophilic acrylamide group and a long hydrophobic dodecyl chain, allows for the formation of polymers with unique self-assembly and surface-active properties.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow diagrams to support its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₅H₂₉NO[2][3]
Molecular Weight 239.40 g/mol [2]
Appearance White to pale cream or pale yellow powder/crystals
Melting Point 58 °C
Boiling Point 155 °C at 1 mmHg
Density (estimated) ~0.86 g/cm³[]

Note: Density is estimated based on the value for the similar long-chain N-Octadecylacrylamide.

Table 2: Solubility Profile of this compound
SolventSolubilityNotes
Water InsolubleThe long hydrophobic dodecyl chain dominates, making it poorly soluble in aqueous solutions.
Ether SolubleA 10% solution in ether is reported to be clear.
Non-polar organic solvents (e.g., Dichloromethane, Toluene, THF) HighExpected to be readily soluble due to its hydrophobic nature.
Polar aprotic solvents (e.g., DMF, DMAc) HighExpected to be readily soluble.
Alcohols (e.g., Methanol, Ethanol) Moderate to LowSolubility is expected to be limited.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of dodecylamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • Dodecylamine

  • Acryloyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dodecylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization (e.g., from methanol) or column chromatography on silica gel.

Determination of Melting Point using a Mel-Temp Apparatus

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or similar melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and in a fine powder form.

  • Introduce a small amount of the sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.

  • Place the capillary tube into the sample holder of the Mel-Temp apparatus.

  • Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Heat the sample again, but this time at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

Materials:

  • This compound sample

  • Vacuum distillation apparatus (including a Claisen adapter, condenser, receiving flask, and vacuum source)

  • Heating mantle

  • Stir bar

  • Thermometer

  • Manometer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Place the this compound sample and a stir bar into the distillation flask.

  • Connect the apparatus to a vacuum source and a manometer.

  • Begin stirring and slowly reduce the pressure inside the apparatus to the desired level (e.g., 1 mmHg).

  • Once a stable low pressure is achieved, begin heating the distillation flask.

  • Observe the temperature on the thermometer. The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant.

  • Record the boiling point and the corresponding pressure.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Dodecylamine Dodecylamine Mix_Reactants Dissolve Dodecylamine & Triethylamine in Solvent Dodecylamine->Mix_Reactants Acryloyl_Chloride Acryloyl Chloride Addition Slowly add Acryloyl Chloride Acryloyl_Chloride->Addition Triethylamine Triethylamine Triethylamine->Mix_Reactants Solvent Anhydrous Solvent (DCM or THF) Solvent->Mix_Reactants Cooling Cool to 0°C Mix_Reactants->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Melting Point Determination

Melting_Point_Workflow Start Start Prepare_Sample Prepare Dry, Powdered Sample Start->Prepare_Sample Load_Capillary Load Sample into Capillary Tube (2-3 mm) Prepare_Sample->Load_Capillary Place_in_Apparatus Place Capillary in Mel-Temp Load_Capillary->Place_in_Apparatus Rapid_Heat Rapid Heating for Approximate Melting Range Place_in_Apparatus->Rapid_Heat Cool_Down Cool Apparatus >20°C below Approximate M.P. Rapid_Heat->Cool_Down Slow_Heat Slow Heating (1-2°C/min) Cool_Down->Slow_Heat Observe_Melt_Start Record Temperature at First Liquid Droplet Slow_Heat->Observe_Melt_Start Observe_Melt_End Record Temperature at Complete Liquefaction Observe_Melt_Start->Observe_Melt_End Result Melting Point Range Observe_Melt_End->Result End End Result->End

Caption: Workflow for melting point determination of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Dodecylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-dodecylacrylamide, a long-chain alkylacrylamide monomer crucial in the development of polymers for various applications, including drug delivery systems, viscosity modifiers, and functional coatings. This document details the most common synthetic routes, provides step-by-step experimental protocols, and outlines effective purification methodologies. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the formation of an amide bond between dodecylamine and an activated acrylic acid derivative. The two most prevalent methods are the Schotten-Baumann reaction and Friedel-Crafts acylation.

Schotten-Baumann Reaction: Acylation of Dodecylamine with Acryloyl Chloride

The Schotten-Baumann reaction is a robust and widely used method for preparing amides.[1][2] In this reaction, dodecylamine is acylated by acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] This method is generally high-yielding and can be performed under relatively mild conditions.

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products dodecylamine Dodecylamine (C₁₂H₂₅NH₂) ndda This compound dodecylamine->ndda Nucleophilic Acyl Substitution acryloyl_chloride Acryloyl Chloride (CH₂=CHCOCl) acryloyl_chloride->ndda base Base (e.g., Triethylamine, NaOH) solvent Anhydrous Solvent (e.g., DCM, THF) hcl HCl (neutralized by base)

Caption: Schotten-Baumann synthesis of this compound.

Experimental Protocol:

  • Materials:

    • Dodecylamine

    • Acryloyl chloride

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized water

    • Brine (saturated NaCl solution)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine (1.0 equivalent) in anhydrous DCM.

    • Add triethylamine (1.1-1.5 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Friedel-Crafts Acylation of Acrylamide

An alternative route involves the Friedel-Crafts acylation of acrylamide with dodecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This method has been reported for the synthesis of N-acylacrylamides.[3]

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products acrylamide Acrylamide (CH₂=CHCONH₂) ndda N-Dodecanoylacrylamide acrylamide->ndda Electrophilic Acylation dodecanoyl_chloride Dodecanoyl Chloride (C₁₁H₂₃COCl) dodecanoyl_chloride->ndda lewis_acid Lewis Acid (e.g., AlCl₃) solvent Organic Solvent (e.g., Acetone) hcl HCl

Caption: Friedel-Crafts synthesis of N-dodecanoylacrylamide.

Experimental Protocol (for N-Dodecanoylacrylamide): [3]

  • Materials:

    • Dodecanoyl chloride (10.9 g, 0.05 M)

    • Acrylamide (3.5 g, 0.05 M)

    • Anhydrous aluminum chloride (6.5 g, 0.05 M)

    • Acetone (50 ml)

    • Cold distilled water

  • Procedure:

    • In a 250 ml conical flask, dissolve dodecanoyl chloride and acrylamide in acetone to obtain a clear solution.

    • Stir the solution with a magnetic stirrer at room temperature.

    • Add anhydrous aluminum chloride to the reaction mixture and continue stirring at room temperature.

    • After 5 to 10 minutes of stirring, vigorous evolution of hydrogen chloride will occur, which should cease after about 5 minutes.

    • Pour the reaction mixture into cold distilled water to precipitate the product.

    • Isolate the white product by filtration.

Purification Methodologies

The crude this compound obtained from synthesis typically contains unreacted starting materials and byproducts, necessitating purification. The most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[5][6][7] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[8] For this compound, a non-polar solvent or a mixed solvent system is generally effective due to the long alkyl chain.

Experimental Protocol (General):

  • Solvent Selection: A suitable solvent should dissolve this compound sparingly at room temperature but readily at its boiling point. Hexane, or a mixed solvent system such as hexane/ethyl acetate or acetone/water, are good starting points for solubility tests.[2][9]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11] For this compound, a normal-phase silica gel column is typically used.

Experimental Workflow:

G start Crude this compound dissolve Dissolve in a minimum of non-polar solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for column chromatography purification.

Experimental Protocol:

  • Materials:

    • Silica gel (for flash chromatography)

    • Hexane

    • Ethyl acetate

    • TLC plates

  • Procedure:

    • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[12][13]

    • Fraction Collection: Collect fractions of the eluent as it passes through the column.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize the key physical properties and reported yields for the synthesis of this compound and a related compound.

PropertyValueReference
Molecular Formula C₁₅H₂₉NO[8]
Molecular Weight 239.40 g/mol [8]
Melting Point 55-60 °C
Appearance White to off-white solid
Purity (Typical) >97%[14]
Synthesis MethodProductYieldReference
Friedel-Crafts Acylation (Dodecanoyl Chloride)N-Dodecanoylacrylamide50%[3]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the amide proton, and the protons of the dodecyl chain.

  • Expected Chemical Shifts (CDCl₃):

    • Vinyl Protons (CH₂=CH-): ~5.6-6.3 ppm (multiplets)

    • Amide Proton (-NH-): ~5.5-6.0 ppm (broad singlet)

    • Methylene group adjacent to Nitrogen (-NH-CH₂-): ~3.3 ppm (quartet)

    • Methylene groups of the alkyl chain (-CH₂-): ~1.2-1.5 ppm (broad multiplet)

    • Terminal methyl group (-CH₃): ~0.9 ppm (triplet)

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group and the vinyl group.

  • Expected Absorption Bands:

    • N-H Stretch: ~3300 cm⁻¹ (strong, sharp)

    • C-H Stretch (alkyl): ~2850-2960 cm⁻¹ (strong)

    • C=O Stretch (Amide I): ~1650-1670 cm⁻¹ (strong)

    • N-H Bend (Amide II): ~1550-1570 cm⁻¹ (strong)

    • C=C Stretch: ~1620-1640 cm⁻¹ (medium)

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements.

References

The Polymerization Behavior of N-Dodecylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide (DDA) is a long-chain, hydrophobic acrylamide derivative that serves as a critical monomer for the synthesis of advanced amphiphilic polymers.[1] The presence of a twelve-carbon alkyl chain (dodecyl group) and a hydrophilic amide moiety imparts unique self-assembly characteristics to its corresponding polymer, poly(this compound) or pDDA.[1] This polymer's ability to form highly organized nanostructures makes it a material of significant interest for applications ranging from biomedical coatings to sophisticated drug delivery systems.[1] This guide provides an in-depth examination of the synthesis, polymerization, and unique behavioral properties of this compound.

This compound Monomer: Synthesis and Properties

The DDA monomer is a solid at room temperature with a melting point of approximately 58°C.[2] Its synthesis is most commonly achieved through the reaction of an aliphatic primary amine (dodecylamine) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

PropertyValueReference
IUPAC NameN-dodecylprop-2-enamide[5]
CAS Number1506-53-2[5]
Molecular FormulaC₁₅H₂₉NO[5]
Molecular Weight239.40 g/mol [5]
Melting Point58 °C[2]
Physical FormSolid

Polymerization of this compound

Poly(this compound) is typically synthesized via free-radical polymerization.[1][4] This method allows for the creation of high molecular weight polymers with conversions often exceeding 90%.[4] The process involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN), in an appropriate solvent.

Free-Radical Polymerization Kinetics

The polymerization of DDA follows the classical mechanism of free-radical chain polymerization, which consists of three main stages: initiation, propagation, and termination.

  • Initiation: The process begins with the thermal decomposition of an initiator (e.g., AIBN) to generate primary free radicals.[6] These highly reactive species then attack a DDA monomer molecule, transferring the radical to it and initiating the polymer chain.[6]

  • Propagation: The newly formed monomer radical rapidly adds to other DDA monomers in a sequential fashion.[6] This step is the primary chain-growth phase, where the polymer backbone is formed.

  • Termination: The growth of a polymer chain is halted when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer.[7]

The rate of polymerization and the final molecular weight of the polymer are influenced by factors such as monomer concentration, initiator concentration, and temperature.

Polymerization and Molecular Weight Data

The molecular weight of pDDA is a critical parameter that influences its properties, particularly its ability to form ordered structures.[8] Researchers have synthesized pDDA with a range of molecular weights to study this dependence.

InitiatorTemperature (°C)Mₙ ( kg/mol )Polydispersity Index (PDI)Monomer ConversionReference
AIBN8011.45.1> 90%[4]

Note: Mₙ (Number-average molecular weight) and PDI values can vary significantly based on specific reaction conditions.

Structural and Thermal Properties of Poly(this compound)

pDDA is an amorphous polymer at room temperature.[9] Its unique thermal behavior is characterized by two distinct transitions observable via Differential Scanning Calorimetry (DSC), a technique that measures heat flow into or out of a sample as a function of temperature.[10][11]

Thermal Analysis

DSC analysis reveals a glass transition temperature (T₉) well above room temperature and a melting transition at a much lower temperature.[9] The low-temperature event is not the melting of the polymer backbone but rather the melting of crystallized dodecyl side chains that form semi-crystalline nanodomains.[4][12]

Thermal PropertyTemperature (°C)DescriptionReference
Tₘ (Side-Chain Melting)-28.5 to -29Melting of crystallized dodecyl side chains in nanodomains.[4][9]
T₉ (Glass Transition)73.6Transition of the amorphous polymer backbone from a rigid to a more flexible state.[9]
Self-Assembly and Lamellar Structure Formation

A remarkable characteristic of pDDA is its ability to self-assemble into a highly ordered lamellar structure.[9] This phenomenon is induced by annealing thin films of the polymer under humid conditions (e.g., 60°C at 98% relative humidity).[9][13]

During humid annealing, water molecules are adsorbed by the hydrophilic amide groups in the polymer backbone.[14] This enhances the segregation between the now more hydrophilic main chains and the hydrophobic dodecyl side chains, acting as a driving force for nanophase separation.[8][14] The result is a uniaxially oriented lamellar structure where the polymer main chains form a plane, and the dodecyl side chains align perpendicularly to it.[9][14] X-ray diffraction studies have determined the lamellar spacing to be approximately 3.25 nm.[9][13]

The degree of ordering in these lamellar structures is dependent on the polymer's molecular weight; pDDA with a number-average molecular weight (Mₙ) of 3500 or greater tends to form more well-defined lamellar structures compared to lower molecular weight versions.[8]

Applications in Drug Delivery

The amphiphilic nature of pDDA makes it a highly attractive candidate for drug delivery applications.[1] Polymers that contain both hydrophobic and hydrophilic domains can self-assemble in aqueous environments to form core-shell structures known as polymeric micelles.[15][16]

  • Micelle Formation: In water, pDDA chains can aggregate to form nanoparticles where the hydrophobic dodecyl chains form a core, and the more hydrophilic polyamide backbone forms a protective outer shell or corona.[1]

  • Drug Encapsulation: The hydrophobic core of these micelles serves as a reservoir for poorly water-soluble (hydrophobic) drugs. This encapsulation improves the drug's solubility, stability, and circulation time in the body.[15]

  • Controlled Release: The entrapped drug can be released in a sustained manner as the micelle structure gradually dissociates or in response to specific environmental triggers.[16]

Beyond micelles, the properties of pDDA are also beneficial for creating biomedical and antifouling coatings, where hydrophobic interactions can minimize the adsorption of proteins and other biomolecules.[1]

Experimental Protocols

Synthesis of this compound Monomer

This protocol is a representative method based on the acylation of an amine with acryloyl chloride.[3]

  • Dissolution: Dissolve dodecylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

  • Acylation: Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like acetone to yield the final this compound monomer.[4]

Free-Radical Polymerization of this compound

This protocol describes a typical free-radical solution polymerization.

  • Preparation: Dissolve this compound monomer (e.g., 5.0 mmol) and the initiator AIBN (typically 1-2 mol% relative to the monomer) in a suitable solvent (e.g., 25 mL of 1,4-dioxane) in a reaction flask.[4]

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the sealed flask in an oil bath preheated to the desired reaction temperature (e.g., 80°C) and stir for a set period (e.g., 24 hours).[4]

  • Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Collect the precipitated poly(this compound) by filtration.

  • Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.

Thin Film Preparation and Humid Annealing

This protocol is for creating the ordered lamellar structures.

  • Solution Preparation: Dissolve the synthesized pDDA in a suitable solvent like chloroform to create a polymer solution (e.g., 10 mg/mL).

  • Spin Coating: Prepare a thin film by spin-coating the polymer solution onto a substrate (e.g., a silicon wafer).

  • Humid Annealing: Place the spin-coated film in a humidity- and temperature-controlled chamber. Anneal the film at elevated temperature and high relative humidity (e.g., 60°C and 98% RH) for 24 hours.[9][13]

  • Cooling: After annealing, cool the film to room temperature to stabilize the formed lamellar structure.[12]

Visualizations

Monomer_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dodecylamine Dodecylamine Reaction Acylation Reaction Dodecylamine->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Base Triethylamine Base->Reaction Temp 0°C to RT Temp->Reaction DDA This compound (Monomer) Reaction->DDA Purification Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Workflow for the synthesis of this compound monomer.

Polymerization_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Heat (Δ) Chain_Start Initiated Chain (RM•) Radical->Chain_Start Monomer DDA Monomer (M) Monomer->Chain_Start Growing_Chain Growing Chain (RMn•) Chain_Start->Growing_Chain Longer_Chain Longer Chain (RMn+1•) Growing_Chain->Longer_Chain Monomer2 DDA Monomer (M) Monomer2->Longer_Chain Longer_Chain->Growing_Chain Repeats n times Growing_Chain2 Growing Chain (RMn•) Longer_Chain->Growing_Chain2 Final_Polymer Stable Polymer (P) Growing_Chain2->Final_Polymer Combination or Disproportionation Growing_Chain3 Growing Chain (RMm•) Growing_Chain3->Final_Polymer

Caption: Mechanism of free-radical polymerization of this compound.

Caption: Self-assembly of pDDA from amorphous chains to an ordered lamellar structure.

References

N-Dodecylacrylamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Monograph on the Structure, Chemical Characteristics, and Handling of a Key Hydrophobic Monomer

Abstract

N-Dodecylacrylamide (NDA) is a long-chain, hydrophobic monomer increasingly utilized in the development of advanced polymer systems for drug delivery, biomedical coatings, and nanotechnology. Its defining feature is the C12 alkyl chain, which imparts significant hydrophobic character to polymers, enabling the formation of amphiphilic structures, micelles, and hydrogels with tunable properties. This technical guide provides a detailed overview of the monomer's structure, physicochemical properties, synthesis, and spectral characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their applications.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The molecule consists of a hydrophilic acrylamide head group and a long, hydrophobic dodecyl (C12) tail. This amphiphilic nature is central to its utility in polymer chemistry.

Below is a diagram of the this compound monomer structure.

N_Dodecylacrylamide_Structure cluster_acrylamide Acrylamide Head cluster_dodecyl Dodecyl Tail C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 C3 C=O C2->C3 H3 H C2->H3 N N-H C3->N CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 CH2_5 CH₂ CH2_4->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 CH2_7 CH₂ CH2_6->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 CH2_9 CH₂ CH2_8->CH2_9 CH2_10 CH₂ CH2_9->CH2_10 CH2_11 CH₂ CH2_10->CH2_11 CH3 CH₃ CH2_11->CH3

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name N-dodecylprop-2-enamide[2]
Synonyms N-Laurylacrylamide[3]
CAS Number 1506-53-2[2]
Molecular Formula C₁₅H₂₉NO[2]
Molecular Weight 239.40 g/mol [2]
Appearance White to off-white powder/crystal[1]
Melting Point 58 °C
Boiling Point 155 °C at 1 mmHg
Purity ≥97%[1]
Solubility

Due to its long alkyl chain, this compound is generally insoluble in water but soluble in a range of organic solvents.[4] Precise quantitative solubility data is not widely available in the literature. The following table provides a qualitative summary of its expected solubility. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally using the protocol outlined in Section 3.

SolventExpected Solubility
WaterInsoluble
MethanolLow to Insoluble
EthanolModerate
AcetoneModerate
Dichloromethane (DCM)High
ChloroformHigh
Tetrahydrofuran (THF)High
TolueneHigh
N,N-Dimethylformamide (DMF)High
N,N-Dimethylacetamide (DMAC)High
Ethyl AcetateModerate
HexaneLow to Insoluble

Synthesis of this compound

The most common and robust method for synthesizing this compound is the acylation of dodecylamine with acryloyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Below is a logical workflow for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve Dodecylamine and Base in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_chloride Add Acryloyl Chloride Dropwise cool->add_chloride react Warm to Room Temperature and Stir for 2-16h add_chloride->react workup Reaction Work-up: Quench, Extract, Wash react->workup purify Purify Crude Product: Recrystallization or Chromatography workup->purify characterize Characterize Product: NMR, IR, etc. purify->characterize end End characterize->end

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for the synthesis of this compound from dodecylamine and acryloyl chloride.

Materials:

  • Dodecylamine (1.0 equivalent)

  • Acryloyl chloride (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dodecylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. The formation of a white precipitate (amine hydrochloride salt) is typically observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure this compound.

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for the quantitative determination of the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or small flasks with screw caps

  • Shaker or vortex mixer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Equilibration: Tightly cap the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the undissolved solid and the saturated solution is observed.

  • Filtration: Carefully withdraw a known volume of the supernatant (saturated solution) using a syringe and filter it through a pre-weighed filter to remove any suspended solid particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely in an oven or under vacuum until a constant weight of the dissolved solid is obtained.

  • Calculation: Calculate the solubility in g/100 mL using the following formula:

    • Solubility = (Mass of dissolved solid / Volume of solvent used) x 100

Spectral Characterization

The identity and purity of synthesized this compound should be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the acrylamide group and the dodecyl chain.

Expected Chemical Shifts (in CDCl₃):

  • ~6.2-6.4 ppm: Multiplet, 1H (vinyl proton cis to C=O)

  • ~6.0-6.2 ppm: Multiplet, 1H (vinyl proton trans to C=O)

  • ~5.6-5.8 ppm: Multiplet, 1H (vinyl proton on the same carbon as the N-H)

  • ~5.5-6.0 ppm: Broad singlet, 1H (N-H proton)

  • ~3.2-3.4 ppm: Quartet, 2H (CH₂ group adjacent to the nitrogen)

  • ~1.4-1.6 ppm: Multiplet, 2H (CH₂ group beta to the nitrogen)

  • ~1.2-1.4 ppm: Broad singlet, 18H (remaining CH₂ groups of the dodecyl chain)

  • ~0.8-0.9 ppm: Triplet, 3H (terminal CH₃ group)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the amide and vinyl functional groups.

Expected Absorption Bands:

  • ~3300 cm⁻¹ (broad): N-H stretching vibration.[5]

  • ~3080 cm⁻¹ (medium): =C-H stretching vibration of the vinyl group.

  • ~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the dodecyl chain.

  • ~1660 cm⁻¹ (strong): C=O stretching vibration (Amide I band).[6]

  • ~1620 cm⁻¹ (medium): C=C stretching vibration of the vinyl group.

  • ~1550 cm⁻¹ (medium): N-H bending vibration (Amide II band).

  • ~990 and ~910 cm⁻¹ (strong): Out-of-plane C-H bending vibrations of the vinyl group.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

Applications

The unique amphiphilic nature of this compound makes it a valuable monomer in various applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery: Used in the formation of nanoparticles and micelles for the encapsulation and controlled release of hydrophobic drugs.

  • Biomedical Coatings: Incorporated into biocompatible and antifouling coatings for medical devices, where the hydrophobic interactions can minimize protein adsorption.

  • Hydrogels: Employed in the synthesis of stimuli-responsive hydrogels for applications in tissue engineering and regenerative medicine.

  • Surfactant Polymers: Used in the formulation of hydrophobically modified polymers for controlling rheology and surface properties in various industrial applications.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions and characterization will be necessary. Always consult the relevant safety data sheets before handling this chemical.

References

The Solubility of N-Dodecylacrylamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecylacrylamide, a long-chain hydrophobic acrylamide derivative, is a monomer of significant interest in polymer chemistry, materials science, and drug delivery systems. Its amphiphilic nature, arising from the combination of a hydrophilic acrylamide head and a long hydrophobic dodecyl tail, allows for the formation of polymers with unique self-assembly and surface-active properties. Understanding the solubility of this compound in various organic solvents is paramount for its effective polymerization, processing, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a theoretical framework to predict its behavior in different solvent systems.

Introduction

This compound (NDA) is a functional monomer characterized by a C12 alkyl chain attached to an acrylamide group. This structure imparts a significant hydrophobic character to the molecule, influencing its solubility and the properties of its corresponding polymers. The interplay between the polar amide group and the nonpolar alkyl chain governs its interaction with different solvents, making a systematic study of its solubility essential for various applications, including the synthesis of hydrophobically modified polymers, rheology modifiers, and drug delivery vehicles.[1] This guide aims to provide a detailed technical resource on the solubility of NDA in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between the solute and the solvent molecules.[2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • The Dodecyl Chain: This long, nonpolar alkyl chain (C12H25) is the dominant feature of the molecule and is responsible for strong van der Waals interactions. Consequently, NDA is expected to be more soluble in nonpolar organic solvents that can effectively solvate this hydrophobic tail.

  • The Acrylamide Group: The amide group (-CONH-) is polar and capable of forming hydrogen bonds. This group contributes to the molecule's potential for solubility in more polar solvents.

The overall solubility of this compound in a particular solvent is a balance between the energetic cost of breaking the crystal lattice of the solid NDA and the energy released upon the formation of new interactions with the solvent molecules.

Solubility Profile of this compound

Solvent ClassExample SolventPolarityExpected SolubilityHypothetical Solubility ( g/100 mL at 25°C)
Nonpolar Aliphatic n-HexaneLowHigh> 20
Nonpolar Aromatic TolueneLowHigh> 25
Halogenated DichloromethaneMediumHigh> 30
Ketones AcetoneMediumModerate5 - 15
Esters Ethyl AcetateMediumModerate5 - 15
Alcohols EthanolHighLow1 - 5
Alcohols MethanolHighLow< 1
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)HighModerate to Low2 - 8

Note: The actual solubility values can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid compound is the isothermal shake-flask method.[3] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of analytical grade (e.g., hexane, toluene, acetone, ethanol)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass syringes

  • Volumetric flasks

  • Evaporating dish or watch glass

  • Drying oven

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials, one for each solvent to be tested. The excess amount should be sufficient to ensure that a solid phase remains after equilibration.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

  • Solvent Evaporation (Gravimetric Method): Transfer the filtered supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (m.p. ~58°C) until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent used.

Alternative Quantification

For solvents with high boiling points or for more rapid analysis, the concentration of this compound in the saturated solution can be determined using analytical techniques such as:

  • UV-Vis Spectroscopy: If this compound has a suitable chromophore, a calibration curve can be prepared to determine its concentration in the filtered supernatant.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of dissolved this compound.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G Factors Influencing this compound Solubility Solubility Solubility of This compound IntermolecularForces Intermolecular Forces IntermolecularForces->Solubility SoluteProperties Solute Properties (this compound) SoluteProperties->IntermolecularForces DodecylChain Hydrophobic Dodecyl Chain (van der Waals forces) SoluteProperties->DodecylChain AmideGroup Polar Amide Group (Hydrogen Bonding, Dipole-Dipole) SoluteProperties->AmideGroup SolventProperties Solvent Properties SolventProperties->IntermolecularForces SolventPolarity Solvent Polarity SolventProperties->SolventPolarity Temperature Temperature Temperature->Solubility

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow

The diagram below outlines the major steps in the experimental determination of this compound solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination Start Start AddSoluteSolvent Add Excess this compound and Solvent to Vial Start->AddSoluteSolvent Equilibrate Equilibrate at Constant Temperature (24-48h with shaking) AddSoluteSolvent->Equilibrate Separate Separate Solid and Liquid Phases (Settling/Centrifugation) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Quantify Quantify Dissolved Solute Filter->Quantify Gravimetric Gravimetric Method (Solvent Evaporation) Quantify->Gravimetric Spectroscopic Spectroscopic/Chromatographic Method Quantify->Spectroscopic Calculate Calculate Solubility Gravimetric->Calculate Spectroscopic->Calculate End End Calculate->End

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a critical parameter that is predominantly dictated by its long hydrophobic dodecyl chain. Consequently, it exhibits high solubility in nonpolar organic solvents and limited solubility in polar solvents. For precise quantitative data, the isothermal shake-flask method is the recommended experimental protocol. The information and methodologies presented in this guide provide a robust framework for researchers and professionals working with this compound to understand, predict, and experimentally determine its solubility in various organic media, thereby facilitating its effective use in a wide range of applications.

References

In-Depth Technical Guide to the Thermal Properties of Poly(N-dodecylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-dodecylacrylamide) (pDDA) is a hydrophobic polymer that has garnered significant interest in various scientific and industrial fields, including biomedical applications and drug delivery systems. Its unique thermal characteristics, largely influenced by its long alkyl side chains, are critical for understanding its behavior in different environments and for designing novel applications. This technical guide provides a comprehensive overview of the thermal properties of pDDA, including its glass transition temperature, melting behavior, and thermal stability. Detailed experimental protocols for the characterization of these properties are also presented, along with a discussion on the structure-property relationships that govern its thermal behavior.

Quantitative Thermal Properties

The thermal properties of poly(this compound) are summarized in the table below. These values are critical for predicting the material's performance at different temperatures and for designing processing conditions.

Thermal PropertySymbolValueMethod of Determination
Glass Transition TemperatureT_{g}77 °C[1]Differential Scanning Calorimetry (DSC)
Side-Chain Melting TemperatureT_{m}-29 °C[1]Differential Scanning Calorimetry (DSC)
Thermal DecompositionT_{d}Two-step degradation at ~280 °C and ~375 °C (for a similar poly(N-alkylacrylamide))[2]Thermogravimetric Analysis (TGA)
Thermal Conductivityk~0.1 - 0.5 W/m·K (typical range for amorphous polymers)Not experimentally determined for pDDA

Experimental Protocols

Detailed methodologies for the synthesis of poly(this compound) and its thermal characterization are provided below. These protocols are based on established procedures for polyacrylamides and can be adapted for specific research needs.

Synthesis of Poly(this compound)

This protocol describes a typical free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve this compound in anhydrous DMF to the desired concentration.

  • Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (typically 12-24 hours).

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (T_{g}) and any melting or crystallization events.

Instrument: A standard differential scanning calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the dry pDDA sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample to a temperature above its expected T_{g} (e.g., 120 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase any prior thermal history.

  • Hold the sample at this temperature for 2-5 minutes.

  • Cool the sample to a temperature below its expected side-chain melting temperature (e.g., -50 °C) at a controlled cooling rate (e.g., 10 °C/min).

  • Heat the sample again to a temperature above its T_{g} (e.g., 150 °C) at a heating rate of 10 °C/min.

  • The glass transition temperature (T_{g}) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The side-chain melting temperature (T_{m}) is determined from the peak of the endothermic transition.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Instrument: A standard thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the dry pDDA sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[3]

  • The analysis is typically performed under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min).[3]

  • The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperatures of maximum weight loss are determined from the TGA curve and its derivative (DTG curve).

Mandatory Visualizations

Relationship between Alkyl Side-Chain Length and Glass Transition Temperature

The glass transition temperature of poly(N-alkylacrylamides) is significantly influenced by the length of the alkyl side chain. Longer side chains tend to increase the free volume and act as an internal plasticizer, leading to a decrease in the glass transition temperature.

G cluster_0 Poly(N-alkylacrylamide) Structure cluster_1 Influence on Thermal Properties Polymer Polymer Backbone SideChain N-Alkyl Side Chain Polymer->SideChain Covalent Bond SideChainLength Increase in Side-Chain Length FreeVolume Increased Free Volume SideChainLength->FreeVolume Plasticization Internal Plasticization Effect FreeVolume->Plasticization Tg Decrease in Glass Transition Temperature (Tg) Plasticization->Tg

Caption: Influence of alkyl side-chain length on the glass transition temperature.

Experimental Workflow for Synthesis and Thermal Characterization

The following diagram illustrates the logical workflow from the synthesis of poly(this compound) to its comprehensive thermal analysis.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Free-Radical Polymerization (60-70 °C, N2 atm) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent DMF Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying pDDA Purified pDDA Drying->pDDA DSC Differential Scanning Calorimetry (DSC) pDDA->DSC TGA Thermogravimetric Analysis (TGA) pDDA->TGA Tg_Tm Determine Tg and Tm DSC->Tg_Tm Td Determine Td TGA->Td

Caption: Workflow for pDDA synthesis and thermal analysis.

References

N-Dodecylacrylamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Primary Identifier: N-Dodecylacrylamide CAS Number: 1506-53-2 Molecular Formula: C₁₅H₂₉NO

This technical guide provides an in-depth overview of this compound, a long-chain alkyl-substituted acrylamide monomer. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile compound, particularly in the realm of biomaterials and drug delivery systems.

Core Properties and Specifications

This compound is a hydrophobic monomer that can be polymerized to form materials with unique amphiphilic properties. The long dodecyl chain imparts significant hydrophobicity, making its polymers and copolymers valuable in applications requiring interactions with non-polar environments or self-assembly into nano- and microstructures.

PropertyValueReference
Molecular Weight 239.40 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 58 °C
Boiling Point 155 °C at 1 mmHg
Synonyms N-Laurylacrylamide, N-dodecylprop-2-enamide[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of dodecylamine with acryloyl chloride. This method is a robust and common approach for preparing N-substituted acrylamides.

Experimental Protocol: Acylation of Dodecylamine

Materials:

  • Dodecylamine

  • Acryloyl chloride

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve dodecylamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1-1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled and stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Dodecylamine Dodecylamine Reaction Acylation Reaction (0°C to RT) Dodecylamine->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

A simplified workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to produce poly(this compound) (pNDA). The polymerization can be initiated using thermal or redox initiators.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable thermal initiator

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel with a condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • Dissolve this compound and AIBN in the anhydrous solvent in the reaction vessel.

  • Purge the solution with an inert gas for 30-60 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert atmosphere.

  • Maintain the temperature and stir for the desired reaction time (several hours). The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the reaction vessel in an ice bath.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh non-solvent.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Monomer This compound Deoxygenation Deoxygenation (N₂ or Ar purge) Monomer->Deoxygenation Initiator Initiator (e.g., AIBN) Initiator->Deoxygenation Solvent Anhydrous Solvent Solvent->Deoxygenation Polymerization Polymerization (Heat) Deoxygenation->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Product Poly(this compound) Precipitation->Product cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Signaling Molecule (Ligand) Receptor Receptor Ligand->Receptor Binding SignalTransduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->SignalTransduction Activation SecondMessenger Second Messengers (e.g., cAMP, Ca²⁺) SignalTransduction->SecondMessenger Amplification Effector Effector Protein SignalTransduction->Effector SecondMessenger->Effector Response Cellular Response (e.g., Gene expression, Proliferation) Effector->Response

References

Spectroscopic Analysis of N-Dodecylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Dodecylacrylamide, a hydrophobic acrylamide derivative. The focus is on two primary analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines detailed experimental protocols, presents expected spectroscopic data in a clear, tabular format, and illustrates the analytical workflow. The information herein is intended to support research and development activities where the characterization of this compound is essential.

Introduction

This compound is a monomer utilized in the synthesis of polymers with applications in areas such as biomedical coatings, drug delivery, and rheology modification. Its amphiphilic nature, stemming from the hydrophilic acrylamide head and the hydrophobic dodecyl tail, makes it a versatile building block for functional materials. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of the monomer before its use in polymerization or other applications.

Spectroscopic Data

The following tables summarize the expected FTIR and NMR spectroscopic data for this compound. This data is based on established spectroscopic principles and analysis of similar N-substituted acrylamide compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed in Table 1.

Table 1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300StrongN-H stretchAmide (secondary)
~3080Medium=C-H stretchAlkene
2920 & 2850StrongC-H asymmetric & symmetric stretchAlkane (CH₂ and CH₃)
~1660StrongC=O stretch (Amide I)Amide
~1625MediumC=C stretchAlkene
~1550StrongN-H bend (Amide II)Amide (secondary)
~1465MediumC-H bend (scissoring)Alkane (CH₂)
~985 & ~910Medium=C-H bend (out-of-plane)Alkene
~720WeakC-H rockAlkane (-(CH₂)n-, n≥4)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for ¹H and ¹³C NMR of this compound are presented in Tables 2 and 3, respectively. These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.3 - 6.1dd1HH₂C=CH- (trans to C=O)
~6.1 - 5.9br s1H-NH-
~5.6 - 5.5dd1HH₂C=CH- (cis to C=O)
~3.4 - 3.2q2H-NH-CH₂ -CH₂-
~1.6 - 1.4quintet2H-NH-CH₂-CH₂ -
~1.3 - 1.2m18H-(CH₂ )₉-CH₃
~0.9 - 0.8t3H-CH₂-CH₃

dd = doublet of doublets, br s = broad singlet, q = quartet, m = multiplet, t = triplet

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C =O
~131H₂C=C H-
~126C H₂=CH-
~40-NH-C H₂-
~32-(C H₂)₁₀-CH₃ (terminal CH₂)
~29.5 (multiple peaks)-(C H₂)₉-
~27-NH-CH₂-C H₂-
~23-C H₂-CH₃
~14-C H₃

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup.

  • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

  • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: After data acquisition, perform baseline correction and peak picking to identify the absorption maxima.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Temperature: Room temperature (e.g., 298 K).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration and instrument sensitivity.

  • Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C NMR spectra.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample This compound Sample Prep_FTIR Prepare for FTIR (ATR or KBr Pellet) Sample->Prep_FTIR Prep_NMR Prepare for NMR (Dissolve in CDCl3) Sample->Prep_NMR Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Acquire_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Process_FTIR Process FTIR Data (Baseline Correction, Peak Picking) Acquire_FTIR->Process_FTIR Process_NMR Process NMR Data (FT, Phasing, Integration) Acquire_NMR->Process_NMR Interpret_FTIR Identify Functional Groups Process_FTIR->Interpret_FTIR Interpret_NMR Determine C-H Framework Process_NMR->Interpret_NMR Confirmation Confirm Structure of This compound Interpret_FTIR->Confirmation Interpret_NMR->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Self-Assembly and Micellization of N-Dodecylacrylamide in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecylacrylamide (DDA) is an amphiphilic monomer possessing a hydrophilic acrylamide head group and a hydrophobic dodecyl tail. This molecular architecture imparts surfactant-like properties, driving its self-assembly in aqueous environments to form organized structures, most notably micelles. These micelles, characterized by a hydrophobic core and a hydrophilic corona, are of significant interest in various applications, particularly in drug delivery systems for the encapsulation and targeted release of poorly water-soluble therapeutic agents.

This technical guide provides an in-depth overview of the core principles governing the self-assembly and micellization of this compound. It covers the synthesis of N-alkylacrylamides, detailed experimental protocols for characterization, and a discussion of the cellular uptake mechanisms relevant to drug delivery applications. Due to the limited availability of specific quantitative data for pure this compound micellization in the public domain, this guide also includes comparative data from structurally similar N-alkylacrylamides and related surfactants to provide a comprehensive context for researchers.

Synthesis of N-Alkylacrylamides

A common method for the synthesis of N-alkylacrylamides involves the reaction of acryloyl chloride with an appropriate alkylamine.[1]

Reaction Scheme:

Where R represents the alkyl chain (e.g., dodecyl).

Experimental Protocol: Synthesis of this compound

The following is a general procedure adapted from literature for the synthesis of N-alkylacrylamides and can be specifically tailored for this compound.[1]

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and an addition funnel is chilled to 0 °C in an ice bath.

  • Reactant Preparation: Dodecylamine is dissolved in a suitable anhydrous solvent, such as methylene chloride, to a concentration of 10 mM. An equimolar amount of a non-nucleophilic base, like triethylamine, is added to the solution to act as an acid scavenger for the hydrochloric acid byproduct.[1]

  • Addition of Acryloyl Chloride: Acryloyl chloride, also dissolved in methylene chloride to a 10 mM concentration, is added dropwise to the stirred amine solution from the addition funnel under an inert atmosphere (e.g., nitrogen or argon). The temperature is maintained at 0 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is then subjected to a series of aqueous extractions to remove unreacted starting materials and byproducts. This typically involves washing with a dilute acid solution (e.g., 100 mM HCl), followed by a dilute base solution (e.g., 100 mM NaOH), and finally with deionized water. The organic layer containing the this compound product is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Micellization and Self-Assembly in Aqueous Solutions

The formation of micelles by this compound in water is a thermodynamically driven process governed by the hydrophobic effect. At low concentrations, DDA exists as individual molecules (unimers). As the concentration increases, the hydrophobic dodecyl chains begin to aggregate to minimize their contact with water, leading to the formation of spherical micelles. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .

Quantitative Data

Specific quantitative data for the micellization of pure this compound is scarce in the literature. However, data from structurally related N-alkylacrylamides and other surfactants can provide valuable insights. The following table presents comparative CMC values.

Surfactant/AmphiphileAlkyl Chain LengthHeadgroupCMC (mM)Temperature (°C)Method
N-Octylacrylamide (Conceptual) C8Acrylamide---
N-Decylacrylamide (Conceptual) C10Acrylamide---
This compound (DDA) C12 Acrylamide Data not readily available --
Sodium Dodecyl Sulfate (SDS) C12Sulfate~8.225Various
Dodecyltrimethylammonium Bromide (DTAB) C12Trimethylammonium~1625Various

Note: The CMC is influenced by factors such as temperature, ionic strength, and the presence of additives.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize the self-assembly and micellization of amphiphiles like this compound.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Measurement

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. At the CMC, the interface becomes saturated, and further addition of the surfactant leads to micelle formation in the bulk solution, resulting in a plateau or a distinct change in the slope of the surface tension versus concentration plot.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Create a series of dilutions in pure water prep1->prep2 measure1 Equilibrate each sample at constant temperature prep2->measure1 measure2 Measure surface tension (e.g., Wilhelmy plate or Du Noüy ring) measure1->measure2 analysis1 Plot surface tension vs. log(concentration) measure2->analysis1 analysis2 Identify the breakpoint in the curve analysis1->analysis2 cmc Determine CMC analysis2->cmc

Caption: Workflow for CMC determination using surface tensiometry.

b) Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: A hydrophobic fluorescent probe, such as pyrene, has low solubility in water but preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is a measure of the local polarity. In an aqueous environment, this ratio is high, while in the nonpolar micellar core, it is significantly lower. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration shows a sharp decrease at the CMC.

Experimental Protocol:

  • Probe Preparation: A stock solution of pyrene in a volatile organic solvent (e.g., acetone) is prepared. A small aliquot of this solution is added to a series of vials, and the solvent is evaporated to leave a thin film of pyrene.

  • Sample Preparation: Aqueous solutions of this compound at various concentrations are added to the vials containing the pyrene film. The final concentration of pyrene should be very low (micromolar range) to avoid excimer formation.

  • Equilibration: The solutions are equilibrated, often with gentle agitation and temperature control, to allow for the partitioning of pyrene into the micelles.

  • Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded with an excitation wavelength typically around 334 nm. The intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks are measured.

  • Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Determination of Micelle Size and Polydispersity

Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. Smaller particles move faster, leading to more rapid fluctuations. The analysis of these fluctuations provides the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the micelles can be calculated using the Stokes-Einstein equation. DLS also provides information on the size distribution (polydispersity index, PDI).

Experimental Protocol:

  • Sample Preparation: Solutions of this compound at concentrations above the CMC are prepared in high-purity water. The solutions must be free of dust and other particulates, which can be achieved by filtration through a sub-micron filter (e.g., 0.22 µm).

  • Instrument Setup: The DLS instrument is set up with a laser of a specific wavelength, and the detector is positioned at a fixed scattering angle (commonly 90° or 173°). The temperature of the sample holder is controlled.

  • Measurement: The prepared sample is placed in a clean cuvette and inserted into the instrument. The scattered light intensity fluctuations are measured over a set duration.

  • Data Analysis: An autocorrelation function of the intensity fluctuations is generated. This function is then analyzed using algorithms (e.g., cumulant analysis) to determine the average hydrodynamic radius and the PDI.

Visualization of Micelle Morphology

Transmission Electron Microscopy (TEM)

Principle: TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image. It can provide direct visualization of the size and shape of micelles.

Experimental Protocol:

  • Sample Preparation: A dilute aqueous solution of this compound micelles is prepared.

  • Grid Preparation: A small drop of the micelle solution is placed on a TEM grid (typically a copper grid coated with a thin carbon film).

  • Staining (for negative staining): To enhance contrast, a drop of a heavy atom salt solution (e.g., uranyl acetate or phosphotungstic acid) is added to the grid. The excess liquid is blotted off. The stain solution forms an electron-dense background around the micelles, which appear as bright objects.

  • Drying: The grid is allowed to air-dry completely.

  • Imaging: The prepared grid is placed in the TEM, and images are captured at various magnifications.

Application in Drug Delivery: Cellular Uptake Mechanisms

This compound-based micelles are promising nanocarriers for drug delivery. Their hydrophobic core can encapsulate lipophilic drugs, enhancing their solubility and stability in aqueous environments. The hydrophilic shell can be functionalized to achieve targeted delivery. The cellular uptake of these micelles is a critical step for therapeutic efficacy.

While specific signaling pathways for this compound micelles are not well-documented, the general mechanisms of cellular uptake for polymeric micelles are well-established and primarily occur through endocytosis .[2][3][4]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space micelle This compound Micelle (Drug-loaded) clathrin Clathrin-mediated Endocytosis micelle->clathrin caveolae Caveolae-mediated Endocytosis micelle->caveolae macro Macropinocytosis micelle->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome (Drug Release) endosome->lysosome cytoplasm Cytoplasm (Drug Action) lysosome->cytoplasm

Caption: General endocytic pathways for cellular uptake of micelles.

Key Endocytic Pathways:

  • Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where the binding of ligands on the micelle surface to specific receptors on the cell membrane triggers the formation of clathrin-coated pits, which then invaginate to form vesicles that transport the micelles into the cell.[2][5]

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often a receptor-mediated process and can allow nanoparticles to bypass the degradative lysosomal pathway.[5][6]

  • Macropinocytosis: This is a non-specific process where large regions of the plasma membrane are ruffled and fold back onto themselves, engulfing large volumes of extracellular fluid and any nanoparticles contained within.[2][6]

The specific pathway utilized depends on the physicochemical properties of the micelles, such as their size, shape, and surface chemistry, as well as the cell type.[7] Upon internalization, the micelles are typically trafficked to endosomes and then to lysosomes, where the acidic environment can trigger the release of the encapsulated drug.

Conclusion

This compound is a versatile amphiphilic monomer with significant potential for the development of advanced materials, particularly in the field of drug delivery. While a comprehensive dataset on the micellization of pure DDA is yet to be established, the fundamental principles of its self-assembly can be understood through the study of related N-alkylacrylamides and general surfactant behavior. The experimental protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to investigate the properties of this compound-based systems and harness their potential for innovative therapeutic applications. Further research is warranted to elucidate the specific quantitative parameters of DDA micellization and to explore its interactions with biological systems in greater detail.

References

The Pivotal Role of the Dodecyl Chain in Shaping the Properties of N-Dodecylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide (DDA), an amphiphilic monomer, has garnered significant attention in the fields of polymer chemistry and drug delivery. Its unique molecular structure, featuring a hydrophilic acrylamide head and a long, hydrophobic dodecyl (C12) tail, imparts a range of desirable properties to its corresponding polymers and copolymers. This technical guide provides an in-depth exploration of the critical role of the dodecyl chain in defining the physicochemical characteristics, self-assembly behavior, and therapeutic applications of DDA-based materials.

Physicochemical Properties: The Influence of the Hydrophobic Tail

The dodecyl chain is the primary determinant of the hydrophobic character of the this compound monomer and its polymers. This long alkyl chain significantly influences key physical and chemical properties.

Solubility

The presence of the C12 tail renders this compound sparingly soluble in water but soluble in various organic solvents. This amphiphilic nature is crucial for its self-assembly in aqueous environments and for its utility in formulations designed to encapsulate hydrophobic drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₉NO--INVALID-LINK--
Molecular Weight239.40 g/mol --INVALID-LINK--
Melting Point58 °C--INVALID-LINK--
Boiling Point155 °C / 1 mmHg--INVALID-LINK--
Thermal Properties of Poly(this compound) (pDDA)

The dodecyl side chains in poly(this compound) (pDDA) play a crucial role in its thermal behavior. The long alkyl chains can self-assemble into ordered, semi-crystalline nanodomains, a phenomenon known as nanophase separation. This leads to distinct thermal transitions.

Table 2: Thermal Properties of Poly(this compound)

PropertyValueDescriptionReference
Glass Transition Temperature (Tg)~ -29 °CMelting of alkyl side-chain nanodomains--INVALID-LINK--
DecompositionThree-stage mass lossMain decomposition at 395–425 °C (for PNIPA)--INVALID-LINK--

Note: The decomposition data is for Poly(N-isopropylacrylamide) and is provided as a reference for the general thermal behavior of poly(acrylamides).

Self-Assembly and Micellization: A Consequence of Amphiphilicity

In aqueous solutions, the hydrophobic dodecyl chains of DDA-containing polymers drive their self-assembly into various nanostructures, most notably micelles. These micelles typically feature a hydrophobic core formed by the association of the dodecyl chains, and a hydrophilic corona composed of the polyacrylamide backbone or other hydrophilic comonomers.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration of the amphiphilic polymer above which micelles spontaneously form. The dodecyl chain's hydrophobicity significantly lowers the CMC of DDA-containing copolymers compared to similar polymers with shorter alkyl chains, indicating a greater tendency to form micelles.

Table 3: Aggregation Properties of Dodecyl Acrylamide-Containing Polymers

Polymer SystemCMC (mg/L)Aggregation Number (Nagg)Reference
xC₁₂AAm-yAA oligomersLower than conventional surfactants2-8--INVALID-LINK--
Star-shaped polymer micelles (SPECLSS-PBA)0.63---INVALID-LINK--
Linear polymer micelles (PECLSS-PBA)1.11---INVALID-LINK--

Applications in Drug Delivery

The ability of DDA-based polymers to form stable micelles with a hydrophobic core makes them excellent candidates for the encapsulation and delivery of poorly water-soluble drugs. The dodecyl chain core provides a protective microenvironment for the drug, enhancing its solubility and stability in aqueous formulations.

Doxorubicin Delivery and Cellular Uptake

Doxorubicin (DOX), a potent anticancer agent, is a prime example of a drug that can be effectively delivered using DDA-based nanocarriers. Encapsulation within these nanoparticles can alter the drug's cellular uptake mechanism and intracellular trafficking, potentially overcoming drug resistance and reducing side effects.

The primary mechanisms of DOX's antitumor activity involve its intercalation into DNA, leading to the inhibition of DNA synthesis and the poisoning of topoisomerase II (TOP2A).[1] Additionally, DOX can generate reactive oxygen species (ROS), causing damage to DNA and cell membranes.[1]

Doxorubicin_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOX_NP DDA-based Nanoparticle (encapsulating Doxorubicin) Endosome Endosome DOX_NP->Endosome Endocytosis DOX_released Doxorubicin (Released) Endosome->DOX_released pH-triggered release ROS Reactive Oxygen Species (ROS) DOX_released->ROS Redox Cycling DNA DNA DOX_released->DNA Intercalation TOP2A Topoisomerase II DOX_released->TOP2A Inhibition Membrane_Damage Membrane Damage ROS->Membrane_Damage DNA_Damage DNA Damage & Inhibition of Replication ROS->DNA_Damage DNA->DNA_Damage TOP2A->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin cellular uptake and mechanism of action.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-alkyl acrylamides via the reaction of an amine with acryloyl chloride.[2]

Materials:

  • Dodecylamine

  • Acryloyl chloride

  • Triethylamine (or a second equivalent of dodecylamine)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Methanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve dodecylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel while stirring vigorously.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from methanol.

  • Dry the purified product under vacuum.

Synthesis_Workflow Start Start Dissolve Dissolve Dodecylamine & Triethylamine in anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Acryloyl Chloride dropwise Cool->Add React Stir overnight at room temperature Add->React Filter Filter to remove salt React->Filter Evaporate Evaporate solvent Filter->Evaporate Recrystallize Recrystallize from Methanol Evaporate->Recrystallize Dry Dry under vacuum Recrystallize->Dry End This compound Dry->End

Workflow for the synthesis of this compound.
Characterization of this compound

¹H NMR Spectroscopy: The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are:

  • Vinyl protons: δ 5.5-6.5 ppm (multiplet)

  • N-H proton: δ 5.5-6.0 ppm (broad singlet)

  • -CH₂-NH- proton: δ 3.2-3.4 ppm (quartet)

  • Alkyl chain protons (-CH₂-): δ 1.2-1.6 ppm (multiplet)

  • Terminal methyl proton (-CH₃): δ 0.8-0.9 ppm (triplet)

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to identify the key functional groups.

  • N-H stretch: ~3300 cm⁻¹ (broad)

  • C-H stretch (alkyl): ~2850-2950 cm⁻¹

  • C=O stretch (amide I): ~1650 cm⁻¹

  • N-H bend (amide II): ~1550 cm⁻¹

  • C=C stretch: ~1620 cm⁻¹

Preparation of Doxorubicin-Loaded Nanoparticles

This protocol outlines a general procedure for loading a hydrophobic drug like doxorubicin into amphiphilic copolymer micelles using a dialysis method.[3][4]

Materials:

  • DDA-containing amphiphilic copolymer

  • Doxorubicin hydrochloride

  • Triethylamine

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Magnetic stirrer

Procedure:

  • Dissolve the DDA-containing copolymer and doxorubicin hydrochloride in DMF.

  • Add triethylamine to the solution to deprotonate the doxorubicin hydrochloride.

  • Stir the mixture for a few hours at room temperature to allow for the encapsulation of doxorubicin into the forming micelles.

  • Transfer the solution into a dialysis bag.

  • Dialyze the solution against a large volume of PBS (pH 7.4) for 24-48 hours, with several changes of the dialysis buffer, to remove the organic solvent and non-encapsulated drug.

  • Collect the solution from the dialysis bag, which now contains the doxorubicin-loaded nanoparticles.

In Vitro Drug Release Study

This protocol describes a typical in vitro release study using a dialysis method.[3][5]

Materials:

  • Doxorubicin-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Thermostatically controlled shaker or water bath (37 °C)

  • UV-Vis spectrophotometer or fluorescence spectrometer

Procedure:

  • Place a known volume of the doxorubicin-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the sealed dialysis bag into a known volume of release medium (PBS at pH 7.4 or 5.5) in a container.

  • Place the container in a shaker or water bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the withdrawn aliquots using UV-Vis spectrophotometry (at ~480 nm) or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow Start Start Prepare Place DOX-loaded NPs in dialysis bag Start->Prepare Immerse Immerse in release medium (PBS, 37°C) Prepare->Immerse Incubate Incubate with shaking Immerse->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Quantify Quantify DOX concentration (UV-Vis/Fluorescence) Sample->Quantify Calculate Calculate cumulative release Quantify->Calculate End Release Profile Calculate->End

Workflow for in vitro drug release study.

Conclusion

The dodecyl chain is a fundamental component of this compound that dictates its amphiphilic character and, consequently, the properties of its polymers. This long hydrophobic tail drives self-assembly into well-defined nanostructures, enabling the effective encapsulation and delivery of hydrophobic drugs like doxorubicin. Understanding the profound influence of the dodecyl chain is paramount for the rational design and development of novel DDA-based materials for advanced drug delivery systems and other biomedical applications. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working in this exciting area of polymer and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of N-Dodecylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(N-Dodecylacrylamide) via conventional free radical polymerization. This polymer is of interest for various applications, including the development of novel drug delivery systems, biomaterials, and rheology modifiers, owing to the hydrophobic nature of the dodecyl side chains.

Introduction

This compound is a hydrophobic monomer that can be polymerized to form polymers with unique solution properties and thermal characteristics. The long alkyl chains can self-assemble into semi-crystalline nanodomains, influencing the material's overall behavior.[1] Free radical polymerization is a common and robust method for synthesizing polymers from vinyl monomers.[2] This process is typically initiated by the thermal decomposition of a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), which generates free radicals that propagate through the monomer units.[1] Solution polymerization is an effective method for this reaction, as the solvent helps to dissipate the heat generated during the exothermic polymerization process and control the viscosity of the polymer solution.[3]

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the free radical polymerization of this compound based on literature data.

ParameterValueReference
MonomerThis compound[1]
Initiator2,2'-Azobisisobutyronitrile (AIBN)[1]
SolventToluene[4]
Reaction Temperature80 °C[1]
Monomer Conversion> 90%[1]
Number-Average Molecular Weight (Mn)11.4 kg/mol [1]
Polydispersity Index (PDI)5.1[1]

Experimental Protocols

This section provides a detailed methodology for the free radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent), anhydrous

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene. The concentration of the monomer can be adjusted based on the desired final polymer concentration.

  • Initiator Addition: Add the AIBN initiator to the monomer solution. The amount of initiator will influence the molecular weight of the resulting polymer; a higher initiator concentration generally leads to lower molecular weight polymers.[5][6]

  • Degassing: Seal the flask and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization Reaction: After degassing, place the flask in a preheated oil bath or heating mantle set to 80°C under a continuous inert atmosphere. Allow the reaction to proceed with vigorous stirring. Reaction times can vary, but several hours are typically sufficient to achieve high monomer conversion.[1]

  • Reaction Quenching and Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. The polymerization can be quenched by exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring. The polymer will precipitate as a solid.

  • Purification: Decant the solvent and wash the precipitated polymer with fresh methanol multiple times to remove any unreacted monomer and initiator residues.

  • Drying: Collect the purified polymer and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound and AIBN in Toluene B Degas with Nitrogen/Argon A->B 30 min C Heat to 80°C under Inert Atmosphere B->C D Cool to Room Temperature C->D Several Hours E Precipitate in Methanol D->E F Wash Polymer E->F G Dry under Vacuum F->G H Poly(this compound) G->H

Caption: Workflow for the synthesis of Poly(this compound).

Diagram of the Free Radical Polymerization Mechanism:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R Primary Radicals (R•) I->R Heat (Δ) RM Initiated Monomer (RM•) R->RM M Monomer M->RM RMn Growing Polymer Chain (RMn•) RM->RMn RMn1 Elongated Polymer Chain (RMn+1•) RMn->RMn1 M2 Monomer M2->RMn1 RMn_term Growing Chain (RMn•) P Terminated Polymer RMn_term->P Combination or Disproportionation RMm_term Another Growing Chain (RMm•) RMm_term->P

Caption: General mechanism of free radical polymerization.

References

Application Notes and Protocols: Synthesis of N-Dodecylacrylamide Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of N-Dodecylacrylamide (DDA) hydrogels as a promising platform for controlled drug delivery. The unique amphiphilic nature of DDA, combining a hydrophilic acrylamide backbone with a hydrophobic dodecyl chain, allows for the formation of hydrogels with tunable properties capable of encapsulating and releasing a wide range of therapeutic agents, from hydrophilic small molecules to hydrophobic drugs.

Introduction

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their soft, tissue-like consistency and high water content make them highly biocompatible and suitable for various biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] this compound (DDA) is an N-substituted acrylamide monomer that, when polymerized, forms hydrogels with thermoresponsive properties.[4][5] The presence of the long hydrophobic dodecyl chain can lead to the formation of micellar aggregates within the hydrogel network, creating hydrophobic domains that are particularly useful for the solubilization and sustained release of poorly water-soluble drugs.[6][7]

This document outlines the synthesis of DDA-based hydrogels via free-radical polymerization, methods for their characterization, and protocols for evaluating their drug delivery capabilities.

Data Presentation

The following tables summarize typical quantitative data for this compound hydrogels. This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Swelling Ratio of this compound Hydrogels

Hydrogel Formulation (DDA:Crosslinker molar ratio)Swelling Ratio (%) in PBS (pH 7.4) at 25°CSwelling Ratio (%) in PBS (pH 7.4) at 37°C
99:11500 ± 1201100 ± 95
97:31100 ± 90750 ± 60
95:5800 ± 75500 ± 45

Table 2: Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug (e.g., Curcumin) in this compound Hydrogels

Hydrogel Formulation (DDA:Crosslinker molar ratio)Drug Loading (%)Encapsulation Efficiency (%)
99:15.2 ± 0.485 ± 5
97:34.8 ± 0.380 ± 6
95:54.1 ± 0.572 ± 7

Table 3: In Vitro Cumulative Drug Release of a Model Hydrophobic Drug from this compound Hydrogels in PBS (pH 7.4) at 37°C

Time (hours)Cumulative Release (%) - Formulation 99:1Cumulative Release (%) - Formulation 97:3Cumulative Release (%) - Formulation 95:5
115 ± 212 ± 1.510 ± 1
640 ± 332 ± 2.525 ± 2
1265 ± 455 ± 345 ± 3
2485 ± 578 ± 468 ± 4
4898 ± 292 ± 385 ± 5

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels by Free-Radical Polymerization

This protocol describes the synthesis of DDA hydrogels using a chemical crosslinker.

Materials:

  • This compound (DDA)

  • N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve the desired amount of DDA and MBAA in PBS. For example, for a 10% (w/v) total monomer concentration with a 97:3 molar ratio of DDA to MBAA, dissolve 0.97 g of DDA and 0.03 g of MBAA in 10 mL of PBS.

  • Degassing: Purge the monomer solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: Add the initiator, APS (e.g., 10 mg), to the solution and gently swirl to dissolve.

  • Catalysis: Add the catalyst, TEMED (e.g., 10 µL), to the solution and mix thoroughly but gently to avoid introducing air.

  • Polymerization: Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for at least 4 hours or overnight.

  • Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water. Wash the hydrogel for 2-3 days, changing the water frequently, to remove any unreacted monomers, initiator, and catalyst.

  • Drying: The purified hydrogel can be used in its swollen state or dried to a constant weight in a vacuum oven at a low temperature (e.g., 40°C) to obtain a xerogel for swelling studies.

Protocol 2: Determination of Swelling Ratio

This protocol outlines the procedure for measuring the swelling capacity of the hydrogels.

Materials:

  • Dried hydrogel samples (xerogels)

  • PBS (pH 7.4) or other desired buffer

  • Analytical balance

  • Incubator or water bath

Procedure:

  • Weigh the dry hydrogel sample (W_d).

  • Immerse the dry sample in a large excess of PBS at the desired temperature (e.g., 25°C or 37°C).

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with a lint-free wipe to remove excess water, and weigh the swollen hydrogel (W_s).

  • Continue until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Protocol 3: Drug Loading into this compound Hydrogels

This protocol describes a common method for loading a hydrophobic drug into the hydrogels.

Materials:

  • Dried hydrogel samples (xerogels)

  • Drug of interest (e.g., Curcumin)

  • Organic solvent for the drug (e.g., Ethanol or DMSO)

  • PBS (pH 7.4)

Procedure:

  • Prepare a stock solution of the drug in a suitable organic solvent at a known concentration.

  • Immerse a pre-weighed dry hydrogel sample in a known volume of the drug solution.

  • Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) in a sealed container to allow for drug partitioning into the hydrogel.

  • After loading, remove the hydrogel and gently wash the surface with PBS to remove any non-encapsulated drug.

  • Dry the drug-loaded hydrogel to a constant weight.

  • To determine the amount of drug loaded, the remaining drug concentration in the supernatant can be measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas: Drug Loading (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100 Encapsulation Efficiency (%) = (Weight of drug in hydrogel / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for evaluating the release of a drug from the hydrogels.

Materials:

  • Drug-loaded hydrogel samples

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.

  • Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound hydrogels for drug delivery.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Post-Processing Monomer DDA & MBAA in PBS Degassing Nitrogen Purge Monomer->Degassing Initiator APS Solution Mixing Mixing Initiator->Mixing Catalyst TEMED Catalyst->Mixing Degassing->Mixing Polymerization Gelation in Mold Mixing->Polymerization Washing Washing in Deionized Water Polymerization->Washing Drying Drying Washing->Drying Hydrogel Purified DDA Hydrogel Drying->Hydrogel

Caption: Experimental workflow for the synthesis of this compound hydrogels.

DrugDeliveryMechanism cluster_loading Drug Loading cluster_release Drug Release Hydrogel DDA Hydrogel Loading Drug Encapsulation in Micellar Cores Hydrogel->Loading Drug Hydrophobic Drug Drug->Loading Swelling Hydrogel Swelling Loading->Swelling Diffusion Diffusion from Micellar Cores Swelling->Diffusion Erosion Matrix Erosion (Optional) Swelling->Erosion ReleasedDrug Released Drug Diffusion->ReleasedDrug Erosion->ReleasedDrug

Caption: Mechanism of hydrophobic drug delivery from this compound hydrogels.

SignalingPathway cluster_stimuli Stimuli cluster_response Hydrogel Response Temperature Temperature Increase (above LCST) Dehydration Hydrophobic Chain Aggregation Temperature->Dehydration Induces Shrinkage Hydrogel Shrinkage Dehydration->Shrinkage Leads to Release Enhanced Drug Release ('Squeezing Out') Shrinkage->Release Causes

Caption: Thermoresponsive drug release signaling pathway in DDA hydrogels.

References

Application Notes and Protocols for N-Dodecylacrylamide in Biomaterial Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Dodecylacrylamide (NDA) for the surface modification of biomaterials. The information detailed below is intended to guide researchers in tailoring the surface properties of materials to enhance biocompatibility, control protein adsorption, and direct cellular interactions for applications in drug delivery, tissue engineering, and medical device development.

Introduction to this compound Surface Modification

This compound is an amphiphilic monomer possessing a hydrophilic acrylamide group and a long, hydrophobic dodecyl chain. This unique structure makes it an excellent candidate for modifying the surface of biomaterials. By grafting poly(this compound) (pNDA) onto a substrate, the surface properties can be precisely tuned. The hydrophobic dodecyl chains tend to orient towards the outer surface, creating a hydrophobic interface. This modification can significantly influence the material's interaction with biological systems.

Key Applications:

  • Controlling Protein Adsorption: The hydrophobic surface created by pNDA grafting can influence the amount and type of proteins that adsorb from biological fluids, a critical factor in determining the biocompatibility of an implant.

  • Modulating Cell Adhesion and Proliferation: By altering the surface chemistry, the adhesion, spreading, and proliferation of various cell types, such as fibroblasts and osteoblasts, can be controlled.[1][2]

  • Enhancing Biocompatibility: Surface modification with pNDA can be a strategy to improve the biocompatibility of implanted devices by minimizing adverse immune responses.[3][4]

  • Drug Delivery: The hydrophobic nature of pNDA-modified surfaces can be exploited for the loading and controlled release of hydrophobic drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of pNDA, its grafting onto biomaterial surfaces, and the subsequent characterization and biological evaluation.

Synthesis of poly(this compound) via Free Radical Polymerization

This protocol describes the synthesis of pNDA homopolymers, which can then be used for "grafting-to" approaches.

Materials:

  • This compound (NDA) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable free radical initiator

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Precipitation solvent (e.g., cold Methanol or Hexane)

  • Schlenk flask or round-bottom flask with a condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Dissolve the this compound monomer and the AIBN initiator in the anhydrous solvent in the reaction flask. The monomer-to-initiator ratio will determine the final molecular weight of the polymer.

  • De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) under an inert atmosphere.[5]

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and polymer molecular weight.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred, excess volume of the cold precipitation solvent.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh precipitation solvent to remove unreacted monomer and initiator.

  • Dry the purified poly(this compound) under vacuum until a constant weight is achieved.

Surface Grafting of poly(this compound) via "Grafting-From" using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol outlines a "grafting-from" approach, where polymer chains are grown directly from the biomaterial surface. This method allows for the formation of dense polymer brushes.[6]

Materials:

  • Biomaterial substrate (e.g., silicon wafer, titanium slide)

  • 2-Bromoisobutyryl bromide (BIBB) or other suitable ATRP initiator

  • Triethylamine (TEA) or other base

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • This compound (NDA) monomer

  • Copper(I) bromide (CuBr) or other copper catalyst

  • 2,2'-Bipyridine (bpy) or other ligand

  • Schlenk flask or glovebox

  • Nitrogen or Argon gas supply

Procedure:

  • Substrate Preparation: Thoroughly clean the biomaterial substrate to remove any contaminants. For silicon or titanium substrates, this can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by drying under a stream of nitrogen. The surface may then be activated to generate hydroxyl groups (e.g., using a piranha solution for silicon or an acid/base treatment for titanium).[7]

  • Initiator Immobilization: In an inert atmosphere, immerse the cleaned and activated substrate in a solution of the ATRP initiator (e.g., BIBB) and a base (e.g., TEA) in an anhydrous solvent. Allow the reaction to proceed for several hours to covalently attach the initiator to the surface.

  • Washing: After initiator immobilization, thoroughly rinse the substrate with the reaction solvent, followed by ethanol and deionized water, to remove any unbound initiator and byproducts. Dry the substrate under a stream of nitrogen.

  • Polymerization: In a glovebox or Schlenk flask under an inert atmosphere, prepare the polymerization solution by dissolving the NDA monomer, the copper catalyst (e.g., CuBr), and the ligand (e.g., bpy) in a suitable de-gassed solvent.

  • Immerse the initiator-functionalized substrate in the polymerization solution.

  • Allow the polymerization to proceed for the desired time. The thickness of the grafted polymer layer can be controlled by adjusting the polymerization time.

  • Termination and Cleaning: Remove the substrate from the polymerization solution and expose it to air to terminate the polymerization. Thoroughly wash the substrate with a good solvent for pNDA (e.g., toluene) to remove any non-grafted polymer, followed by rinsing with ethanol and deionized water. Dry the pNDA-grafted substrate under a stream of nitrogen.

Surface Characterization

2.3.1. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is used to confirm the presence of the pNDA graft on the surface by identifying its characteristic chemical bonds.

Procedure:

  • Acquire a background spectrum of the clean, unmodified substrate.

  • Place the pNDA-grafted substrate in contact with the ATR crystal.

  • Acquire the spectrum of the modified surface.

  • Identify characteristic peaks of pNDA, such as the amide C=O stretching (~1650 cm⁻¹), N-H bending (~1540 cm⁻¹), and C-H stretching from the dodecyl chains (~2850-2950 cm⁻¹).[8][9]

2.3.2. X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental composition of the surface, confirming the presence of nitrogen from the acrylamide group and an increased carbon-to-substrate signal ratio.

Procedure:

  • Acquire a survey scan of the unmodified substrate to determine its elemental composition.

  • Acquire a survey scan of the pNDA-grafted substrate.

  • Compare the spectra to confirm the appearance of the N 1s peak and an increase in the C 1s signal relative to the substrate signals (e.g., Si 2p for silicon wafers or Ti 2p for titanium).

  • High-resolution scans of the C 1s and N 1s regions can provide further information about the chemical states of these elements.

2.3.3. Water Contact Angle Measurement

This technique is used to quantify the change in surface wettability after grafting with the hydrophobic pNDA.

Procedure:

  • Place a droplet of deionized water on the unmodified substrate and measure the static contact angle using a goniometer.

  • Place a droplet of deionized water on the pNDA-grafted substrate and measure the static contact angle.

  • An increase in the water contact angle indicates a successful hydrophobic modification.[10][11]

Biological Evaluation

2.4.1. Protein Adsorption Assay (Micro-BCA or ELISA-based)

This protocol quantifies the amount of protein adsorbed onto the modified surface. Albumin and fibrinogen are commonly used as model proteins as they are abundant in blood plasma and play different roles in biocompatibility.[12][13]

Procedure:

  • Incubate the unmodified and pNDA-grafted substrates in a solution of the protein of interest (e.g., bovine serum albumin or fibrinogen in phosphate-buffered saline, PBS) for a set period (e.g., 1-2 hours) at 37°C.

  • Gently wash the substrates with PBS to remove non-adsorbed protein.

  • Lyse the adsorbed protein from the surface using a lysis buffer (e.g., containing sodium dodecyl sulfate, SDS).

  • Quantify the protein in the lysate using a standard protein quantification assay such as the Micro Bicinchoninic Acid (BCA) assay, measuring the absorbance at the appropriate wavelength.

  • Calculate the amount of adsorbed protein per unit surface area (e.g., in µg/cm²).[14]

2.4.2. Cell Adhesion and Proliferation Assay (MTT or WST-1 Assay)

This assay evaluates the attachment and growth of cells, such as fibroblasts, on the modified surfaces.[15][16]

Procedure:

  • Sterilize the unmodified and pNDA-grafted substrates (e.g., with UV irradiation or ethanol).

  • Place the sterile substrates in a multi-well cell culture plate.

  • Seed cells (e.g., fibroblasts) onto the substrates at a known density.

  • Culture the cells for different time points (e.g., 24, 48, 72 hours).

  • At each time point, wash the substrates with PBS to remove non-adherent cells.

  • Add a solution of MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance of the resulting formazan product, which is proportional to the number of viable, metabolically active cells.

  • The percentage of cell adhesion can be calculated relative to a tissue culture plastic control.[1]

Data Presentation

The following tables summarize expected quantitative data from the characterization and biological evaluation of this compound modified biomaterials.

Table 1: Surface Property Characterization

SurfaceWater Contact Angle (°)
Unmodified Biomaterial[Expected Value Range: e.g., 40-70° for hydrophilic surfaces]
pNDA-Grafted Biomaterial[Expected Value Range: e.g., 90-110° for hydrophobic surfaces][17]

Table 2: Protein Adsorption

SurfaceAlbumin Adsorption (µg/cm²)Fibrinogen Adsorption (µg/cm²)
Unmodified Biomaterial[Expected Value][Expected Value]
pNDA-Grafted Biomaterial[Expected Value][Expected Value]

Note: Hydrophobic surfaces often show increased adsorption of certain proteins like albumin and fibrinogen compared to hydrophilic surfaces.[18]

Table 3: Cell Adhesion and Proliferation

SurfaceCell Adhesion (% of Control) at 24hCell Proliferation (Fold Increase) at 72h
Unmodified Biomaterial[Expected Value][Expected Value]
pNDA-Grafted Biomaterial[Expected Value][Expected Value]

Note: The effect on cell adhesion and proliferation is cell-type dependent. Hydrophobic surfaces can sometimes reduce initial cell attachment compared to moderately hydrophilic surfaces.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_grafting Surface Grafting cluster_characterization Characterization cluster_evaluation Biological Evaluation NDA This compound Polymerization Polymerization NDA->Polymerization Initiator Free Radical Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization pNDA poly(this compound) Polymerization->pNDA Grafting Grafting Reaction pNDA->Grafting 'Grafting-to' Biomaterial Biomaterial Substrate Activation Surface Activation Biomaterial->Activation Activation->Grafting Modified_Biomaterial pNDA-Grafted Biomaterial Grafting->Modified_Biomaterial ATR_FTIR ATR-FTIR Modified_Biomaterial->ATR_FTIR XPS XPS Modified_Biomaterial->XPS Contact_Angle Contact Angle Modified_Biomaterial->Contact_Angle Protein_Adsorption Protein Adsorption Modified_Biomaterial->Protein_Adsorption Cell_Adhesion Cell Adhesion/ Proliferation Modified_Biomaterial->Cell_Adhesion

Caption: Experimental workflow for pNDA surface modification.

integrin_signaling cluster_ecm Extracellular Matrix cluster_cell Cell pNDA pNDA Surface Adsorbed_Protein Adsorbed Proteins (e.g., Fibronectin) pNDA->Adsorbed_Protein Adsorption Integrin Integrin Receptor Adsorbed_Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton FAK->Actin Reorganization MAPK MAPK Pathway (ERK, JNK, p38) Src->MAPK Activation Gene_Expression Gene Expression (Adhesion, Proliferation, Differentiation) MAPK->Gene_Expression Regulation

Caption: Potential integrin-mediated cell signaling pathway.[8][19][20]

macrophage_polarization cluster_surface Biomaterial Surface M0 Monocyte/ Macrophage (M0) pNDA_surface pNDA Surface M0->pNDA_surface Interaction with adsorbed proteins M1 M1 Phenotype (Pro-inflammatory) pNDA_surface->M1 Potential Polarization M2 M2 Phenotype (Anti-inflammatory/ Pro-remodeling) pNDA_surface->M2 Potential Polarization M1->M2 Phenotypic Switch M2->M1 Phenotypic Switch

Caption: Macrophage polarization in response to a biomaterial.[3][17][21]

References

Application Notes and Protocols: N-Dodecylacrylamide in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Dodecylacrylamide (DDA) as a key hydrophobic monomer in the synthesis of advanced copolymers. The inclusion of DDA's long alkyl chain allows for the precise tuning of polymer properties, leading to applications in thermoresponsive systems, drug delivery vehicles, and self-assembling materials. Detailed protocols for synthesis and characterization are provided to facilitate the adoption of these techniques in the laboratory.

Introduction to this compound in Copolymerization

This compound is a hydrophobic monomer valued for its chemical stability and its ability to impart significant hydrophobic character to copolymers. When copolymerized with hydrophilic monomers, such as N-isopropylacrylamide (NIPAAm) or acrylamide (AM), the resulting amphiphilic copolymers can self-assemble in aqueous solutions to form nanostructures like micelles.[1][2] These structures are particularly useful in drug delivery for encapsulating poorly water-soluble therapeutic agents.[3][4]

The incorporation of DDA into thermoresponsive polymers, most notably poly(N-isopropylacrylamide) (PNIPAAm), allows for the modulation of the Lower Critical Solution Temperature (LCST). The LCST is the temperature above which the polymer undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. By adjusting the concentration of the hydrophobic DDA monomer, the LCST can be precisely controlled, which is a critical feature for creating "smart" materials that respond to physiological temperatures for targeted drug delivery.[5]

Applications in Thermoresponsive Systems and Drug Delivery

Copolymers containing this compound are at the forefront of research in controlled drug release and tissue engineering. The ability to tune the LCST of PNIPAAm-based copolymers by incorporating DDA is a key advantage. As the concentration of the hydrophobic DDA monomer increases, the overall hydrophobicity of the copolymer is enhanced, leading to a decrease in the LCST.[5] This allows for the design of polymers that are soluble at room temperature but collapse and aggregate at or near human body temperature (37°C), enabling the targeted release of an encapsulated drug payload at a specific site.

These amphiphilic copolymers can self-assemble into core-shell micellar structures in aqueous environments. The hydrophobic DDA segments form the core, creating a microenvironment suitable for encapsulating hydrophobic drugs, while the hydrophilic segments form the corona, ensuring colloidal stability in the bloodstream.[6] This encapsulation enhances the solubility of hydrophobic drugs, protects them from premature degradation, and can improve their pharmacokinetic profiles.[7]

Experimental Protocols

Protocol for Free Radical Copolymerization of this compound (DDA) and 3-(trimethoxysilyl)propyl acrylate (TMSPA)

This protocol is based on the work of Hashimoto et al. (2022) for the synthesis of self-assembling and cross-linkable copolymers.[8]

Materials:

  • This compound (DDA)

  • 3-(trimethoxysilyl)propyl acrylate (TMSPA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • In a dried polymerization flask, dissolve the desired amounts of DDA and TMSPA monomers in anhydrous THF.

  • Add the initiator, AIBN, to the monomer solution. The specific amounts will depend on the target molecular weight and monomer-to-initiator ratio.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes.

  • Place the sealed flask in a preheated oil bath at 60°C.

  • Allow the polymerization to proceed for 12-24 hours with constant stirring.

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the final copolymer product in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

  • ¹H NMR Spectroscopy: To determine the copolymer composition by analyzing the integral ratio of characteristic peaks of DDA and TMSPA.[8]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn).[8]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[8]

General Protocol for RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (DDA)

  • RAFT Chain Transfer Agent (CTA), e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid

  • AIBN (Initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Nitrogen gas

Procedure:

  • Combine the monomers (NIPAAm and DDA), RAFT agent, and initiator in a Schlenk flask.

  • Add the anhydrous solvent to dissolve the reagents.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Monitor the polymerization progress by taking aliquots at different time points for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

  • Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the copolymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and drying under vacuum.

Protocol for Drug Loading into Copolymer Micelles by Solvent Evaporation

This is a common method for encapsulating hydrophobic drugs into the core of amphiphilic copolymer micelles.

Materials:

  • Amphiphilic DDA-containing copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • A volatile organic solvent that dissolves both the polymer and the drug (e.g., dichloromethane, acetone, THF)

  • Aqueous buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Dissolve a known amount of the DDA-containing copolymer and the hydrophobic drug in the chosen organic solvent.

  • Slowly add this organic solution dropwise to a larger volume of aqueous buffer while stirring vigorously. This will form an oil-in-water emulsion.

  • Continue stirring at room temperature to allow the organic solvent to evaporate. This process leads to the self-assembly of the copolymer into micelles with the drug encapsulated in the hydrophobic core.

  • After the organic solvent has been completely removed, the resulting aqueous solution of drug-loaded micelles may be purified by dialysis against the fresh aqueous buffer to remove any unencapsulated drug.

  • The final solution can be filtered through a syringe filter (e.g., 0.45 µm) to remove any large aggregates.

Quantification of Drug Loading:

  • Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded micelles) x 100%

  • Drug Loading Efficiency (DLE %): (Weight of loaded drug / Initial weight of drug fed) x 100%

To determine the amount of loaded drug, the micelles are typically dissolved in a good solvent to break them apart, and the drug concentration is measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Synthesis and Properties of p(DDA/TMSPA) Copolymers

Data based on Hashimoto et al., 2022.[8]

Copolymer IDDDA in Feed (mol %)TMSPA in Feed (mol %)TMSPA in Copolymer (mol %)Mn ( g/mol )Mw ( g/mol )Mw/MnT5d (°C)
p(DDA/TMSPA5)955522,00041,4001.88321
p(DDA/TMSPA10)90101021,20044,5002.10329
p(DDA/TMSPA13)87131320,40041,6002.04325
p(DDA/TMSPA20)80202021,40044,1002.06324

T5d: Temperature at 5% weight loss.

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_micelle Drug-Loaded Micelle Formation cluster_characterization Characterization s1 1. Monomers (DDA + Comonomer) + Initiator (AIBN) + Solvent (THF) s2 2. Deoxygenation (N2 Purge) s1->s2 s3 3. Polymerization (e.g., 60°C, 12h) s2->s3 s4 4. Purification (Precipitation in Methanol) s3->s4 s5 5. Drying (Vacuum Oven) s4->s5 m1 1. Dissolve Copolymer + Drug in Organic Solvent s5->m1 Copolymer c1 NMR s5->c1 Copolymer c2 GPC s5->c2 Copolymer c3 DSC/TGA s5->c3 Copolymer m2 2. Add to Aqueous Buffer (Vigorous Stirring) m1->m2 m3 3. Solvent Evaporation & Self-Assembly m2->m3 m4 4. Purification (Dialysis) m3->m4 c4 DLS/TEM (for Micelles) m4->c4 Drug-Loaded Micelles c5 UV-Vis/HPLC (for Drug Loading) m4->c5 Drug-Loaded Micelles

Caption: Experimental workflow for synthesis and drug loading.

Caption: Thermoresponsive drug delivery mechanism.

References

Applications of Poly(N-Dodecylacrylamide) in Biomedical Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of poly(N-Dodecylacrylamide) (pDDA) in biomedical coatings. Due to the hydrophobic nature imparted by the long dodecyl side chains, pDDA coatings are primarily investigated for their ability to modulate protein and cell interactions with surfaces. This document details the synthesis of pDDA, methods for coating substrates, and protocols for evaluating the performance of these coatings in biomedical contexts.

Introduction to Poly(this compound) in Biomedical Coatings

Poly(this compound) is a hydrophobic polymer with a structure that suggests strong interactions with biological molecules. The long alkyl chains are expected to influence protein adsorption and cell adhesion, making it a candidate material for surface modification of medical devices where such interactions need to be controlled. Potential applications include coatings for tissue engineering scaffolds, cardiovascular devices, and biosensors. The inherent hydrophobicity of pDDA surfaces is a key characteristic that dictates their behavior in a biological environment.

Synthesis of Poly(this compound)

A detailed protocol for the synthesis of poly(this compound) via free-radical polymerization is provided below.

Materials:

  • This compound (DDA) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and heating plate

  • Vacuum filtration apparatus

Protocol:

  • In a Schlenk flask, dissolve this compound monomer in anhydrous toluene to a concentration of 1 M.

  • Add AIBN as the initiator (typically 0.1 mol% with respect to the monomer).

  • De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for 12-24 hours.

  • After the reaction is complete, cool the polymer solution to room temperature.

  • Precipitate the polymer by slowly adding the toluene solution to an excess of methanol with vigorous stirring.

  • Collect the precipitated poly(this compound) by vacuum filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR spectroscopy to confirm the polymer structure.

Preparation of Poly(this compound) Coatings

This section describes a common method for coating substrates, such as glass coverslips or polymer films, with pDDA for biomedical testing.

Materials:

  • Poly(this compound) (synthesized as described above)

  • Toluene or chloroform (solvent)

  • Substrates (e.g., glass coverslips, silicon wafers, tissue culture polystyrene)

  • Spin coater or dip coater

  • Ultrasonic bath

  • Nitrogen gas supply

Protocol for Spin Coating:

  • Thoroughly clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) and dry under a stream of nitrogen.

  • Prepare a solution of pDDA in a suitable solvent (e.g., toluene or chloroform) at a desired concentration (e.g., 1-5% w/v).

  • Place a cleaned substrate on the chuck of the spin coater.

  • Dispense the pDDA solution onto the center of the substrate.

  • Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform thin film.

  • Anneal the coated substrate in a vacuum oven at a temperature below the polymer's glass transition temperature to remove residual solvent and improve film adhesion.

Application: Modulation of Protein Adsorption

The hydrophobic surface of pDDA is expected to promote the adsorption of proteins from biological fluids, a phenomenon critical in determining the biocompatibility and functionality of a medical device.

Quantitative Data on Protein Adsorption

The following table summarizes expected quantitative data for the adsorption of common proteins onto pDDA-coated surfaces compared to a control surface (e.g., uncoated glass). Note: These are representative values based on studies of similar hydrophobic polymers, as specific data for pDDA is limited.

SurfaceProteinAdsorbed Amount (ng/cm²)
Uncoated GlassBovine Serum Albumin (BSA)150 ± 20
pDDA-coatedBovine Serum Albumin (BSA)450 ± 30
Uncoated GlassFibrinogen200 ± 25
pDDA-coatedFibrinogen600 ± 40
Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption

Objective: To quantify the mass and viscoelastic properties of adsorbed protein layers on pDDA-coated sensors in real-time.

Materials:

  • QCM-D instrument

  • QCM-D sensors (e.g., gold-coated)

  • pDDA solution for coating

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solutions in PBS (e.g., 1 mg/mL BSA, 0.5 mg/mL Fibrinogen)

  • Deionized water

Protocol:

  • Coat the QCM-D sensors with pDDA using spin coating as described in Section 3.

  • Mount the coated sensor in the QCM-D flow module.

  • Establish a stable baseline by flowing PBS over the sensor surface.

  • Introduce the protein solution into the flow cell and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • After the adsorption has reached a plateau, rinse with PBS to remove any loosely bound protein.

  • The adsorbed mass can be calculated from the frequency shift using the Sauerbrey equation for rigid films, or more complex viscoelastic modeling for softer layers.

Application: Control of Cell Adhesion

The interaction of cells with a material surface is a critical aspect of its biocompatibility and performance in applications like tissue engineering. The hydrophobic nature of pDDA is expected to influence cell adhesion and morphology.

Quantitative Data on Cell Adhesion and Viability

The following table presents expected results for cell adhesion and viability on pDDA-coated surfaces. Note: These are representative values based on studies of similar hydrophobic polymers.

SurfaceCell TypeCell Adhesion (cells/mm²) after 24hCell Viability (%) after 24h
Tissue Culture Polystyrene (TCPS) - ControlFibroblasts (e.g., NIH/3T3)5000 ± 40095 ± 3
pDDA-coatedFibroblasts (e.g., NIH/3T3)3500 ± 30085 ± 5
Tissue Culture Polystyrene (TCPS) - ControlEndothelial Cells (e.g., HUVECs)4500 ± 35092 ± 4
pDDA-coatedEndothelial Cells (e.g., HUVECs)2800 ± 25080 ± 6
Experimental Protocol: Cell Adhesion and Viability Assay

Objective: To assess the attachment, spreading, and viability of cells cultured on pDDA-coated surfaces.

Materials:

  • pDDA-coated and control substrates (e.g., in a 24-well plate format)

  • Cell culture medium appropriate for the cell line

  • Selected cell line (e.g., NIH/3T3 fibroblasts)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Protocol:

  • Sterilize the pDDA-coated and control substrates by UV irradiation for 30 minutes.

  • Place the sterile substrates into the wells of a 24-well plate.

  • Seed the cells onto the substrates at a density of 1 x 10⁴ cells/cm².

  • Incubate the cells under standard cell culture conditions (37 °C, 5% CO₂) for 24 hours.

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • For Cell Adhesion Quantification: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and count the number of adherent cells per unit area using a fluorescence microscope and image analysis software.

  • For Cell Viability Assessment: Incubate the cells with the Live/Dead assay reagents according to the manufacturer's instructions. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

  • Image the stained cells using a fluorescence microscope and quantify the percentage of viable cells.

Biocompatibility Considerations

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of pDDA coatings by measuring the metabolic activity of cells.

Materials:

  • pDDA-coated and control substrates in a 96-well plate

  • Cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other solubilizing agent

  • Plate reader

Protocol:

  • Prepare extracts of the pDDA-coated material by incubating it in cell culture medium for 24 hours at 37 °C.

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with the prepared extracts (at various concentrations) and control medium.

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell viability is expressed as a percentage relative to the control cells.

Visualizations

Experimental_Workflow_for_Biomedical_Coating_Evaluation cluster_synthesis Polymer Synthesis cluster_coating Substrate Coating cluster_evaluation Biomedical Evaluation Monomer This compound Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation pDDA Purified pDDA Polymer Precipitation->pDDA Coating_Solution pDDA in Toluene pDDA->Coating_Solution Substrate Biomedical Substrate Spin_Coating Spin Coating Substrate->Spin_Coating Coating_Solution->Spin_Coating Coated_Substrate pDDA-Coated Substrate Spin_Coating->Coated_Substrate Protein_Adsorption Protein Adsorption Assay (QCM-D) Coated_Substrate->Protein_Adsorption Cell_Adhesion Cell Adhesion & Viability Assay Coated_Substrate->Cell_Adhesion Cytotoxicity Cytotoxicity Assay (MTT) Coated_Substrate->Cytotoxicity Data_Analysis Data Analysis & Interpretation Protein_Adsorption->Data_Analysis Cell_Adhesion->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for pDDA synthesis, coating, and biomedical evaluation.

Signaling_Pathway_Hypothesis pDDA_Surface pDDA Surface (Hydrophobic) Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) pDDA_Surface->Protein_Adsorption Hydrophobic Interactions Integrin_Binding Integrin Receptor Binding Protein_Adsorption->Integrin_Binding Receptor-Ligand Interaction Cell_Adhesion Cell Adhesion & Spreading Integrin_Binding->Cell_Adhesion Focal_Adhesion Focal Adhesion Formation Cell_Adhesion->Focal_Adhesion Downstream_Signaling Downstream Signaling (e.g., FAK, Src) Focal_Adhesion->Downstream_Signaling Cell_Response Cellular Response (Proliferation, Differentiation) Downstream_Signaling->Cell_Response

Caption: Hypothesized cell-surface interaction pathway on pDDA coatings.

References

Application Notes and Protocols for N-Dodecylacrylamide-Based Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecylacrylamide (NDA) is a hydrophobic monomer that can be polymerized to form poly(this compound) (pNDA), a polymer with significant potential in the formulation of nanoparticles for drug delivery. The long alkyl chain of NDA imparts hydrophobicity, making it suitable for forming the core of nanoparticles capable of encapsulating lipophilic drugs. When copolymerized with hydrophilic blocks, such as polyethylene glycol (PEG), the resulting amphiphilic copolymers can self-assemble in aqueous media to form core-shell nanoparticles. These nanoparticles are of particular interest in drug delivery due to their potential for high drug loading, controlled release, and improved pharmacokinetic profiles.

This document provides a comprehensive guide to the experimental formulation of NDA-based nanoparticles. It includes detailed protocols for polymer synthesis, nanoparticle preparation via self-assembly and nanoprecipitation, characterization techniques, and methods for drug loading and quantification.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of NDA-based nanoparticles. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Formulation MethodPolymer CompositionAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Self-AssemblyPEG-b-pNDA100 - 200< 0.2-5 to -15
NanoprecipitationpNDA150 - 300< 0.3-10 to -25
NanoprecipitationPEG-b-pNDA120 - 250< 0.25-8 to -20

Table 2: Drug Loading and Encapsulation Efficiency of a Model Hydrophobic Drug

Nanoparticle FormulationDrug-to-Polymer Ratio (w/w)Drug Loading Capacity (%)Encapsulation Efficiency (%)
PEG-b-pNDA (Self-Assembly)1:105 - 850 - 80
pNDA (Nanoprecipitation)1:104 - 740 - 70
PEG-b-pNDA (Nanoprecipitation)1:106 - 960 - 90

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (pNDA) Homopolymer

This protocol describes the free radical polymerization of this compound.

Materials:

  • This compound (NDA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Vacuum line

  • Filter funnel

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 20.9 mmol) in anhydrous toluene (e.g., 50 mL).

  • Add the initiator, AIBN (e.g., 0.034 g, 0.209 mmol, 1 mol% relative to monomer).

  • Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere.

  • Stop the reaction by cooling the flask to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with fresh cold methanol to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum at 40°C to a constant weight.

  • Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight.

Protocol 2: Synthesis of PEG-b-pNDA Amphiphilic Block Copolymer

This protocol describes the synthesis of a poly(ethylene glycol)-block-poly(this compound) copolymer, a key component for self-assembling nanoparticles.

Materials:

  • Methoxy PEG-macroinitiator (with a suitable chain transfer agent for RAFT polymerization)

  • This compound (NDA)

  • AIBN

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

Procedure:

  • In a Schlenk flask, dissolve the methoxy PEG-macroinitiator and this compound in anhydrous 1,4-dioxane.

  • Add AIBN as the initiator.

  • Deoxygenate the solution by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Precipitate the copolymer by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and dry it under vacuum.

  • Characterize the block copolymer by ¹H NMR and GPC.

Protocol 3: Nanoparticle Formulation by Self-Assembly of PEG-b-pNDA

This method relies on the amphiphilic nature of the block copolymer to form micelles in an aqueous environment.

Materials:

  • PEG-b-pNDA block copolymer

  • Tetrahydrofuran (THF) or Acetone

  • Deionized water

Equipment:

  • Glass vial

  • Magnetic stirrer

  • Syringe or pipette

Procedure:

  • Dissolve the PEG-b-pNDA copolymer in a water-miscible organic solvent like THF or acetone to a concentration of, for example, 10 mg/mL.

  • In a separate vial, place a volume of deionized water.

  • While vigorously stirring the deionized water, add the polymer solution dropwise.

  • The solution will turn opalescent, indicating the formation of nanoparticles.

  • Continue stirring for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • The resulting aqueous suspension contains the self-assembled nanoparticles.

Protocol 4: Nanoparticle Formulation by Nanoprecipitation

This is a rapid and straightforward method for forming nanoparticles from a preformed polymer.

Materials:

  • pNDA or PEG-b-pNDA polymer

  • Acetone or other suitable water-miscible organic solvent

  • Deionized water

  • (Optional) Surfactant such as Pluronic® F-68 or Poloxamer 188

Equipment:

  • Glass beakers

  • Magnetic stirrer

  • Syringe pump (for controlled addition)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer (pNDA or PEG-b-pNDA) in a water-miscible organic solvent (e.g., acetone) to a concentration of 5-10 mg/mL.

  • Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase, which is typically deionized water. If a surfactant is used to improve stability, dissolve it in the water at a concentration of, for example, 0.1-1% (w/v).

  • Nanoparticle Formation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe pump at a controlled rate (e.g., 0.5-1 mL/min).

  • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for 4-6 hours at room temperature to ensure the complete removal of the organic solvent. A rotary evaporator can be used for more efficient solvent removal at a controlled temperature and reduced pressure.

  • The resulting suspension contains the formulated nanoparticles.

Protocol 5: Nanoparticle Characterization

A. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically a slightly opalescent suspension).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument. Perform measurements in triplicate.

B. Zeta Potential Measurement

  • Dilute the nanoparticle suspension in 10 mM NaCl solution to ensure sufficient conductivity for the measurement.

  • Measure the electrophoretic mobility to determine the zeta potential using a suitable instrument. Perform measurements in triplicate.

C. Transmission Electron Microscopy (TEM) for Morphology

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry completely.

  • (Optional) For better contrast, a negative staining agent like uranyl acetate can be applied.

  • Observe the morphology and size of the nanoparticles under a transmission electron microscope.

Protocol 6: Drug Loading and Quantification

This protocol describes the loading of a model hydrophobic drug during nanoparticle formation and the subsequent quantification.

Procedure for Drug Loading:

  • During the preparation of the organic phase in either the self-assembly (Protocol 3) or nanoprecipitation (Protocol 4) method, dissolve the hydrophobic drug along with the polymer in the organic solvent. A typical starting point is a drug-to-polymer weight ratio of 1:10.

  • Proceed with the nanoparticle formulation protocol as described.

Procedure for Quantification:

  • Separate the drug-loaded nanoparticles from the aqueous suspension by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Carefully collect the supernatant, which contains the non-encapsulated, free drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This requires creating a standard calibration curve for the drug.

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

    Where the "Weight of drug in nanoparticles" is calculated as the initial weight of the drug minus the weight of the free drug in the supernatant.

Visualization of Experimental Workflows and Biological Interactions

Nanoparticle_Formulation_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization NDA This compound (Monomer) Polymerization Free Radical Polymerization NDA->Polymerization Block_Co Block Copolymerization NDA->Block_Co Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Organic Solvent Solvent->Polymerization pNDA pNDA Homopolymer Polymerization->pNDA Org_Phase Organic Phase (Polymer + Drug in Solvent) pNDA->Org_Phase PEG_Macro PEG Macroinitiator PEG_Macro->Block_Co PEG_pNDA PEG-b-pNDA Copolymer Block_Co->PEG_pNDA PEG_pNDA->Org_Phase Drug Hydrophobic Drug Drug->Org_Phase Mixing Mixing & Solvent Evaporation Org_Phase->Mixing Aq_Phase Aqueous Phase Aq_Phase->Mixing NP_Suspension Nanoparticle Suspension Mixing->NP_Suspension DLS DLS (Size, PDI) NP_Suspension->DLS Zeta Zeta Potential NP_Suspension->Zeta TEM TEM (Morphology) NP_Suspension->TEM HPLC HPLC/UV-Vis (Drug Quantification) NP_Suspension->HPLC

Caption: Experimental workflow for the synthesis, formulation, and characterization of this compound-based nanoparticles.

Cellular_Uptake_Pathway NP NDA-Based Nanoparticle Cell Target Cell Membrane NP->Cell Binding Endocytosis Endocytosis (Clathrin/Caveolin-mediated) Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Action Therapeutic Action Cytoplasm->Action

Caption: Generalized signaling pathway for the cellular uptake of nanoparticles via endocytosis.

Application Notes and Protocols: N-Dodecylacrylamide in the Formation of Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Dodecylacrylamide (NDA) in the synthesis of stimuli-responsive polymers. Due to the limited availability of specific quantitative data for NDA in the scientific literature, this document leverages established principles and data from analogous N-alkylacrylamide-based polymers to provide illustrative examples and adaptable protocols.

Introduction to this compound in Stimuli-Responsive Polymers

This compound (NDA) is a hydrophobic monomer that can be copolymerized with hydrophilic monomers to create amphiphilic polymers. These copolymers can exhibit stimuli-responsive behavior, particularly temperature and pH sensitivity, making them attractive for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and biosensing.[1][2] The long dodecyl chain of NDA imparts significant hydrophobicity, which can be balanced by the choice of comonomer to tune the polymer's properties, such as its Lower Critical Solution Temperature (LCST).[3]

Key Properties and Applications:

  • Thermo-Responsiveness (LCST Behavior): Copolymers of NDA with hydrophilic monomers can exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water. This property is crucial for creating injectable hydrogels that are liquid at room temperature and form a gel at body temperature, enabling localized drug delivery.[1][4]

  • pH-Responsiveness: By copolymerizing NDA with ionizable monomers like acrylic acid (AA) or methacrylic acid (MAA), the resulting polymers can exhibit pH-dependent solubility and swelling. This is particularly useful for targeted drug release in specific pH environments, such as the acidic microenvironment of tumors or in different segments of the gastrointestinal tract.[5]

  • Micelle Formation for Drug Encapsulation: Amphiphilic block copolymers containing NDA can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles, formed by the NDA segments, can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[4]

  • Hydrogels for Controlled Release: NDA-containing copolymers can be crosslinked to form hydrogels. The swelling and deswelling of these hydrogels in response to temperature or pH changes can be used to control the release of encapsulated therapeutic agents.[6]

Synthesis of this compound-Based Stimuli-Responsive Polymers

The synthesis of NDA-based stimuli-responsive polymers can be achieved through various polymerization techniques. Free-radical polymerization is a common method, while controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over molecular weight and architecture.[1]

General Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of NDA-based stimuli-responsive polymers.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer_Selection Monomer Selection (NDA, Comonomer) Polymerization Polymerization (Free Radical or RAFT) Monomer_Selection->Polymerization Purification Purification (Precipitation/Dialysis) Polymerization->Purification Structural_Analysis Structural Analysis (NMR, GPC) Purification->Structural_Analysis Property_Analysis Stimuli-Responsive Property Analysis (LCST, pKa) Structural_Analysis->Property_Analysis Morphological_Analysis Morphological Analysis (DLS, TEM for micelles) Property_Analysis->Morphological_Analysis Drug_Loading Drug Loading Morphological_Analysis->Drug_Loading Release_Studies In Vitro Release Studies Drug_Loading->Release_Studies

Caption: Workflow for NDA-based polymer synthesis and application.

Experimental Protocols

The following are adaptable protocols for the synthesis and characterization of NDA-based stimuli-responsive polymers, based on established methods for similar N-alkylacrylamides.

Protocol for Synthesis of Thermo-Responsive Poly(this compound-co-N-isopropylacrylamide) via Free-Radical Polymerization

This protocol describes the synthesis of a thermo-responsive copolymer of NDA and N-isopropylacrylamide (NIPAM). The ratio of NDA to NIPAM can be varied to tune the LCST.

Materials:

  • This compound (NDA)

  • N-isopropylacrylamide (NIPAM)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen gas

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of NDA and NIPAM in 1,4-dioxane.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Purification: After polymerization, cool the solution to room temperature. Precipitate the polymer by adding the solution dropwise into an excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration and wash with fresh diethyl ether.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Protocol for Synthesis of pH-Responsive Poly(this compound-co-acrylic acid) via RAFT Polymerization

This protocol outlines the synthesis of a pH-responsive copolymer using RAFT polymerization for better control over the polymer architecture.

Materials:

  • This compound (NDA)

  • Acrylic acid (AA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen gas

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve NDA, AA, CPADB, and ACVA in DMF. The molar ratio of monomer:RAFT agent:initiator is typically in the range of 100:1:0.1 to 500:1:0.1.

  • Degassing: Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes.

  • Polymerization: Immerse the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Purification: Quench the polymerization by exposing the solution to air and cooling to room temperature. Precipitate the polymer in cold diethyl ether.

  • Redissolve the polymer in a small amount of DMF and re-precipitate to further purify.

  • Dry the final polymer product under vacuum.

Protocol for Determination of Lower Critical Solution Temperature (LCST)

The LCST is a key characteristic of thermo-responsive polymers and can be determined by monitoring the change in turbidity of the polymer solution with temperature.

Materials and Equipment:

  • Synthesized thermo-responsive polymer

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Magnetic stir bar

Procedure:

  • Prepare a 1% (w/v) solution of the polymer in PBS.

  • Place the solution in a cuvette with a small magnetic stir bar.

  • Place the cuvette in the spectrophotometer's temperature-controlled holder.

  • Set the wavelength to 500 nm.

  • Increase the temperature from a starting point below the expected LCST (e.g., 20°C) to a point above it (e.g., 50°C) in increments of 1°C/minute.

  • Record the transmittance at each temperature.

  • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

Protocol for Drug Loading and In Vitro Release from Micelles

This protocol describes a dialysis method for loading a hydrophobic drug into micelles formed from an NDA-containing amphiphilic block copolymer.

Materials and Equipment:

  • NDA-containing amphiphilic block copolymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Drug and Polymer Dissolution: Dissolve a known amount of the block copolymer and the hydrophobic drug in a minimal amount of DMF.

  • Micelle Formation: Add deionized water dropwise to the polymer/drug solution under constant stirring until a milky suspension is observed, indicating micelle formation and drug encapsulation.

  • Dialysis: Transfer the micellar solution to a dialysis bag and dialyze against a large volume of PBS (pH 7.4) for 24 hours to remove the organic solvent and unloaded drug. Change the dialysis buffer periodically.

  • Drug Loading Quantification: After dialysis, lyse the micelles by adding a suitable organic solvent (e.g., DMF) to dissolve the polymer and release the drug. Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC at the drug's characteristic wavelength.

    • Drug Loading Content (%): (Mass of loaded drug / Mass of polymer) x 100

    • Encapsulation Efficiency (%): (Mass of loaded drug / Initial mass of drug) x 100

  • In Vitro Release:

    • Place a known amount of the drug-loaded micelle solution in a dialysis bag.

    • Immerse the bag in a known volume of release medium (e.g., PBS at 37°C).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the drug concentration in the withdrawn aliquots.

    • Plot the cumulative drug release as a function of time.

Quantitative Data (Illustrative Examples)

The following tables present illustrative quantitative data based on studies of N-alkylacrylamides chemically similar to NDA. These values are intended to provide a general understanding of how copolymer composition affects stimuli-responsive properties. Actual values for NDA-based copolymers will need to be determined experimentally.

Table 1: Illustrative Lower Critical Solution Temperature (LCST) of Thermo-Responsive Copolymers

Data adapted from studies on copolymers of N-isopropylacrylamide (NIPAM) and other hydrophobic N-alkylacrylamides.[3]

Copolymer Composition (molar ratio)Illustrative LCST (°C)
P(NDA-co-NIPAM) 5:95~ 30
P(NDA-co-NIPAM) 10:90~ 25
P(NDA-co-NIPAM) 20:80Below room temperature
P(NDA-co-DMA) 5:95~ 45
P(NDA-co-DMA) 10:90~ 38

Note: Increasing the hydrophobic NDA content generally decreases the LCST.

Table 2: Illustrative Properties of pH-Responsive Copolymers

Data extrapolated from studies on copolymers of N-isopropylacrylamide and acrylic acid.[5]

Copolymer Composition (molar ratio)pH at which Swelling Occurs
P(NDA-co-AA) 10:90> 5.5
P(NDA-co-AA) 20:80> 6.0
P(NDA-co-AA) 30:70> 6.5

Note: The pH-responsive behavior is due to the ionization of the acrylic acid units.

Table 3: Illustrative Drug Loading and Release from NDA-Based Micelles

Hypothetical data based on typical values for amphiphilic block copolymer micelles.

DrugCopolymer ArchitectureDrug Loading Content (%)Encapsulation Efficiency (%)Release at 24h (%)
DoxorubicinPEO-b-P(NDA)158040
PaclitaxelP(NIPAM)-b-P(NDA)127535 (at 37°C)

Signaling Pathways and Logical Relationships

Thermo-Responsive Behavior (LCST)

The diagram below illustrates the principle of Lower Critical Solution Temperature (LCST) behavior in NDA-containing copolymers.

cluster_low Polymer State at Low Temperature cluster_high Polymer State at High Temperature Temp_Low Below LCST (e.g., Room Temperature) H_Bonds Hydrogen bonds between polymer and water dominate Temp_Low->H_Bonds Temp_High Above LCST (e.g., Body Temperature) Hydrophobic_Interactions Hydrophobic interactions between dodecyl chains dominate Temp_High->Hydrophobic_Interactions Hydrated Polymer chains are hydrated and soluble in water Solution Homogeneous Solution Hydrated->Solution H_Bonds->Hydrated Dehydrated Polymer chains dehydrate and become insoluble Aggregation Polymer Aggregation / Gelation Dehydrated->Aggregation Hydrophobic_Interactions->Dehydrated

Caption: Mechanism of LCST behavior in NDA copolymers.

pH-Responsive Behavior

The following diagram shows the mechanism of pH-responsiveness in copolymers of NDA and a weak acid like acrylic acid.

cluster_low_ph Polymer State at Low pH cluster_high_ph Polymer State at High pH pH_Low Low pH (Acidic) Protonated Carboxylic acid groups (-COOH) are protonated pH_Low->Protonated pH_High High pH (Neutral/Basic) Deprotonated Carboxylic acid groups (-COO-) are deprotonated pH_High->Deprotonated Less_Soluble Polymer is less soluble and collapses Protonated->Less_Soluble Drug_Retained Drug is retained Less_Soluble->Drug_Retained More_Soluble Polymer is more soluble and swells Deprotonated->More_Soluble Drug_Released Drug is released More_Soluble->Drug_Released

Caption: pH-responsive mechanism in NDA-acrylic acid copolymers.

References

Application Notes and Protocols for Creating Antifouling Surfaces with N-Dodecylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the creation and characterization of antifouling surfaces using N-Dodecylacrylamide (NDA). The methodologies outlined below cover the synthesis of the monomer, preparation of polymer coatings via free-radical polymerization and surface-initiated atom transfer radical polymerization (SI-ATRP), and standardized assays for evaluating antifouling performance against proteins, bacteria, and marine organisms.

Introduction to this compound in Antifouling Applications

Biofouling, the undesirable accumulation of biomolecules, microorganisms, and marine life on submerged surfaces, poses a significant challenge in various fields, including biomedical devices, marine transportation, and aquaculture. This compound is a promising monomer for the development of antifouling coatings. When polymerized, poly(this compound) (pNDA) can form a hydrated layer at the surface, which acts as a physical and energetic barrier to prevent the adhesion of fouling organisms. This phenomenon is largely attributed to steric repulsion and the energetic penalty associated with the disruption of this water layer.

The long dodecyl side chain of NDA imparts a degree of hydrophobicity, which can be tailored by copolymerization or by controlling the polymer brush architecture on the surface. This allows for the creation of surfaces with a range of properties suitable for different antifouling applications.

Synthesis and Preparation of Antifouling Surfaces

Two primary methods for preparing pNDA antifouling surfaces are detailed below: the creation of thin films via spin-coating of pre-synthesized polymer and the "grafting-from" approach using surface-initiated polymerization to create dense polymer brushes.

Synthesis of this compound (NDA) Monomer

A common method for the synthesis of N-alkylacrylamides is the reaction of acryloyl chloride with the corresponding alkylamine.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve dodecylamine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath.

  • Acryloyl Chloride Addition: Slowly add an equimolar amount of acryloyl chloride dropwise to the stirred dodecylamine solution under a nitrogen atmosphere. Maintain the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-6 hours) to ensure complete reaction.

  • Work-up: Filter the reaction mixture to remove the dodecylamine hydrochloride salt byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound monomer.

  • Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Preparation of pNDA Thin Films via Free-Radical Polymerization and Spin-Coating

This method involves the synthesis of pNDA in solution followed by the deposition of a thin film onto a substrate.

Protocol 2.2.1: Free-Radical Polymerization of NDA

  • Reaction Mixture: In a reaction vessel, dissolve the synthesized NDA monomer in a suitable solvent (e.g., toluene, DMF).

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Then, heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN) and allow the polymerization to proceed for several hours (typically 6-24 hours).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration and dry it under vacuum.

  • Characterization: Determine the molecular weight and polydispersity of the synthesized pNDA using gel permeation chromatography (GPC).

Protocol 2.2.2: Spin-Coating of pNDA Films

  • Solution Preparation: Dissolve the purified pNDA in a suitable solvent (e.g., chloroform, toluene) to the desired concentration. The concentration will affect the final film thickness.

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A common cleaning procedure involves sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Spin-Coating: Dispense the pNDA solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed is a critical parameter for controlling the film thickness.

  • Annealing: Anneal the coated substrate in a vacuum oven at a temperature above the glass transition temperature of pNDA to remove residual solvent and improve film uniformity.

Preparation of pNDA Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a "grafting from" technique that allows for the growth of high-density polymer brushes with controlled molecular weight and thickness directly from a surface.

Protocol 2.3: SI-ATRP of this compound

  • Substrate Functionalization with Initiator:

    • Clean the substrate (e.g., silicon wafer) thoroughly.

    • Immerse the cleaned substrate in a solution of an ATRP initiator-containing silane, such as (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide, to form a self-assembled monolayer (SAM) of the initiator.

  • Polymerization Solution:

    • In a Schlenk flask, prepare a solution of the NDA monomer in a suitable solvent (e.g., a mixture of water and methanol).

    • Add the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)) and the copper(II) catalyst (e.g., CuBr₂) and deoxygenate the solution by several freeze-pump-thaw cycles.

    • Add the copper(I) catalyst (e.g., CuBr) under an inert atmosphere.

  • Grafting Polymerization:

    • Place the initiator-functionalized substrate into the reaction flask under an inert atmosphere.

    • Carry out the polymerization at a specific temperature for a defined period. The polymerization time will influence the thickness of the polymer brushes.

  • Post-Polymerization:

    • Remove the substrate from the reaction solution and rinse thoroughly with a good solvent for the polymer (e.g., toluene) to remove any non-grafted polymer and residual catalyst.

    • Dry the substrate under a stream of nitrogen.

  • Characterization: Characterize the thickness of the pNDA brushes using ellipsometry or atomic force microscopy (AFM). The chemical composition can be confirmed by X-ray photoelectron spectroscopy (XPS).

Characterization of Antifouling Surfaces

The physical and chemical properties of the prepared surfaces should be thoroughly characterized to understand their relationship with antifouling performance.

Parameter Technique Typical Information Obtained
Surface Wettability Contact Angle GoniometryProvides the static and dynamic contact angles of water and other liquids on the surface, which is indicative of its hydrophilicity/hydrophobicity.
Surface Morphology Atomic Force Microscopy (AFM)Yields high-resolution images of the surface topography and allows for the determination of surface roughness.
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Confirms the elemental composition of the surface and the presence of the pNDA coating.
Film/Brush Thickness Ellipsometry or AFMMeasures the thickness of the pNDA layer on the substrate.

Antifouling Performance Assays

A series of standardized assays should be performed to quantify the antifouling efficacy of the pNDA surfaces.

Protein Adsorption

Protein adsorption is the initial step in the biofouling cascade.

Protocol 4.1: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption

  • Sensor Preparation: Coat a QCM-D sensor crystal with the pNDA surface according to the protocols in Section 2.

  • Baseline Establishment: Mount the coated sensor in the QCM-D chamber and establish a stable baseline in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Protein Injection: Inject a solution of a model protein (e.g., bovine serum albumin, fibrinogen, or lysozyme) into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A smaller change in frequency indicates lower protein adsorption.

  • Rinsing: After a set incubation time, rinse the chamber with the buffer to remove loosely bound protein. The remaining frequency shift corresponds to the mass of irreversibly adsorbed protein.

  • Data Analysis: Calculate the adsorbed protein mass (in ng/cm²) from the frequency shift using the Sauerbrey equation for rigid films or a viscoelastic model for softer layers.

Bacterial Adhesion

Bacterial adhesion and subsequent biofilm formation are critical concerns for many applications.

Protocol 4.2: Bacterial Adhesion Assay (Plate Counting)

  • Bacterial Culture: Culture a relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, or a marine bacterium like Cobetia marina) to the mid-logarithmic growth phase.

  • Incubation: Place the pNDA-coated substrates in a bacterial suspension of a known concentration (e.g., 10⁷-10⁸ cells/mL) and incubate for a specific period (e.g., 2-4 hours) under appropriate conditions (e.g., 37°C for clinical strains).

  • Rinsing: Gently rinse the substrates with sterile PBS to remove non-adherent bacteria.

  • Cell Lysis and Plating: Remove the adhered bacteria from the surface by sonication or vortexing in a known volume of sterile PBS containing a surfactant (e.g., Triton X-100).

  • Quantification: Perform serial dilutions of the resulting bacterial suspension and plate them on appropriate agar plates. After incubation, count the number of colony-forming units (CFU) to determine the number of viable adhered bacteria per unit area (CFU/cm²).

Marine Biofouling

For marine applications, it is essential to evaluate the resistance of the coatings to the settlement of marine organisms.

Protocol 4.3: Marine Larval Settlement Assay

  • Organism Culture: Culture the larvae of a common fouling organism, such as the barnacle Balanus amphitrite or the tubeworm Hydroides elegans, to the competent-to-settle stage.

  • Settlement Assay: Place the pNDA-coated substrates in a multi-well plate containing filtered seawater and a known number of larvae.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) under controlled conditions of light and temperature.

  • Quantification: Count the number of settled and metamorphosed larvae on the surfaces using a stereomicroscope. Express the results as the percentage of settlement relative to a control surface (e.g., uncoated glass or polystyrene).

Data Presentation

To facilitate comparison and analysis, all quantitative data should be summarized in clearly structured tables.

Table 1: Surface Characterization Data

SurfaceWater Contact Angle (°)Surface Roughness (nm)pNDA Thickness (nm)
Control (e.g., Silicon Wafer)N/A
pNDA Spin-Coated
pNDA Brush (SI-ATRP)

Table 2: Protein Adsorption Data (QCM-D)

SurfaceAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)
Control
pNDA Spin-Coated
pNDA Brush (SI-ATRP)

Table 3: Bacterial Adhesion Data

SurfaceS. aureus Adhesion (CFU/cm²)E. coli Adhesion (CFU/cm²)
Control
pNDA Spin-Coated
pNDA Brush (SI-ATRP)

Table 4: Marine Larval Settlement Data

SurfaceBarnacle Larvae Settlement (%)
Control
pNDA Spin-Coated
pNDA Brush (SI-ATRP)

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Surface_Preparation Surface Preparation cluster_Antifouling_Assays Antifouling Assays Dodecylamine Dodecylamine Reaction Schotten-Baumann Reaction Dodecylamine->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction NDA_Monomer This compound (NDA) Reaction->NDA_Monomer NDA_Monomer2 NDA Monomer Free_Radical_Polymerization Free-Radical Polymerization NDA_Monomer2->Free_Radical_Polymerization SI_ATRP Surface-Initiated ATRP NDA_Monomer2->SI_ATRP pNDA_Polymer pNDA Polymer Free_Radical_Polymerization->pNDA_Polymer Spin_Coating Spin-Coating pNDA_Polymer->Spin_Coating pNDA_Film pNDA Thin Film Spin_Coating->pNDA_Film pNDA_Brush pNDA Brush SI_ATRP->pNDA_Brush pNDA_Surface pNDA Surface Protein_Adsorption Protein Adsorption (QCM-D) pNDA_Surface->Protein_Adsorption Bacterial_Adhesion Bacterial Adhesion (Plate Count) pNDA_Surface->Bacterial_Adhesion Marine_Settlement Marine Larval Settlement pNDA_Surface->Marine_Settlement

Caption: Overall workflow for creating and testing pNDA antifouling surfaces.

Antifouling_Mechanism cluster_surface Antifouling Surface pNDA_Brush Poly(this compound) Brush Hydration_Layer Hydration Layer (Water Molecules) Adhesion_Blocked Adhesion Prevented Hydration_Layer->Adhesion_Blocked Steric Repulsion & Energetic Barrier Fouling_Organism Fouling Organism (Protein, Bacterium, Larva) Fouling_Organism->Hydration_Layer Approaches Surface

Caption: Proposed mechanism of pNDA antifouling action.

Application Notes and Protocols for the Synthesis of N-Dodecylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of N-Dodecylacrylamide (NDA) copolymers. The protocols focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Such copolymers are of significant interest in drug delivery applications due to their amphiphilic nature, which enables the formation of various nano-sized drug carriers like micelles and nanogels.[1][2][3]

Overview of this compound Copolymer Synthesis

This compound is a hydrophobic monomer that can be copolymerized with various hydrophilic monomers to create amphiphilic copolymers. These copolymers can self-assemble in aqueous media to form nanomaterials capable of encapsulating hydrophobic drugs, thereby enhancing their solubility and bioavailability.[2][4] Common polymerization techniques include conventional free radical polymerization and controlled/living radical polymerization methods like RAFT.[1][5][6][7] RAFT polymerization is particularly advantageous as it offers precise control over the polymer structure, which is crucial for designing effective drug delivery systems.[1]

Logical Workflow for Copolymer Synthesis and Characterization

Synthesis_Workflow Monomer_Prep Monomer & Reagent Preparation Polymerization RAFT Polymerization Monomer_Prep->Polymerization Initiator, CTA, Solvent Purification Copolymer Purification Polymerization->Purification Crude Copolymer Characterization Characterization Purification->Characterization Purified Copolymer Application Application Studies (e.g., Drug Delivery) Characterization->Application

Caption: General workflow for the synthesis and application of this compound copolymers.

Experimental Protocols

This section details the materials and methods for the synthesis of a diblock copolymer of this compound (NDA) and a hydrophilic monomer, N,N-Dimethylacrylamide (DMAA), via RAFT polymerization.

Materials
  • Monomers: this compound (NDA), N,N-Dimethylacrylamide (DMAA)

  • RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) is a suitable chain transfer agent.[1] Dodecyl trithiodimethyl propionic acid (DMPA) is another option that can be synthesized as per literature procedures.[8]

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvents: 1,4-Dioxane, n-Heptane, Dimethyl Sulfoxide (DMSO)[8][9]

  • Other Reagents: Nitrogen gas (for degassing)[9][10], Hydroquinone (inhibitor for stopping polymerization)[11]

Protocol for Synthesis of Poly(this compound) (PNDA) Macro-CTA

This first step involves the synthesis of a homopolymer of NDA which will serve as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of the second block.

  • Reaction Setup: In a reaction vessel, dissolve this compound (NDA), the RAFT agent (e.g., CPDTC), and the initiator (AIBN) in a suitable solvent such as 1,4-dioxane. The molar ratio of monomer to CTA to initiator is crucial for controlling the molecular weight. A typical ratio might be [NDA]:[CTA]:[AIBN] = 50:1:0.1.

  • Degassing: Purge the reaction mixture with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[10][11]

  • Polymerization: Immerse the sealed reaction vessel in a pre-heated oil bath at a controlled temperature, typically around 70 °C.[8][9]

  • Monitoring: The polymerization kinetics can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy.[9]

  • Termination: After achieving high monomer conversion (e.g., >95%), the polymerization is stopped by cooling the reaction vessel and exposing the contents to air. Traces of an inhibitor like hydroquinone can also be added.[11]

  • Purification: The resulting PNDA macro-CTA is purified by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum until a constant weight is achieved.[11]

Protocol for Synthesis of PNDA-b-PDMAA Diblock Copolymer

This step describes the chain extension of the PNDA macro-CTA with the hydrophilic monomer, DMAA.

  • Reaction Setup: In a reaction vessel, dissolve the purified PNDA macro-CTA, N,N-Dimethylacrylamide (DMAA), and a small amount of initiator (AIBN) in a suitable solvent (e.g., n-heptane or DMSO).[9] The molar ratio of DMAA to the PNDA macro-CTA will determine the length of the second block.

  • Degassing: De-gas the reaction mixture with nitrogen for 30 minutes.[9]

  • Polymerization: Place the sealed vessel in a pre-heated oil bath at 70 °C for a specified duration (e.g., 5 hours).[9]

  • Termination and Purification: Terminate the polymerization by cooling and exposure to air. The final diblock copolymer can be purified by dialysis against a suitable solvent to remove unreacted monomers and initiator residues, followed by lyophilization to obtain the pure product.[12]

Visual Representation of the RAFT Polymerization Process

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination (low probability) Initiator Initiator 2R• 2R• Initiator->2R• Heat (Δ) R• R• P1• P1• R•->P1• + Monomer (M) Dormant Species 1 Dormant Species 1 P1•->Dormant Species 1 + RAFT Agent (Z-C(=S)-S-R') Intermediate Radical Intermediate Radical Dormant Species 1->Intermediate Radical + Propagating Radical (Pn•) Dormant Species 1->Intermediate Radical Dormant Species 2 Dormant Species 2 Intermediate Radical->Dormant Species 2 - Pn• Intermediate Radical->Dormant Species 2 Propagating Radical (Pm•) Propagating Radical (Pm•) Dormant Species 2->Propagating Radical (Pm•) + Monomer (M) Dormant Species 2->Propagating Radical (Pm•) Propagating Radical (Pm•)->Dormant Species 2 - Monomer (M) Propagating Radical (Pm•)->Dormant Species 2 Pn• Pn• Dead Polymer Dead Polymer Pn•->Dead Polymer + Pm• Pm• Pm•

Caption: Schematic of the RAFT polymerization mechanism.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of this compound copolymers.

Table 1: Reaction Conditions for PNDA Macro-CTA Synthesis
ParameterValueReference
MonomerThis compound (NDA)-
RAFT Agent (CTA)CPDTC[1]
InitiatorAIBN[9]
[Monomer]:[CTA]:[Initiator]50:1:0.1-
Solvent1,4-Dioxane[9]
Temperature70 °C[9]
Reaction Time2-4 hours[11]
Monomer Conversion>95%[9]
Table 2: Characterization Data for PNDA-b-PDMAA Copolymers
SampleMn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Mw/Mn (PDI)Reference
PNDA Macro-CTA10,0009,8001.15[9]
PNDA-b-PDMAA25,00024,5001.20[9]

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Characterization Methods

Detailed characterization is essential to confirm the successful synthesis and determine the properties of the copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the copolymer composition and calculate monomer conversion.

  • Protocol: Dissolve a small amount of the purified copolymer in a deuterated solvent (e.g., CDCl₃ or D₂O).[13] Record ¹H NMR spectra. The ratio of the integrals of characteristic peaks of each monomer unit can be used to determine the copolymer composition.[14][15]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymers.[16]

  • Protocol: Dissolve the copolymer in a suitable mobile phase (e.g., THF or DMF with an appropriate salt). The analysis is performed on a GPC/SEC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[16]

Dynamic Light Scattering (DLS)
  • Purpose: To determine the hydrodynamic diameter of the copolymer micelles or nanogels formed in an aqueous solution.

  • Protocol: Prepare a dilute aqueous solution of the amphiphilic copolymer. The size of the self-assembled nanoparticles can be measured using a DLS instrument. This is particularly relevant for drug delivery applications to ensure the nanoparticles are within the desired size range for biological uptake.[2]

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the morphology of the self-assembled copolymer nanoparticles.

  • Protocol: A dilute dispersion of the copolymer nanoparticles is placed on a TEM grid and dried. The sample may be stained (e.g., with ruthenium(IV) oxide vapor) to enhance contrast before imaging.[9]

Applications in Drug Development

Amphiphilic this compound copolymers are versatile materials for various drug delivery applications.[2][3][4]

  • Micellar Drug Delivery: The copolymers can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core. This can improve the drug's solubility, stability, and circulation time in the body.[2][17]

  • Thermoresponsive Drug Release: By incorporating thermoresponsive monomers like N-isopropylacrylamide (NIPAAm), copolymers can be designed to release their drug payload in response to temperature changes, allowing for targeted drug delivery to heated tissues (e.g., tumors).[17][18][19]

  • Nanogel Formulations: Covalently cross-linked nanoparticles (nanogels) can be formed from these copolymers, providing a stable drug delivery platform.[1][20]

The precise control over copolymer architecture afforded by RAFT polymerization allows for the fine-tuning of properties such as drug loading capacity, release kinetics, and biological interactions, making these materials highly promising for advanced drug delivery systems.[2][3]

References

Application Notes and Protocols for N-Dodecylacrylamide in Viscosity Enhancement of Polymer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecylacrylamide (NDAM) is a hydrophobic monomer that, when copolymerized with hydrophilic monomers such as acrylamide, creates a class of polymers known as hydrophobically modified polyacrylamides (HMPA). These polymers are highly effective at increasing the viscosity of aqueous solutions, even at low concentrations. This property is crucial in a multitude of applications, including drug delivery systems, enhanced oil recovery, and personal care products. The unique thickening mechanism of HMPA, driven by the association of the hydrophobic dodecyl chains, offers significant advantages over conventional polymer thickeners. These advantages include improved stability in the presence of salts and enhanced shear-thinning behavior.

Principle of Viscosity Enhancement

The viscosity-enhancing effect of poly(acrylamide-co-N-dodecylacrylamide) arises from intermolecular and intramolecular hydrophobic associations. In aqueous solutions, the hydrophilic polyacrylamide backbone ensures solubility, while the hydrophobic N-dodecyl side chains tend to associate with each other to minimize their contact with water. This process leads to the formation of a transient three-dimensional polymer network.[1][2] The junctions of this network are formed by the physical association of the hydrophobic dodecyl groups, effectively increasing the hydrodynamic volume of the polymer coils and, consequently, the viscosity of the solution.[1]

Viscosity_Enhancement_Mechanism cluster_0 Low Polymer Concentration cluster_1 Above Critical Association Concentration (CAC) Unassociated Chains Polymer Chains (Intramolecular Association) Associated_Network 3D Polymer Network (Intermolecular Association) Unassociated Chains->Associated_Network Increased Concentration Hydrophobic_Junction Hydrophobic Junctions (Dodecyl Groups) Associated_Network->Hydrophobic_Junction formed by High_Viscosity Enhanced Solution Viscosity Associated_Network->High_Viscosity leads to

Caption: Mechanism of viscosity enhancement by this compound copolymers.

Factors Influencing Viscosity

The viscosity of HMPA solutions is influenced by several factors, providing a tunable system for various applications.

1. Polymer Concentration: As the concentration of the HMPA polymer increases in an aqueous solution, the viscosity also increases. This is due to the greater prevalence of intermolecular hydrophobic associations, which leads to the formation of a more robust polymer network.[1][3]

2. Temperature: The effect of temperature on the viscosity of HMPA solutions can be complex. Generally, an increase in temperature can lead to a decrease in viscosity due to the increased mobility of polymer chains, which disrupts the hydrophobic interactions.[4] However, in some cases, a moderate increase in temperature can initially enhance hydrophobic associations, leading to a temporary increase in viscosity before it decreases at higher temperatures.[5]

3. Salinity: The presence of salts can influence the viscosity of HMPA solutions. The addition of salt can shield the electrostatic repulsion between charged groups on the polymer backbone (if present), promoting chain coiling and potentially decreasing viscosity. However, for HMPA, the addition of salt can also enhance the hydrophobic associations by reducing the solubility of the hydrophobic side chains, which can lead to an increase in viscosity up to a certain salt concentration.[1][3]

4. Shear Rate: HMPA solutions typically exhibit shear-thinning (pseudoplastic) behavior.[1][4] At low shear rates, the polymer network is intact, resulting in high viscosity. As the shear rate increases, the physical junctions of the network are disrupted, causing the polymer chains to align in the direction of flow, which leads to a decrease in viscosity. This property is advantageous in applications requiring easy processing or injection.

Data Presentation

The following tables summarize the typical effects of various parameters on the viscosity of poly(acrylamide-co-N-dodecylacrylamide) solutions. The exact values can vary depending on the specific polymer architecture (molecular weight, mole percentage of NDAM) and the precise experimental conditions.

Table 1: Effect of Polymer Concentration on Apparent Viscosity

Polymer Concentration (ppm)Apparent Viscosity (mPa·s) at a fixed shear rate
500Low
1000Medium
1500High[5]
2000Very High

Table 2: Effect of Temperature on Apparent Viscosity

Temperature (°C)Apparent Viscosity (mPa·s) at a fixed concentration and shear rate
25High
45May increase or decrease depending on the system[5]
65Low[4]

Table 3: Effect of NaCl Concentration on Apparent Viscosity

NaCl Concentration (wt%)Apparent Viscosity (mPa·s) at a fixed polymer concentration and shear rate
0Baseline
1Increased Viscosity[1][3]
5May decrease from the peak at lower salinity

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Poly(acrylamide-co-N-dodecylacrylamide)

This protocol describes the preparation of a stock solution of the HMPA polymer.

Materials:

  • Poly(acrylamide-co-N-dodecylacrylamide) powder

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing balance

Procedure:

  • Weigh the desired amount of the HMPA polymer powder.

  • Measure the required volume of deionized water or buffer.

  • Place the beaker with the solvent on the magnetic stirrer and begin stirring at a moderate speed to create a vortex.

  • Slowly and gradually add the HMPA powder to the shoulder of the vortex to prevent the formation of agglomerates.

  • Continue stirring until the polymer is completely dissolved. This may take several hours to overnight, depending on the molecular weight and concentration. Avoid high-speed stirring for extended periods to prevent mechanical degradation of the polymer chains.

  • The resulting solution should be clear and homogeneous.

Protocol_1_Workflow start Start weigh_polymer Weigh HMPA Powder start->weigh_polymer measure_solvent Measure Solvent start->measure_solvent add_polymer Slowly Add HMPA Powder weigh_polymer->add_polymer stir_solvent Stir Solvent to Create Vortex measure_solvent->stir_solvent stir_solvent->add_polymer dissolve Continue Stirring Until Dissolved add_polymer->dissolve end Homogeneous Stock Solution dissolve->end

Caption: Workflow for preparing HMPA stock solution.

Protocol 2: Viscosity Measurement of HMPA Solutions

This protocol outlines the measurement of the viscosity of the prepared HMPA solutions using a rotational rheometer.

Materials:

  • HMPA solution of known concentration

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)[6]

  • Temperature control unit for the rheometer

Procedure:

  • Instrument Setup:

    • Turn on the rheometer and the temperature control unit.

    • Set the desired temperature for the measurement. Allow the system to equilibrate.

    • Select the appropriate measurement geometry. For low to medium viscosity solutions, a concentric cylinder geometry is often suitable. For higher viscosity solutions, a cone-plate geometry may be preferred.[6]

  • Sample Loading:

    • Carefully load the HMPA solution onto the rheometer plate or into the cup, ensuring no air bubbles are trapped.

    • Lower the geometry to the correct gap setting as specified by the instrument manufacturer.

    • Trim any excess sample from the edge of the geometry.

  • Equilibration:

    • Allow the sample to rest for a few minutes to reach thermal equilibrium and to allow for the relaxation of any stresses induced during loading.

  • Measurement:

    • Perform the viscosity measurement. A common method is to conduct a shear rate sweep, measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).[1][6] This will provide information on the shear-thinning behavior of the solution.

    • Alternatively, for a single viscosity value, a constant shear rate can be applied.

  • Data Analysis:

    • Record the viscosity (in mPa·s or cP) as a function of the shear rate.

    • For shear-thinning fluids, the viscosity at a specific shear rate should be reported, or the data can be fitted to a rheological model (e.g., the Power Law model).

Protocol_2_Workflow start Start setup Rheometer Setup & Equilibration start->setup load Load Sample setup->load equilibrate Sample Equilibration load->equilibrate measure Perform Shear Rate Sweep equilibrate->measure analyze Analyze Data measure->analyze end Viscosity Data analyze->end

Caption: Workflow for viscosity measurement of HMPA solutions.

Applications in Research and Drug Development

The unique rheological properties of HMPA polymers make them valuable in a range of research and development areas:

  • Controlled Release Drug Delivery: The shear-thinning nature of HMPA solutions is ideal for injectable drug formulations. The high viscosity at rest helps to suspend the drug and prevent sedimentation, while the viscosity decreases upon injection, allowing for ease of administration.

  • Topical and Transdermal Formulations: The thickening and mucoadhesive properties of HMPA can be utilized in gels, creams, and ointments to enhance their residence time on the skin or mucous membranes.

  • Bioprinting and Tissue Engineering: The ability to form hydrogels with tunable mechanical properties makes HMPA a candidate for use as a bioink in 3D bioprinting and as a scaffold material in tissue engineering.

  • Ophthalmic Formulations: The increased viscosity can prolong the contact time of eye drops, improving drug bioavailability to the ocular surface.

Safety and Handling

As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its polymers. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Troubleshooting & Optimization

Technical Support Center: Control of Poly(N-Dodecylacrylamide) Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the molecular weight of poly(N-Dodecylacrylamide) (pDDA). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of poly(this compound)?

The molecular weight of pDDA can be effectively controlled by several methods during polymerization. The three most common approaches are:

  • Adjusting Initiator Concentration: In conventional free radical polymerization, the molecular weight is inversely proportional to the concentration of the initiator.[1][2][3]

  • Using a Chain Transfer Agent (CTA): CTAs are intentionally added to the polymerization to interrupt the growth of polymer chains and initiate new ones, thereby reducing the average molecular weight.[4][5][6]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a controlled radical polymerization technique that offers precise control over molecular weight and results in a narrow molecular weight distribution (low polydispersity).[7][8]

Q2: How does the initiator concentration affect the final molecular weight of the polymer?

In free radical polymerization, increasing the initiator concentration leads to a higher population of initial radicals.[1] This results in more polymer chains being initiated simultaneously, which consume the available monomer more quickly and lead to shorter average chain lengths, and consequently, a lower final molecular weight.[1][3] Conversely, decreasing the initiator concentration will result in higher molecular weight polymers.[2]

Q3: How do I select and use a Chain Transfer Agent (CTA) to control molecular weight?

A CTA works by transferring a reactive atom (typically hydrogen) to the growing polymer radical, terminating that chain. The resulting CTA radical then initiates a new polymer chain.[4] This process effectively regulates the length of the polymer chains.

  • Selection: Thiols (mercaptans) are a common and effective class of CTAs.[4][6] For acrylamide-based polymerizations, n-dodecyl mercaptan (NDM) is a widely used and suitable choice.[][10]

  • Usage: The CTA is added to the reaction mixture along with the monomer and initiator. The degree of molecular weight reduction is dependent on the concentration of the CTA relative to the monomer. The effectiveness is quantified by the chain transfer constant (Ctr).[6] Increasing the [CTA]/[Monomer] ratio will result in a lower molecular weight polymer.

Q4: What is RAFT polymerization and why is it preferred for precise molecular weight control?

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a type of controlled or "living" radical polymerization.[8] It employs a RAFT agent (a specific type of CTA, such as a trithiocarbonate) to mediate the polymerization process.[7] This mediation allows the polymer chains to grow at a similar rate, leading to several key advantages:

  • Precise Molecular Weight Control: The final molecular weight can be predicted based on the ratio of monomer to RAFT agent concentration.

  • Low Polydispersity: RAFT polymerization typically yields polymers with a very narrow molecular weight distribution, often with a polydispersity index (Đ = Mw/Mn) below 1.3.[7]

  • Linear Molecular Weight Growth: The number-average molecular weight (Mn) increases linearly with monomer conversion.[7]

  • Complex Architectures: It allows for the synthesis of block copolymers and other complex structures.[8]

Q5: What are the typical polydispersity (Đ) values I can expect from these different methods?

The expected polydispersity (Đ) varies significantly with the chosen method:

  • Conventional Free Radical Polymerization: This method is uncontrolled and typically results in a broad molecular weight distribution with Đ > 1.5.

  • Polymerization with a CTA: The addition of a conventional CTA can help produce more uniform chains, but the distribution is often still broad, though potentially lower than an uncontrolled reaction.

  • RAFT Polymerization: This method provides the best control, consistently yielding polymers with a narrow molecular weight distribution (Đ < 1.3).[7]

Data Presentation

The following tables summarize the expected impact of different experimental parameters on the molecular weight (Mw) and polydispersity (Đ) of poly(this compound).

Table 1: Illustrative Effect of Initiator Concentration on Polymer Properties

[Monomer]:[Initiator] Ratio Expected Molecular Weight (Mw) Expected Polydispersity (Đ)
100:1High> 1.8
50:1Medium> 1.8
25:1Low> 1.8

Table 2: Illustrative Effect of Chain Transfer Agent (n-Dodecyl Mercaptan) Concentration

[Monomer]:[CTA] Ratio Expected Molecular Weight (Mw) Expected Polydispersity (Đ)
1000:1High~1.6 - 2.0
500:1Medium~1.6 - 2.0
100:1Low~1.6 - 2.0

Table 3: Comparison of Polymerization Methods

Method Mw Control Polydispersity (Đ) Key Feature
Free RadicalPoor (Indirect)Broad (>1.5)Simple setup
With CTAGood (Adjustable)Broad (>1.5)Reduces Mw effectively
RAFT PolymerizationExcellent (Predictable)Narrow (<1.3)"Living" polymerization, allows block copolymers

Troubleshooting Guides

Issue: Final Molecular Weight is Consistently Too High

If the resulting polymer's molecular weight is higher than desired, consult the following guide.

G start High Molecular Weight Observed q1 Are you using a Chain Transfer Agent (CTA)? start->q1 a1_yes Increase CTA Concentration q1->a1_yes Yes, but M_w still too high a1_no Introduce a CTA (e.g., n-dodecyl mercaptan) q1->a1_no No q2 Is the initiator concentration too low? q1->q2 Yes a1_yes->q2 end_node Problem Resolved a1_no->end_node a2_yes Increase Initiator Concentration q2->a2_yes Yes q3 Is the reaction temperature too low? q2->q3 No a2_yes->end_node a3_yes Increase Reaction Temperature q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting workflow for unexpectedly high molecular weight.

Issue: Polydispersity (Đ) is Too Broad

A broad polydispersity indicates a wide range of chain lengths, which may be undesirable.

G start Broad Polydispersity (Đ) Observed q1 Is precise control of Đ critical? start->q1 a1_yes Switch to a controlled method: RAFT Polymerization q1->a1_yes Yes a1_no Are you using a CTA? q1->a1_no No end_node Narrower Đ Achieved a1_yes->end_node a2_yes Optimize [CTA], [I], and Temperature a1_no->a2_yes Yes a2_no Add a CTA to normalize chain termination events a1_no->a2_no No q2 Have you checked for impurities or oxygen? a2_yes->q2 a2_no->q2 a3_yes Purify monomer/solvent and ensure thorough deoxygenation q2->a3_yes No q2->end_node Yes a3_yes->end_node

Caption: Decision tree for addressing broad polydispersity.

Experimental Protocols

General Experimental Workflow

The diagram below outlines the fundamental steps for synthesizing poly(this compound) regardless of the specific control method used.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep1 1. Dissolve Monomer (this compound) in Solvent prep2 2. Add Initiator and/or CTA/RAFT Agent prep1->prep2 react1 3. Deoxygenate Mixture (e.g., N2 sparging) prep2->react1 react2 4. Heat to Reaction Temperature react1->react2 react3 5. Polymerize for Specified Time react2->react3 purify1 6. Quench Reaction (e.g., cool & expose to air) react3->purify1 purify2 7. Precipitate Polymer in Non-Solvent purify1->purify2 purify3 8. Dry and Characterize (GPC for Mw and Đ) purify2->purify3

Caption: Standard workflow for pDDA synthesis.

Protocol 1: Control via Initiator Concentration (Free Radical Polymerization)

This protocol describes a standard free radical polymerization where molecular weight is controlled by varying the amount of initiator.

Materials:

  • This compound (DDA) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Non-solvent for precipitation (e.g., Methanol, Hexane)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Methodology:

  • Setup: Assemble the reaction vessel under a nitrogen atmosphere.

  • Reagent Preparation: In the Schlenk flask, dissolve DDA monomer (e.g., 5.0 g) in the chosen solvent (e.g., 50 mL).

  • Initiator Addition: Add the desired amount of AIBN. To achieve different molecular weights, vary the molar ratio of [Monomer]:[AIBN] (e.g., 100:1 for high Mw, 25:1 for low Mw).

  • Deoxygenation: Sparge the solution with dry nitrogen for 30-45 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) and stir vigorously. Allow the reaction to proceed for a set time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • Quenching: Stop the reaction by cooling the flask to room temperature and exposing it to air.

  • Purification: Slowly pour the viscous polymer solution into a beaker containing an excess of the non-solvent (e.g., 500 mL of cold methanol) while stirring. The polymer will precipitate as a solid.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterization: Determine the molecular weight (Mw, Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

Protocol 2: Control using a Chain Transfer Agent (n-Dodecyl Mercaptan)

This protocol is similar to Protocol 1 but includes the addition of a CTA to reduce molecular weight.

Materials:

  • All materials from Protocol 1

  • n-Dodecyl mercaptan (NDM) as the Chain Transfer Agent

Methodology:

  • Setup & Reagent Preparation: Follow steps 1 and 2 from Protocol 1.

  • CTA & Initiator Addition: Add a fixed amount of initiator (e.g., for a [Monomer]:[AIBN] ratio of 200:1). Add the desired amount of NDM to achieve the target molecular weight. The [Monomer]:[CTA] ratio will determine the final Mw (e.g., try ratios of 1000:1, 500:1, 100:1).

  • Polymerization & Purification: Follow steps 4 through 9 from Protocol 1. The addition of the CTA should result in a lower solution viscosity at the end of the reaction compared to a reaction without it, given the same conversion.

Protocol 3: Controlled Synthesis via RAFT Polymerization

This protocol provides a method for synthesizing pDDA with a predictable molecular weight and low polydispersity.

Materials:

  • This compound (DDA) monomer, purified (e.g., by recrystallization)

  • AIBN initiator (or other suitable initiator)

  • RAFT Agent, e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or a similar agent suitable for acrylamides.[7]

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Non-solvent for precipitation (e.g., Methanol, Hexane)

  • Nitrogen gas supply and Schlenk line equipment

  • Reaction vessel, stirrer, and heating source

Methodology:

  • Target Calculation: The number-average degree of polymerization (DPn) is determined by the ratio of the initial concentrations of monomer to RAFT agent: DPn = [M]0 / [RAFT]0. The theoretical number-average molecular weight is Mn,th = (DPn × Mw,monomer) + Mw,RAFT. Use this to calculate the required mass of each component. A typical [RAFT]:[Initiator] ratio is between 5:1 and 10:1.

  • Reagent Preparation: In a Schlenk flask, combine the DDA monomer, the RAFT agent (CPDTC), and the AIBN initiator. Add the anhydrous solvent.

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to ensure complete removal of oxygen, which is critical for controlled polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.

  • Monitoring (Optional): To confirm controlled polymerization, small aliquots can be withdrawn at different time points (under inert conditions) to measure monomer conversion (by 1H NMR) and Mn/Đ evolution (by GPC).

  • Quenching & Purification: After the desired time or conversion is reached, stop the reaction by cooling and exposing to air. Precipitate, filter, and dry the polymer as described in Protocol 1 (steps 7-8).

  • Characterization: Analyze the final polymer by GPC. The resulting polymer should have a molecular weight close to the theoretical value and a polydispersity Đ < 1.3.

References

Technical Support Center: Optimizing Initiator Concentration for N-Dodecylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the free-radical polymerization of N-Dodecylacrylamide (NDA).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Polymerization Fails to Initiate or is Extremely Slow

Question: My this compound (NDA) polymerization reaction is not starting, or the conversion rate is negligible after a long period. What are the possible causes and solutions?

Answer:

Possible Cause Troubleshooting Steps
1. Insufficient Initiator Concentration The concentration of the initiator (e.g., AIBN, APS) may be too low to generate a sufficient number of free radicals to start the polymerization effectively.[1] Solution: Incrementally increase the initiator concentration. It's crucial to do this systematically to avoid an overly rapid reaction.
2. Oxygen Inhibition Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization as it scavenges radicals.[2][3] Solution: Ensure thorough deoxygenation of the monomer solution and solvent before adding the initiator. This can be achieved by sparging with an inert gas like nitrogen or argon for at least 20-30 minutes.[1][4]
3. Inactive Initiator The initiator may have degraded due to improper storage or age. For instance, solutions of Ammonium Persulfate (APS) should be prepared fresh for each experiment.[1] Solution: Use a new, unopened container of the initiator or prepare fresh solutions immediately before use.
4. Presence of Inhibitors The NDA monomer may contain inhibitors (like 4-methoxyphenol, MEHQ) to prevent spontaneous polymerization during storage.[5] Solution: Remove the inhibitor before the experiment, for example, by passing the monomer solution through a column of activated basic alumina.
5. Incorrect Reaction Temperature Thermal initiators like AIBN or persulfates require a specific temperature range to decompose and generate radicals efficiently. Solution: Verify that the reaction temperature is appropriate for the chosen initiator. For example, APS-initiated polymerization is typically conducted at 50-60°C.[4]
Issue 2: Polymerization is Too Fast and Uncontrolled

Question: My reaction is proceeding too quickly, leading to a rapid increase in viscosity or even gelation. How can I control it?

Answer:

Possible Cause Troubleshooting Steps
1. Excessive Initiator Concentration Too much initiator generates a very high concentration of free radicals, leading to a rapid, often exothermic, and uncontrolled reaction.[1] This results in shorter polymer chains and a lower average molecular weight.[1] Solution: Systematically decrease the initiator concentration.[1]
2. Poor Heat Dissipation The polymerization of acrylamides is highly exothermic.[2][4] If the heat generated is not removed effectively, the temperature can rise, further accelerating the reaction rate in a process known as the Trommsdorff-Norrish (or gel) effect. Solution: Conduct the reaction in a vessel that allows for efficient heat transfer, such as a round-bottom flask in a temperature-controlled water or oil bath. Ensure adequate stirring to maintain a uniform temperature.
3. High Monomer Concentration A high concentration of the monomer can contribute to the autoacceleration effect and make the reaction difficult to control. Solution: Reduce the initial monomer concentration by adding more solvent.
Issue 3: Incorrect Polymer Molecular Weight

Question: The molecular weight of my poly(this compound) is consistently too high or too low. How can I target a specific molecular weight?

Answer:

The initiator concentration is a primary tool for controlling the molecular weight of the resulting polymer. The relationship is generally inverse: a higher initiator concentration leads to a lower molecular weight, and vice versa.[1][6][7]

Observed Problem Primary Cause Solution
Molecular Weight is Too High Low Initiator Concentration: Fewer initial free radicals are generated, allowing each polymer chain to grow longer before termination occurs.[1]Increase the initiator concentration. This will create more chains that grow for a shorter period, reducing the average molecular weight.
Molecular Weight is Too Low High Initiator Concentration: A large number of free radicals are generated, resulting in a larger number of shorter polymer chains.[1][6][7]Decrease the initiator concentration. This will generate fewer chains that can propagate for a longer time, increasing the average molecular weight.
Issue 4: Inconsistent Results Between Batches

Question: I am getting significant variations in polymerization rate and final polymer properties from one experiment to the next, even with the same protocol. Why is this happening?

Answer:

Possible Cause Troubleshooting Steps
1. Variable Initiator Activity Using initiator solutions of varying ages or from different batches can lead to inconsistencies.[1] Solution: Always prepare fresh initiator solutions for each set of experiments to ensure consistent activity.[1]
2. Inconsistent Oxygen Removal The efficiency of deoxygenation can vary, leading to different levels of inhibition in each batch.[1] Solution: Standardize your deoxygenation procedure. Ensure the inert gas flow rate and sparging time are identical for every experiment.
3. Temperature Fluctuations Minor changes in ambient or reaction temperature can significantly affect the rate of initiator decomposition and, consequently, the polymerization rate.[1] Solution: Use a precisely controlled temperature bath and monitor the internal reaction temperature throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration fundamentally affect this compound polymerization?

A1: Initiator concentration has a direct relationship with the polymerization rate and an inverse relationship with the polymer's average molecular weight.[1][6]

  • Higher Initiator Concentration: Leads to a greater number of initial free radicals. This results in a faster polymerization rate but produces many short polymer chains, thus lowering the average molecular weight.[1][6][7]

  • Lower Initiator Concentration: Generates fewer free radicals, leading to a slower reaction but allowing for the growth of longer polymer chains, which results in a higher average molecular weight.[1]

Q2: What are common thermal initiators used for NDA polymerization?

A2: Common thermal initiators for acrylamide-based polymerizations include azo compounds like 2,2'-Azobisisobutyronitrile (AIBN) and persulfates like Ammonium Persulfate (APS) or Potassium Persulfate (KPS).[4][8] The choice depends on the solvent and desired reaction temperature.

Q3: What is a typical starting concentration range for an initiator like AIBN?

A3: A typical starting point for AIBN in free-radical polymerization can range from 0.1 to 2.0 wt% relative to the monomer. However, the optimal concentration is highly dependent on the desired molecular weight, monomer concentration, and reaction temperature, and must be determined experimentally.

Q4: Why is my polymer solution yellowing during the reaction?

A4: Yellowing can sometimes occur due to side reactions or impurities, particularly at higher reaction temperatures. It can also be associated with the initiator or its decomposition byproducts. Ensure high-purity monomer and solvent are used and consider if a lower reaction temperature with a more appropriate initiator (like a redox pair) is feasible.

Q5: What safety precautions should I take when working with polymerization initiators?

A5: Many initiators, like AIBN and peroxides, are thermally sensitive and can be hazardous if not handled correctly. Always store them according to the manufacturer's instructions (typically refrigerated and away from heat or light). Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation: Initiator Concentration Effects

The following tables summarize the general quantitative relationships between initiator concentration and key polymerization outcomes.

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight

Initiator ConcentrationPolymerization Rate (Rp)Average Molecular Weight (Mw)
LowSlowerHigher
MediumModerateMedium
HighFasterLower
Source: General principles of free-radical polymerization kinetics.[1][6][7]

Table 2: Example Data for AIBN Initiator in Acrylamide-type Polymerizations

AIBN Concentration (mol/L)Monomer Conversion (after 30 min)Number Average Molecular Weight (Mn)Polydispersity Index (PDI)
0.00017LowerHigherBroader
0.00069
0.00156
0.00400
0.00920HigherLowerNarrower
Note: This table represents a general trend compiled from various sources.[9] Actual values will vary based on specific experimental conditions such as monomer, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Solution Polymerization of NDA

This protocol outlines a standard method for polymerizing this compound (NDA) in a solvent using a thermal initiator like AIBN.

Materials:

  • This compound (NDA) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Methanol or Acetone (for precipitation)

  • Round-bottom flask with a condenser, magnetic stir bar, and rubber septum

Procedure:

  • Monomer & Solvent Preparation: In the round-bottom flask, dissolve the desired amount of NDA monomer in the anhydrous solvent to achieve the target concentration.

  • Deoxygenation: Place the magnetic stir bar in the flask and seal it. Purge the solution with a gentle stream of nitrogen or argon gas for 30-45 minutes to remove dissolved oxygen.[4]

  • Initiator Preparation: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the same solvent.

  • Initiation of Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-70°C for AIBN). Once the temperature is stable, use a syringe to inject the AIBN solution into the reaction flask while maintaining the inert atmosphere.

  • Polymerization Reaction: Allow the reaction to proceed under constant stirring at the set temperature for the desired duration (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Termination and Precipitation: Cool the reaction to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.[4]

Visualizations

Logical & Experimental Workflows

TroubleshootingWorkflow start Polymerization Issue? no_poly No / Slow Polymerization start->no_poly Yes fast_poly Uncontrolled / Fast Polymerization start->fast_poly No, it's too fast check_o2 Deoxygenate Thoroughly? no_poly->check_o2 check_o2->no_poly No, Fix check_initiator Initiator Fresh & Sufficient? check_o2->check_initiator Yes check_temp Correct Temperature? check_initiator->check_temp Yes increase_initiator Increase Initiator Conc. check_initiator->increase_initiator No, Fix check_temp->no_poly No, Fix check_temp->increase_initiator Yes check_conc Initiator Conc. Too High? fast_poly->check_conc check_heat Poor Heat Dissipation? check_conc->check_heat No decrease_initiator Decrease Initiator Conc. check_conc->decrease_initiator Yes check_heat->fast_poly No, Re-evaluate improve_cooling Improve Heat Transfer check_heat->improve_cooling Yes

Caption: Troubleshooting decision tree for common polymerization issues.

InitiatorEffect cluster_input Input Variable cluster_output Polymer Properties Initiator_Conc Initiator Concentration Rate Polymerization Rate Initiator_Conc->Rate Increases (+) MW Molecular Weight Initiator_Conc->MW Decreases (-)

Caption: Relationship between initiator concentration and polymer properties.

ExperimentalWorkflow A 1. Dissolve Monomer in Solvent B 2. Deoxygenate with Inert Gas (N2/Ar) A->B C 3. Heat to Reaction Temperature B->C D 4. Inject Initiator Solution C->D E 5. Polymerize for Set Time D->E F 6. Cool and Precipitate in Non-solvent E->F G 7. Filter and Dry Final Polymer F->G

Caption: Simplified workflow for solution polymerization of NDA.

References

Preventing phase separation in N-Dodecylacrylamide copolymer synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation during the synthesis of N-Dodecylacrylamide (NDA) copolymers.

Troubleshooting Guide: Preventing Phase Separation

Phase separation during the synthesis of this compound copolymers is a common issue arising from the significant difference in polarity between the hydrophilic acrylamide monomer and the hydrophobic this compound monomer. This guide provides solutions to common problems encountered during copolymerization.

Problem Potential Cause Recommended Solution
Cloudy or milky reaction mixture appears immediately upon adding monomers. Poor solubility of this compound (NDA) in the aqueous reaction medium.Implement a micellar copolymerization technique. Dissolve a surfactant (e.g., Sodium Dodecyl Sulfate, SDS) in water at a concentration above its critical micelle concentration (CMC) before adding the monomers. The micelles will encapsulate the hydrophobic NDA, allowing it to be dispersed in the aqueous phase.[1][2]
Phase separation occurs during polymerization (solution becomes turbid over time). 1. Insufficient surfactant concentration. 2. Inappropriate choice of surfactant. 3. Blocky incorporation of the hydrophobic monomer.1. Increase the surfactant concentration. A higher concentration of micelles will better accommodate the hydrophobic monomer.[3] 2. Consider using a polymerizable surfactant to ensure its incorporation into the copolymer backbone, which can enhance stability.[4] 3. Optimize the monomer feed ratio and surfactant-to-hydrophobe ratio to control the microstructure and prevent the formation of long, insoluble hydrophobic blocks.[1][2]
Precipitate forms during polymerization or upon cooling. The copolymer has a lower critical solution temperature (LCST) below the reaction or room temperature.1. Adjust the copolymer composition by decreasing the molar fraction of the hydrophobic this compound. 2. Incorporate a more hydrophilic comonomer to increase the overall hydrophilicity of the copolymer. 3. Conduct the polymerization at a lower temperature, ensuring it is below the LCST of the resulting copolymer.
Final copolymer is insoluble in the desired aqueous solvent. 1. High incorporation of the hydrophobic monomer. 2. Formation of a block copolymer-like structure with large hydrophobic domains.1. Reduce the initial molar feed ratio of this compound to acrylamide. 2. Utilize micellar copolymerization to achieve a more random distribution of the hydrophobic monomer along the polymer chain. The blockiness can be controlled by adjusting the ratio of the hydrophobic monomer to the number of micelles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phase separation in this compound copolymer synthesis?

A1: The primary cause is the significant difference in solubility between the water-soluble acrylamide monomer and the water-insoluble (hydrophobic) this compound monomer. This disparity leads to the aggregation of the hydrophobic monomers and subsequent phase separation from the aqueous reaction medium.

Q2: How does micellar copolymerization prevent phase separation?

A2: Micellar copolymerization utilizes surfactants to create micelles in the aqueous reaction medium. The hydrophobic cores of these micelles serve as nanoreactors that solubilize the water-insoluble this compound monomer. The hydrophilic acrylamide monomer remains in the aqueous phase. Polymerization is typically initiated by a water-soluble initiator. When a growing polymer chain radical in the aqueous phase encounters a micelle, it can incorporate the hydrophobic monomers contained within, leading to the formation of a copolymer with a more controlled microstructure and preventing macroscopic phase separation.[1][2]

Q3: What is the role of the surfactant concentration?

A3: The surfactant concentration is a critical parameter. It must be above the critical micelle concentration (CMC) to ensure the formation of micelles. The concentration of the surfactant influences the number and size of the micelles, which in turn affects the solubilization of the hydrophobic monomer and the resulting copolymer microstructure. A higher surfactant concentration generally leads to a larger number of smaller micelles, which can result in a more random distribution of the hydrophobic monomer in the copolymer.[3]

Q4: Can the choice of initiator affect phase separation?

A4: Yes, the choice of initiator is important. For micellar copolymerization in an aqueous medium, a water-soluble initiator such as potassium persulfate (KPS) or ammonium persulfate (APS) is typically used.[1][5] The initiator radicals are generated in the aqueous phase and then propagate by reacting with the acrylamide monomers. The growing hydrophilic polymer chains then interact with the micelles containing the this compound.

Q5: How can I control the microstructure of the resulting copolymer?

A5: The microstructure (i.e., the distribution of monomer units along the polymer chain) can be controlled by several factors in micellar copolymerization:

  • Monomer-to-surfactant ratio: This ratio influences the number of hydrophobic monomers per micelle, which can affect the length of the hydrophobic blocks in the copolymer.[2]

  • Monomer feed ratio: The initial ratio of acrylamide to this compound will directly impact the overall composition of the copolymer.

  • Type of surfactant: Different surfactants can lead to different micelle sizes and stabilities, thereby influencing the polymerization kinetics and copolymer microstructure.

Q6: Are there alternative methods to micellar copolymerization for preventing phase separation?

A6: Yes, other heterogeneous polymerization techniques can be employed:

  • Inverse Emulsion Polymerization: In this method, an aqueous solution of the monomers is dispersed as droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier. Polymerization occurs within the aqueous droplets. This technique is suitable for producing high molecular weight polymers.

  • Solution Polymerization in a common solvent: Using a solvent that can dissolve both the hydrophilic and hydrophobic monomers, as well as the resulting copolymer, can prevent phase separation. However, finding a suitable and environmentally friendly solvent can be challenging.

Experimental Protocols

Detailed Methodology for Micellar Copolymerization of Acrylamide and this compound

This protocol provides a general procedure for the synthesis of an acrylamide-co-N-Dodecylacrylamide copolymer using micellar copolymerization to prevent phase separation.

Materials:

  • Acrylamide (AM)

  • This compound (NDA)

  • Sodium Dodecyl Sulfate (SDS) (or other suitable surfactant)

  • Potassium Persulfate (KPS) (or other suitable water-soluble initiator)

  • Deionized water (degassed)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • Preparation of the Reaction Mixture:

    • In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of Sodium Dodecyl Sulfate (SDS) in deionized water to achieve a concentration significantly above its critical micelle concentration (e.g., > 8 mM).

    • Add the this compound (NDA) monomer to the surfactant solution and stir until it is fully solubilized within the micelles. This may require gentle heating and sonication.

    • Add the Acrylamide (AM) monomer to the solution and stir until completely dissolved.

    • Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation of Polymerization:

    • In a separate container, dissolve the required amount of Potassium Persulfate (KPS) initiator in a small amount of degassed deionized water.

    • Inject the initiator solution into the reaction vessel while maintaining a continuous nitrogen purge.

    • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) to initiate polymerization.

  • Polymerization:

    • Allow the reaction to proceed for a predetermined time (e.g., 4-8 hours) under a nitrogen atmosphere with continuous stirring. The reaction time will influence the final conversion and molecular weight.

  • Purification of the Copolymer:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers, surfactant, and initiator residues.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data from Literature for Similar Systems:

The following table summarizes typical experimental conditions found in the literature for the micellar copolymerization of acrylamide with hydrophobic N-alkylacrylamides. These values can serve as a starting point for optimizing the synthesis of this compound copolymers.

Parameter Typical Range Reference
Acrylamide (AM) Concentration 0.4 - 1.0 M[5]
Hydrophobic Monomer (e.g., NDA) Mole Fraction 0.5 - 5 mol%[1]
Surfactant (SDS) Concentration 20 - 200 mM[2]
Initiator (KPS) Concentration 0.1 - 1.0 mol% (relative to total monomers)[1]
Reaction Temperature 50 - 70 °C[6]
Reaction Time 4 - 24 hours[5]

Visualizations

Experimental Workflow for Micellar Copolymerization

MicellarCopolymerizationWorkflow Workflow for Micellar Copolymerization A Prepare Surfactant Solution (> CMC) B Solubilize this compound (NDA) in Micelles A->B C Dissolve Acrylamide (AM) in Aqueous Phase B->C D Deoxygenate Reaction Mixture (Nitrogen Purge) C->D F Inject Initiator & Heat to Initiate Polymerization D->F E Prepare Initiator Solution (e.g., KPS in water) E->F G Polymerization Reaction (Constant Temperature & N2) F->G H Cool Reaction Mixture G->H I Precipitate Copolymer (in non-solvent, e.g., Methanol) H->I J Filter and Wash Copolymer I->J K Dry Purified Copolymer (Vacuum Oven) J->K

Caption: A step-by-step workflow for synthesizing this compound copolymers via micellar copolymerization.

Troubleshooting Logic for Phase Separation

TroubleshootingPhaseSeparation Troubleshooting Phase Separation Start Phase Separation Observed? When When does it occur? Start->When Immediate Immediately upon monomer addition When->Immediate Immediately During During Polymerization When->During During After After Polymerization (Insoluble Product) When->After After Sol1 Implement Micellar Copolymerization: - Add Surfactant (>CMC) - Solubilize NDA first Immediate->Sol1 Sol2 Increase Surfactant Concentration OR Use a Polymerizable Surfactant During->Sol2 Sol3 Reduce NDA mole fraction in feed OR Optimize Monomer/Surfactant Ratio After->Sol3

Caption: A logical diagram for troubleshooting phase separation based on when the issue is observed.

References

Technical Support Center: Improving the Mechanical Strength of N-Dodecylacrylamide (NDDA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the mechanical properties of N-Dodecylacrylamide (NDDA) hydrogels. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and characterization of NDDA hydrogels.

Question: My NDDA hydrogel is weak and fractures easily. What are the likely causes and how can I fix this?

Answer:

Weak and brittle NDDA hydrogels are a common issue that can often be traced back to the hydrogel's network structure. The primary causes include insufficient crosslinking, low polymer concentration, or incomplete polymerization.

Possible Causes and Solutions:

  • Insufficient Crosslinking: The density of crosslinks is a major determinant of a hydrogel's stiffness and strength.[1][2]

    • Solution: Gradually increase the concentration of your crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBAA). Be aware that an excessively high concentration can lead to a more brittle hydrogel.[3]

  • Low Polymer Concentration: A lower concentration of the NDDA monomer results in a less dense polymer network, leading to reduced mechanical strength.[1]

    • Solution: Increase the concentration of the NDDA monomer in your pre-gel solution.

  • Incomplete Polymerization: If the polymerization reaction does not go to completion, the resulting network will have defects and fewer effective crosslinks.

    • Solution:

      • Ensure your initiator concentration is optimal. While a higher concentration can increase the reaction rate, an excessive amount may lead to shorter polymer chains.[4]

      • Verify that the polymerization temperature is appropriate for your chosen initiator.[4]

      • Extend the polymerization time to ensure the reaction is complete.[5]

      • Degas your monomer solution thoroughly before adding the initiator to remove oxygen, which can inhibit free-radical polymerization.[5]

Question: I'm observing significant batch-to-batch variability in the mechanical properties of my NDDA hydrogels. How can I improve consistency?

Answer:

Inconsistent mechanical properties often stem from a lack of precise control over the polymerization conditions.

Possible Causes and Solutions:

  • Inhomogeneous Mixing: Uneven distribution of the monomer, crosslinker, and initiator will result in a heterogeneous hydrogel network with variable mechanical properties.[5]

    • Solution: Ensure all components are thoroughly mixed before initiating polymerization. For viscous solutions, consider using a mechanical stirrer.

  • Variable Curing Conditions: Inconsistent temperature or, for photopolymerization, UV light intensity and exposure time can lead to variations in the extent of polymerization and crosslinking.[3][6]

    • Solution: Use a temperature-controlled water bath or oven for thermal polymerization. For photopolymerization, ensure a consistent distance from the UV source and use a radiometer to verify light intensity.

  • Impure Reagents: Contaminants in your monomer, crosslinker, or solvent can interfere with the polymerization reaction.[5]

    • Solution: Use high-purity reagents and ensure your glassware is scrupulously clean.

Question: My nanocomposite NDDA hydrogel shows visible particle aggregation. How can I achieve a more uniform dispersion?

Answer:

The aggregation of nanoparticles within the hydrogel matrix can act as defect sites, weakening the material instead of reinforcing it.

Possible Causes and Solutions:

  • Poor Nanoparticle Dispersion: Nanoparticles may not be adequately dispersed in the monomer solution before polymerization.

    • Solution: Use ultrasonication to break up nanoparticle agglomerates in the solvent before adding the monomer and other reagents. The duration and power of sonication will need to be optimized for your specific nanoparticles.

  • Incompatible Surface Chemistry: The surface of the nanoparticles may not be compatible with the polymer matrix, leading to aggregation.

    • Solution: Consider surface modification of your nanoparticles to improve their interaction with the NDDA polymer chains. For example, functionalizing silica nanoparticles with methacrylate groups can allow them to be covalently incorporated into the polymer network.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the mechanical strength of NDDA hydrogels?

A1: The main approaches to enhance the mechanical properties of NDDA hydrogels focus on modifying the hydrogel's network structure to improve its ability to dissipate energy and resist deformation. These strategies include:

  • Double Network (DN) Formation: This involves creating two interpenetrating polymer networks with contrasting properties.[7] Typically, a brittle, highly cross-linked first network is combined with a ductile, loosely cross-linked second network.[7]

  • Nanocomposite Hydrogel Formulation: Incorporating nanoparticles (e.g., clay, silica, graphene oxide) into the hydrogel matrix can act as physical cross-linkers and reinforcement agents, thereby improving mechanical strength.[8][9]

  • Crosslinking Optimization: The type and concentration of the crosslinking agent significantly impact the hydrogel's mechanical properties.[1][2] Optimizing these parameters can lead to a stronger and more resilient network.

Q2: How does increasing the crosslinker concentration affect the mechanical properties of NDDA hydrogels?

A2: Increasing the crosslinker concentration generally leads to a higher crosslink density, which results in a stiffer hydrogel with a higher Young's modulus.[1][2] However, this also tends to make the hydrogel more brittle, reducing its elongation at break.[3] There is often an optimal concentration that provides a balance of stiffness and toughness.

Q3: Can the formation of a double network (DN) hydrogel make my NDDA hydrogel tougher?

A3: Yes, creating a DN hydrogel is a very effective strategy for increasing toughness. The first, highly cross-linked network provides structural integrity and stiffness, while the second, loosely cross-linked network allows for energy dissipation through chain movement and deformation, which prevents crack propagation and makes the hydrogel much tougher.[7]

Q4: What role do nanoparticles play in reinforcing NDDA hydrogels?

A4: Nanoparticles in a hydrogel matrix can act as multifunctional crosslinking points, creating a more complex and robust network structure.[9] They can also help to dissipate energy under stress, for example, through the desorption of polymer chains from the nanoparticle surface, which can significantly increase the toughness and tensile strength of the hydrogel.[9]

Data Presentation

The following tables summarize the expected trends in the mechanical properties of N,N-dimethylacrylamide (a close analogue to NDDA) hydrogels when different strengthening strategies are applied. The specific values will vary depending on the exact experimental conditions.

Table 1: Effect of Crosslinker (MBAA) Concentration on Poly(N,N-dimethylacrylamide) Hydrogel Mechanical Properties

Crosslinker Concentration (mol%)Young's Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)
0.1~20~50>1000
0.5~50~80~800
1.0~100~120~500
2.0~200~150~300

Data is illustrative and based on general trends observed in acrylamide-based hydrogels.

Table 2: Comparison of Single Network vs. Double Network and Nanocomposite Poly(N,N-dimethylacrylamide) Hydrogels

Hydrogel TypeYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Single Network~0.05~0.1~500
Double Network~0.5>5>1000
Nanocomposite (with clay)~0.1-0.5~0.5-1.0>1500[8]

Data is illustrative and compiled from various sources on advanced hydrogel formulations.[7][8][10]

Experimental Protocols

Protocol 1: Synthesis of a Double Network (DN) NDDA Hydrogel

This protocol describes a two-step sequential polymerization process to create a DN hydrogel.

Materials:

  • This compound (NDDA)

  • First network crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA)

  • First network initiator (e.g., ammonium persulfate, APS)

  • Second network monomer (e.g., acrylamide, AAm)

  • Second network crosslinker (e.g., MBAA)

  • Second network initiator system (e.g., APS and N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Deionized water

Procedure:

  • First Network Synthesis:

    • Dissolve NDDA and a high concentration of MBAA (e.g., 4 mol% to the monomer) in deionized water.

    • Add the initiator (APS) and mix thoroughly.

    • Pour the solution into a mold and allow it to polymerize completely (e.g., at 60°C for several hours) to form a rigid and brittle first network.

  • Equilibration:

    • Remove the first network hydrogel from the mold and immerse it in an aqueous solution containing the second monomer (AAm), a low concentration of crosslinker (e.g., 0.1 mol% to the monomer), and the initiator (APS).

    • Allow the first network to swell and be fully impregnated with the second monomer solution for a sufficient time (e.g., 24-48 hours).

  • Second Network Polymerization:

    • Remove the swollen hydrogel from the solution and place it between two glass plates with a spacer.

    • Initiate the polymerization of the second network by adding TEMED to the surface or by heating, to form the DN hydrogel.

  • Purification:

    • Wash the resulting DN hydrogel extensively in deionized water to remove any unreacted monomers and initiators.

Protocol 2: Preparation of a Nanocomposite NDDA Hydrogel

This protocol describes a general method for incorporating nanoparticles into an NDDA hydrogel.

Materials:

  • This compound (NDDA)

  • Crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA)

  • Nanoparticles (e.g., Laponite clay)

  • Initiator (e.g., ammonium persulfate, APS)

  • Deionized water

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the desired amount of nanoparticles (e.g., Laponite clay) in deionized water.

    • Use ultrasonication for a sufficient period to achieve a stable and uniform dispersion.

  • Monomer Solution Preparation:

    • To the nanoparticle dispersion, add the NDDA monomer and the crosslinker (MBAA).

    • Stir the mixture until all components are fully dissolved.

  • Polymerization:

    • Add the initiator (APS) to the solution.

    • Pour the solution into a mold and initiate polymerization (e.g., via heating at 60°C).

  • Purification:

    • Immerse the resulting nanocomposite hydrogel in deionized water for several days, changing the water periodically, to remove any unreacted components.

Visualizations

TroubleshootingWorkflow start Start: Weak NDDA Hydrogel check_crosslinker Is crosslinker concentration sufficient? start->check_crosslinker increase_crosslinker Increase crosslinker concentration check_crosslinker->increase_crosslinker No check_polymer Is monomer concentration adequate? check_crosslinker->check_polymer Yes end_ok Mechanically Strong Hydrogel increase_crosslinker->end_ok end_brittle Hydrogel is now too brittle increase_crosslinker->end_brittle increase_polymer Increase NDDA monomer concentration check_polymer->increase_polymer No check_polymerization Is polymerization complete? check_polymer->check_polymerization Yes increase_polymer->end_ok optimize_polymerization Optimize initiator conc., time, and temperature. Degas solution. check_polymerization->optimize_polymerization No check_polymerization->end_ok Yes optimize_polymerization->end_ok consider_dn Consider Double Network or Nanocomposite approach end_brittle->consider_dn

Caption: Troubleshooting workflow for weak NDDA hydrogels.

DNHydrogelSynthesis cluster_0 Step 1: First Network Synthesis cluster_1 Step 2: Soaking cluster_2 Step 3: Second Network Synthesis cluster_3 Step 4: Purification prep1 Prepare aqueous solution of NDDA and high [MBAA] poly1 Add initiator (APS) and polymerize to form a brittle hydrogel prep1->poly1 soak Immerse first network in second monomer solution (AAm, low [MBAA], APS) poly1->soak poly2 Initiate second polymerization (e.g., with TEMED or heat) soak->poly2 wash Wash in deionized water poly2->wash product Tough Double Network NDDA Hydrogel wash->product

Caption: Experimental workflow for DN hydrogel synthesis.

NanocompositeReinforcement cluster_0 Reinforcement Mechanisms cluster_1 Resulting Properties nanoparticle Nanoparticle (e.g., Clay) - Acts as multifunctional crosslinker - Energy dissipation via chain desorption strength Increased Tensile Strength nanoparticle->strength Reinforces toughness Enhanced Toughness nanoparticle->toughness Enhances polymer NDDA Polymer Chains polymer->nanoparticle Adsorption/ Interaction

Caption: Reinforcement mechanisms in nanocomposite hydrogels.

References

Technical Support Center: N-Dodecylacrylamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Dodecylacrylamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities in this compound, typically synthesized via the Schotten-Baumann reaction of dodecylamine and acryloyl chloride, include:

  • Unreacted Starting Materials: Dodecylamine and acryloyl chloride.

  • Byproducts from Base: If a tertiary amine like triethylamine is used as a base, triethylamine hydrochloride can be a significant byproduct. Using a second equivalent of dodecylamine as the base can minimize this type of impurity.[1]

  • Polymers: this compound can undergo premature polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Hydrolysis Products: The amide bond in this compound can be susceptible to hydrolysis, leading to the formation of dodecylamine and acrylic acid, particularly if exposed to acidic or basic conditions for extended periods.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing impurities, especially when the desired compound is a solid at room temperature.[2][3]

  • Column chromatography is highly effective for separating compounds with different polarities and is suitable for achieving high purity, even when impurities are structurally similar to the product.[4][5]

Q3: How can I prevent the premature polymerization of this compound during purification?

A3: Preventing unwanted polymerization is a critical challenge. Key strategies include:

  • Low Temperature: Whenever possible, conduct purification steps at or below room temperature. Avoid excessive heating during dissolution for recrystallization.

  • Use of Inhibitors: Commercially available acrylamide monomers often contain polymerization inhibitors.[6] If synthesizing the monomer, consider adding a radical inhibitor like hydroquinone or phenothiazine, though these will need to be removed during the final purification steps.

  • Inert Atmosphere: Performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can initiate polymerization.

  • Avoid Light Exposure: UV light can promote radical polymerization. Protect the compound from direct light exposure.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification process.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating and detecting different components.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used, preventing the solution from reaching saturation upon cooling.[2] - The cooling process was too rapid, leading to supersaturation without nucleation. - The chosen solvent is too good at dissolving the compound even at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution more slowly. - Re-evaluate the solvent system; consider a solvent pair.[3]
Product Oils Out Instead of Crystallizing - The compound is coming out of solution at a temperature above its melting point. - High levels of impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent or a solvent pair. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed, then reheat to clarify and cool slowly.[3] - If significant colored impurities are present, consider a charcoal treatment before recrystallization.
Low Yield - Too much solvent was used, and a significant amount of product remains in the mother liquor.[2] - The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[2] - Premature filtration before crystallization was complete.- Concentrate the mother liquor and cool it again to recover more product. - Always use a minimal amount of ice-cold solvent to wash the crystals.[2] - Ensure the crystallization process is complete by allowing sufficient time for cooling.
Product is Still Impure After Recrystallization - The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). - The cooling was too fast, causing impurities to be trapped within the crystal lattice.- Select a different recrystallization solvent or a solvent pair where the impurity is either very soluble or very insoluble. - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Compounds - The mobile phase is too polar, causing all compounds to elute too quickly. - The mobile phase is not polar enough, causing all compounds to remain adsorbed to the stationary phase. - The column was not packed properly, leading to channeling.- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). - Repack the column carefully, ensuring a uniform and bubble-free stationary phase.
Product Elutes with Impurities - The polarity difference between the product and the impurity is too small for the chosen solvent system.- Use a shallower solvent gradient (if using gradient elution) to improve resolution. - Try a different solvent system with different selectivity. - Ensure the column is not overloaded with the sample. The amount of silica gel should typically be 20-50 times the weight of the crude sample.[4]
No Product Elutes from the Column - The mobile phase is not polar enough to move the product down the column. - The product may have decomposed on the silica gel (which is slightly acidic).- Gradually increase the polarity of the mobile phase. - If the compound is acid-sensitive, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the mobile phase.
Low Recovery of Product - Some product may still be on the column. - The product may be spread across too many fractions, making isolation difficult.- Flush the column with a very polar solvent at the end to ensure all the product has eluted. - Collect smaller fractions to better isolate the product peak. - Monitor the elution carefully with TLC to identify all fractions containing the product.

Experimental Protocols

Recrystallization of this compound

This protocol is a representative procedure based on common practices for N-alkylacrylamides.

Materials:

  • Crude this compound

  • Methanol (or an appropriate solvent/solvent pair determined by solubility tests)

  • Erlenmeyer flasks

  • Heating plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Methanol is a reported solvent for similar compounds.[1] A hexane/ethyl acetate mixture could also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Column Chromatography of this compound

This protocol is a representative procedure. The optimal mobile phase should be determined by TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Sand

  • Chromatography column

  • Hexane and Ethyl Acetate (or other appropriate solvents)

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. Actual results will vary depending on the initial purity and the specific experimental conditions.

Table 1: Recrystallization Efficiency

Parameter Before Purification After Recrystallization
Purity (by HPLC) ~85-90%>98%
Yield N/A60-80%
Appearance Off-white to yellowish solidWhite crystalline solid
Melting Point Broad rangeSharp range (approx. 58-60 °C)

Table 2: Column Chromatography Efficiency

Parameter Before Purification After Column Chromatography
Purity (by HPLC) ~85-90%>99%
Yield N/A50-70%
Appearance Off-white to yellowish solidWhite solid
Melting Point Broad rangeVery sharp range (approx. 59-60 °C)

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if insolubles present) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Mother Liquor (Soluble Impurities) Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for this compound purification.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Low/No Crystals? Start->Problem Cause1 Too Much Solvent? Problem->Cause1 Yes Cause2 Cooled Too Fast? Problem->Cause2 Yes Success Successful Crystallization Problem->Success No Solution1 Evaporate Solvent Cause1->Solution1 Solution2 Scratch Flask/ Add Seed Crystal Cause2->Solution2 Solution1->Start Retry Cooling Solution2->Start Retry Cooling

Caption: Troubleshooting logic for low crystal yield in recrystallization.

References

Side reactions in N-Dodecylacrylamide synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Dodecylacrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the acylation of dodecylamine with acryloyl chloride.[1] This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride, leading to the formation of the desired amide.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions that can occur during the synthesis of this compound include:

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride readily reacts with water to form acrylic acid, which can complicate purification and reduce the yield of the desired product.

  • Michael Addition: The product, this compound, contains an α,β-unsaturated amide, which can act as a Michael acceptor. A second molecule of dodecylamine can add to the β-carbon of the newly formed this compound, leading to the formation of a diamine byproduct.[4]

  • Polymerization: The acrylamide functional group is susceptible to free-radical polymerization, especially in the presence of heat, light, or impurities. This can lead to the formation of oligomeric or polymeric byproducts, significantly reducing the yield of the monomeric product.

Q3: How can I purify the final this compound product?

Common purification techniques for this compound include:

  • Recrystallization: This is a highly effective method for purifying solid this compound. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution.[5]

  • Column Chromatography: For removing closely related impurities, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.[6]

  • Washing: The crude product can be washed with aqueous solutions to remove certain impurities. For example, washing with a dilute acid solution can remove unreacted dodecylamine, while washing with a dilute base solution can remove any acrylic acid formed from hydrolysis.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis of Acryloyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[8]
Incomplete Reaction Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
Loss of Product During Workup During aqueous washes, ensure the pH is controlled to prevent the product from becoming soluble in the aqueous layer. Minimize the number of extraction and transfer steps to reduce mechanical losses.
Michael Addition Side Reaction Use a slight excess of acryloyl chloride (1.0-1.2 equivalents) to ensure all the dodecylamine is consumed.[8] Alternatively, add the acryloyl chloride slowly to a solution of the amine to avoid localized high concentrations of the product in the presence of unreacted amine.[4]
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

ImpurityIdentificationPrevention and Removal
Unreacted Dodecylamine Can be detected by TLC or NMR spectroscopy.Use a slight excess of acryloyl chloride. Wash the crude product with a dilute acid solution (e.g., 1M HCl) during workup.[7]
Acrylic Acid Can be detected by a change in pH and by NMR spectroscopy.Prevent hydrolysis of acryloyl chloride by using anhydrous conditions. Wash the crude product with a dilute base solution (e.g., saturated aqueous sodium bicarbonate) during workup.[8]
Michael Adduct Can be identified by mass spectrometry (M+dodecylamine).Control stoichiometry and addition rate as described in the low yield troubleshooting section. Purification by column chromatography may be necessary to separate the product from the adduct.
Poly(this compound) The product may appear viscous, oily, or as an insoluble solid.Add a polymerization inhibitor (e.g., hydroquinone or its monomethyl ether) to the reaction mixture and during storage.[9] Avoid high temperatures and exposure to light.

Experimental Protocols

Key Experiment: Synthesis of this compound via Acylation with Acryloyl Chloride

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Dodecylamine

  • Acryloyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[8]

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)[8]

  • Nitrogen or Argon gas

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolution of Amine: In a round-bottom flask under an inert atmosphere, dissolve dodecylamine (1.0 equivalent) in the chosen anhydrous solvent.[8]

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) to the solution.[8]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[8]

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution over a period of 30-60 minutes.[8]

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

cluster_main This compound Synthesis cluster_side Potential Side Reactions dodecylamine Dodecylamine product This compound dodecylamine->product Nucleophilic Acyl Substitution acryloyl_chloride Acryloyl Chloride acryloyl_chloride->product hydrolysis_product Acrylic Acid acryloyl_chloride->hydrolysis_product Hydrolysis michael_adduct Michael Adduct product->michael_adduct Michael Addition (with Dodecylamine) polymer Polymer product->polymer Polymerization water Water water->hydrolysis_product

Caption: Main and side reaction pathways in this compound synthesis.

start Start: Low Yield or Impure Product check_reaction_conditions 1. Verify Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temperature? start->check_reaction_conditions check_reagents 2. Check Reagent Purity & Stoichiometry - Fresh Acryloyl Chloride? - Correct Equivalents? check_reaction_conditions->check_reagents analyze_impurities 3. Analyze Crude Product (TLC/NMR/MS) - Identify Side Products check_reagents->analyze_impurities hydrolysis Hydrolysis Product Present? analyze_impurities->hydrolysis michael_adduct Michael Adduct Present? hydrolysis->michael_adduct No improve_conditions Action: Improve Anhydrous Technique hydrolysis->improve_conditions Yes polymerization Polymerization Evident? michael_adduct->polymerization No adjust_stoichiometry Action: Adjust Stoichiometry / Addition Rate michael_adduct->adjust_stoichiometry Yes add_inhibitor Action: Add Polymerization Inhibitor polymerization->add_inhibitor Yes purify 4. Select Appropriate Purification - Recrystallization - Column Chromatography polymerization->purify No improve_conditions->check_reagents adjust_stoichiometry->check_reagents add_inhibitor->check_reagents end End: Pure this compound purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Poly(N-Dodecylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the thermal stability of poly(N-Dodecylacrylamide) (pDDA).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of unmodified poly(this compound) (pDDA)?

Unmodified pDDA generally exhibits a glass transition temperature (Tg) around 77°C.[1] Its decomposition temperature can be influenced by factors such as molecular weight and purity, but thermal degradation often begins at temperatures above 300°C in an inert atmosphere.[2]

Q2: What are the primary methods to enhance the thermal stability of pDDA?

The two most common and effective strategies are:

  • Copolymerization: Introducing a comonomer with higher thermal stability into the pDDA backbone can elevate the overall degradation temperature of the resulting copolymer.

  • Nanocomposite Formation: Dispersing inorganic nanoparticles, such as silica (SiO₂), within the pDDA matrix can hinder polymer chain mobility and act as a barrier to heat and volatile degradation products, thereby increasing thermal stability.[3][4]

Q3: How does copolymerization improve thermal stability?

By incorporating a comonomer with a more rigid structure or stronger intermolecular interactions, the thermal energy required to initiate chain scission and degradation is increased. The resulting copolymer's thermal stability is often intermediate between that of the two homopolymers.[5]

Q4: What is the mechanism behind the thermal stability enhancement in pDDA-nanocomposites?

Nanoparticles, such as silica, can improve the thermal stability of the polymer matrix through several mechanisms:

  • Barrier Effect: The nanoparticles create a tortuous path for volatile decomposition products, slowing their escape and the overall degradation process.[4]

  • Reduced Chain Mobility: Strong interactions between the nanoparticle surface and the polymer chains can restrict their movement, requiring more energy for the conformational changes that precede bond cleavage.[4]

  • Radical Scavenging: Some nanoparticles can absorb free radicals generated during thermal degradation, inhibiting further decomposition reactions.[6]

Q5: Which analytical techniques are essential for evaluating the thermal stability of pDDA?

The primary techniques are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition, which is a key indicator of thermal stability.[7][8]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[7][8][9]

Troubleshooting Guides

Polymer Synthesis and Modification
Problem Possible Causes Solutions
Low polymer yield during synthesis. 1. Inefficient initiation. 2. Presence of oxygen, which inhibits free radical polymerization. 3. Impure monomer or solvent.1. Check the initiator's expiration date and storage conditions. Consider slightly increasing the initiator concentration. 2. Ensure the reaction mixture is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during polymerization.[10] 3. Purify the monomer and solvent before use.
Polymer is insoluble or has a very high molecular weight. 1. High monomer concentration. 2. Low initiator concentration. 3. Reaction temperature is too low, leading to slow initiation and long chain growth.1. Reduce the initial monomer concentration. 2. Increase the initiator concentration. 3. Optimize the reaction temperature as specified in the protocol.
Poor dispersion of nanoparticles in the pDDA matrix. 1. Incompatibility between the nanoparticle surface and the polymer. 2. Agglomeration of nanoparticles before or during mixing.1. Consider surface modification of the nanoparticles with a coupling agent to improve compatibility. 2. Use ultrasonication to break up nanoparticle agglomerates in the solvent before adding the polymer or monomer.
Thermal Analysis (TGA/DSC)
Problem Possible Causes Solutions
Inconsistent or non-reproducible TGA/DSC results. 1. Variation in sample mass. 2. Different heating rates used between experiments. 3. Inconsistent sample preparation or placement in the crucible. 4. Contamination of the sample or instrument.1. Use a consistent sample mass (typically 5-10 mg) for all runs.[11] 2. Ensure the same heating rate is used for all comparable experiments. 3. Ensure the sample is in good thermal contact with the bottom of the crucible.[11] 4. Clean the crucibles and the instrument sample area between runs.
Weight loss observed in TGA at low temperatures (below 150°C). 1. Presence of residual solvent or absorbed moisture.1. Ensure the polymer sample is thoroughly dried in a vacuum oven before analysis. 2. It is common to see a small initial weight loss due to moisture; this should be noted in the analysis but is typically not part of the polymer degradation.[12]
No clear glass transition (Tg) observed in DSC. 1. The Tg is very broad or weak. 2. The sample is highly crystalline. 3. The heating/cooling rate is too slow.1. Use a faster heating rate (e.g., 20°C/min) to enhance the transition. 2. This may be characteristic of the material. 3. Perform a second heating scan after a controlled cooling cycle to erase the sample's thermal history, which can sharpen the Tg.[7]

Data Presentation

Table 1: Thermal Properties of Unmodified and Modified Poly(this compound)

MaterialGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (T₅%) (°C)
Unmodified pDDA ~77[1]~320
pDDA-co-Poly(N-p-tolylacrylamide) ~95~345
**pDDA-Silica Nanocomposite (2 wt% SiO₂) **~80~350

Note: Values for modified pDDA are representative and can vary based on the exact composition and preparation method.

Experimental Protocols

Protocol 1: Synthesis of Unmodified Poly(this compound)
  • Preparation: Dissolve 5.0 mmol of this compound monomer in 25.0 mL of benzene in a round-bottom flask.

  • Inert Atmosphere: Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Initiation: Heat the solution to reflux (around 80°C). Add 0.5 mL of a 0.10 M solution of 2,2'-azobis(2-methylpropionitrile) (AIBN) in benzene to initiate the polymerization.

  • Reaction: Allow the reaction to proceed under reflux for 24 hours.

  • Purification: After cooling, remove the solvent by rotary evaporation. Redissolve the resulting polymer in a minimal amount of tetrahydrofuran (THF) and precipitate it in a large excess of cold methanol.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C overnight.

Protocol 2: Preparation of pDDA-Silica Nanocomposite
  • Nanoparticle Dispersion: Disperse a desired amount of silica nanoparticles (e.g., 2 wt% relative to the polymer) in a suitable solvent (e.g., THF) using an ultrasonic bath for 30 minutes.

  • Polymer Dissolution: In a separate container, dissolve the synthesized pDDA in the same solvent.

  • Mixing: Slowly add the pDDA solution to the nanoparticle dispersion while stirring vigorously.

  • Solvent Evaporation: Continue stirring for several hours to ensure uniform mixing, then cast the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood.

  • Drying: Place the resulting nanocomposite film in a vacuum oven at 50°C for 48 hours to remove any residual solvent.

Protocol 3: Thermal Analysis using TGA and DSC
  • Sample Preparation: Ensure the polymer or nanocomposite sample is completely dry. Accurately weigh 5-10 mg of the sample into a TGA or DSC crucible.

  • TGA Procedure:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[13]

    • Record the mass loss as a function of temperature. The onset decomposition temperature is often reported as the temperature at which 5% mass loss occurs (T₅%).

  • DSC Procedure:

    • Place the crucible in the DSC instrument.

    • Perform a heat-cool-heat cycle:

      • Heat from room temperature to a temperature above the expected Tg but below the decomposition temperature (e.g., 120°C) at a rate of 10°C/min.[14]

      • Cool the sample back to room temperature at a rate of 10°C/min.

      • Heat the sample again to 120°C at 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[14]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Modification for Stability cluster_analysis Thermal Analysis s1 Dissolve Monomer s2 Purge with N2 s1->s2 s3 Add Initiator & Heat s2->s3 s4 Purify Polymer s3->s4 m1 Copolymerization s4->m1 Unmodified pDDA m2 Nanocomposite Formation s4->m2 Unmodified pDDA a1 TGA Analysis m1->a1 a2 DSC Analysis m1->a2 m2->a1 m2->a2 a3 Compare Thermal Properties a1->a3 a2->a3

Overall experimental workflow for enhancing and analyzing pDDA thermal stability.

thermal_stability_logic start Goal: Enhance pDDA Thermal Stability method1 Copolymerization start->method1 method2 Nanocomposite Formation start->method2 mech1 Introduce Rigid Comonomer method1->mech1 mech2 Add Inorganic Nanoparticles (e.g., SiO2) method2->mech2 effect1 Increased Decomposition Temperature mech1->effect1 effect2 Barrier Effect & Reduced Chain Mobility mech2->effect2 result Improved Thermal Stability effect1->result effect2->result

Logical pathways to improving the thermal stability of pDDA.

References

Overcoming issues with the reproducibility of N-Dodecylacrylamide polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Dodecylacrylamide (DDA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the polymerization of DDA, ensuring greater experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving reproducible this compound (DDA) polymerization?

A1: The primary challenges stem from the hydrophobic nature of the dodecyl side chain, which can lead to solubility issues with the monomer and polymer.[1] Inconsistent monomer purity, the presence of oxygen which inhibits polymerization, and poor control over reaction temperature and initiator concentration are also major factors affecting reproducibility.[2][3] For controlled radical polymerization techniques like RAFT, the choice of a suitable chain transfer agent (CTA) and solvent is critical.[4][5]

Q2: How does the dodecyl chain affect the polymerization process compared to standard acrylamide?

A2: The long dodecyl chain imparts significant hydrophobicity, making DDA poorly soluble in water but soluble in many organic solvents.[1] This necessitates the use of organic solvents or co-solvent systems for polymerization.[6] The hydrophobic interactions can also influence the reaction kinetics and the final properties of the polymer, such as its self-assembly into nanostructures.

Q3: Why is my DDA solution not polymerizing or polymerizing very slowly?

A3: Failure to polymerize is a common issue and can be attributed to several factors:

  • Inactive Initiators: Ammonium persulfate (APS) solutions are not stable and should be prepared fresh daily. Tetramethylethylenediamine (TEMED) can oxidize over time; ensure it is a clear, colorless reagent.[3]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[2] It is crucial to degas the monomer solution thoroughly before adding the initiators.[7]

  • Low Temperature: Polymerization is significantly slower at lower temperatures. It is best to conduct the reaction at a controlled room temperature (e.g., 23–25°C) or a specified higher temperature.[8]

  • Monomer Impurities: Impurities in the DDA monomer can inhibit or retard the polymerization.[2] Consider purifying the monomer if you suspect this is an issue.

Q4: Can I control the molecular weight and polydispersity of poly(this compound) (pDDA)?

A4: Yes, the molecular weight of pDDA can be controlled. In conventional free-radical polymerization, adjusting the initiator-to-monomer ratio can influence the molecular weight; a higher initiator concentration generally leads to lower molecular weight.[9] For more precise control and to achieve a narrow molecular weight distribution (low polydispersity), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly effective method.[4][10]

Q5: What is the best way to purify the this compound monomer before polymerization?

A5: Monomer purity is critical for reproducible results. Recrystallization is a suitable method for solid monomers like DDA. A good solvent for recrystallization should dissolve the monomer well at an elevated temperature but poorly at a low temperature, should not react with the monomer, and should be easily removable. Acetone has been reported as a suitable solvent for the recrystallization of DDA.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Polymerization fails to initiate or is very slow. 1. Old or inactive APS and/or TEMED.[3]2. Presence of oxygen in the reaction mixture.[2]3. Low reaction temperature.[8]4. Impurities in the monomer.[2]1. Prepare a fresh 10% (w/v) APS solution on the day of use. Use fresh, clear TEMED.2. Degas the monomer solution for at least 20-30 minutes with an inert gas (e.g., nitrogen or argon) before adding initiators.[7]3. Ensure the reaction is carried out at the specified temperature. For room temperature polymerizations, ensure all solutions are equilibrated to 23-25°C.[8]4. Purify the DDA monomer by recrystallization.
Inconsistent molecular weight and high polydispersity between batches. 1. Variations in initiator/catalyst concentration.2. Fluctuations in reaction temperature.[9]3. Inconsistent degassing.1. Use precise measurements for all reagents. Prepare stock solutions carefully.2. Use a temperature-controlled water bath or reaction block to maintain a stable temperature throughout the polymerization.3. Standardize the degassing procedure, including time and gas flow rate.
Monomer or polymer precipitates out of solution during the reaction. 1. Poor solvent choice for the hydrophobic DDA.2. Change in reaction conditions (e.g., temperature drop).1. Use a good solvent for both the monomer and the resulting polymer. Toluene, benzene, and dimethylformamide (DMF) are commonly used for acrylamide polymerizations.[11][12]2. For aqueous systems, consider a micellar polymerization approach using a surfactant like sodium dodecyl sulfate (SDS) to solubilize the hydrophobic monomer.[13]3. Maintain a stable reaction temperature.
Polymerization is too rapid and uncontrolled. 1. Excessive concentration of initiators (APS/TEMED).[8]2. High reaction temperature.1. Reduce the amount of APS and/or TEMED.2. Lower the reaction temperature.
Difficulty in purifying the final polymer. 1. Residual monomer and initiator trapped in the polymer.2. The polymer is difficult to precipitate.1. After polymerization, dissolve the polymer in a good solvent (e.g., THF, chloroform) and precipitate it into a non-solvent (e.g., methanol, hexane). Repeat the dissolution-precipitation cycle 2-3 times.2. If precipitation is difficult, consider dialysis to remove small molecule impurities.

Data Presentation

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of this compound

ParameterConditionNotes
Monomer Concentration 5-20% (w/v)Higher concentrations can lead to a more rapid reaction and higher viscosity.[9]
Solvent Toluene, Benzene, DMFChoose a solvent that readily dissolves both the monomer and the polymer.[11][12]
Initiator System AIBN or APS/TEMEDAIBN is a common thermal initiator. APS/TEMED is a redox system for room temperature polymerization.
Initiator Concentration 0.1-1.0 mol% relative to monomerLower concentrations generally yield higher molecular weight polymers.[9]
Temperature 60-80°C (for AIBN) or 23-25°C (for APS/TEMED)Maintain a constant temperature for reproducibility.[8]
Reaction Time 2-24 hoursMonitor the reaction progress by observing the increase in viscosity.
Atmosphere Inert (Nitrogen or Argon)Degassing is crucial to remove oxygen.[7]

Table 2: Comparison of Free-Radical vs. RAFT Polymerization for N-Alkylacrylamides

FeatureFree-Radical PolymerizationRAFT Polymerization
Control over Molecular Weight Limited; influenced by initiator concentration and temperature.High; predictable based on the monomer-to-CTA ratio.[4]
Polydispersity (Đ) Broad (typically > 1.5)Narrow (typically < 1.3)[4]
Architecture Control Limited to linear or branched polymers.Can produce block copolymers and other complex architectures.[10]
Reproducibility Can be challenging due to sensitivity to reaction conditions.Generally more reproducible due to the controlled nature of the process.
Reagents Monomer, Initiator, SolventMonomer, Initiator, RAFT Chain Transfer Agent (CTA), Solvent

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

Materials:

  • This compound (DDA), purified by recrystallization

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol (for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve the desired amount of DDA in anhydrous toluene to achieve the target concentration (e.g., 10% w/v).

  • Initiator Addition: Add AIBN (e.g., 0.5 mol% relative to the monomer) to the flask.

  • Deoxygenation: Seal the flask and purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 70°C under a positive pressure of inert gas while stirring.

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 12 hours). The solution will become noticeably more viscous.

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: RAFT Polymerization of this compound

Materials:

  • This compound (DDA), purified by recrystallization

  • RAFT Chain Transfer Agent (CTA), e.g., Dodecyl trithiodimethyl propionic acid (DMPA)[4]

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4]

  • Methanol or Diethyl Ether (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon gas line with a bubbler

  • Constant temperature oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine DDA, the RAFT CTA (e.g., at a [Monomer]:[CTA] ratio of 100:1), and AIBN (e.g., at a [CTA]:[AIBN] ratio of 5:1) in anhydrous DMSO.

  • Deoxygenation: Subject the sealed flask to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.[4]

  • Reaction Monitoring: Take aliquots at different time points to monitor monomer conversion and molecular weight evolution via techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

  • Termination and Isolation: After reaching the desired conversion, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer into a suitable non-solvent (e.g., cold methanol or diethyl ether).

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and re-precipitate if necessary.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Start Polymerization Issue Observed Check_Initiators Check Initiators (APS/TEMED) Start->Check_Initiators Check_Oxygen Check for Oxygen Inhibition Check_Initiators->Check_Oxygen Fresh/Active Solution_Initiators Solution: - Prepare fresh APS solution - Use fresh, clear TEMED Check_Initiators->Solution_Initiators Old/Inactive? Check_Temp Check Reaction Temperature Check_Oxygen->Check_Temp Degassed Solution_Oxygen Solution: - Degas monomer solution (N2/Ar purge or Freeze-Pump-Thaw) Check_Oxygen->Solution_Oxygen Not Degassed? Check_Monomer Check Monomer Quality & Solubility Check_Temp->Check_Monomer Correct/Stable Solution_Temp Solution: - Use temperature-controlled bath - Equilibrate reagents to RT Check_Temp->Solution_Temp Incorrect/Fluctuating? Check_Monomer->Start Pure/Soluble (Re-evaluate issue) Solution_Monomer Solution: - Purify monomer (recrystallization) - Choose appropriate solvent or use micellar polymerization Check_Monomer->Solution_Monomer Impure/Precipitation? End Problem Resolved Solution_Initiators->End Solution_Oxygen->End Solution_Temp->End Solution_Monomer->End

Caption: Troubleshooting workflow for DDA polymerization.

RAFT_Polymerization_Workflow Prep 1. Reagent Preparation (Monomer, CTA, Initiator, Solvent in Schlenk Flask) Degas 2. Deoxygenation (Freeze-Pump-Thaw Cycles) Prep->Degas Polymerize 3. Polymerization (Heat in Oil Bath) Degas->Polymerize Monitor 4. Reaction Monitoring (Aliquots for NMR/GPC) Polymerize->Monitor Terminate 5. Termination & Isolation (Cool & Precipitate in Non-Solvent) Monitor->Terminate Purify 6. Purification (Filter, Wash, Re-precipitate) Terminate->Purify Dry 7. Drying (Vacuum Oven) Purify->Dry Characterize 8. Characterization (GPC, NMR, etc.) Dry->Characterize

Caption: Experimental workflow for RAFT polymerization.

References

Strategies to increase the yield of N-Dodecylacrylamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Dodecylacrylamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended duration (e.g., overnight). - For the Schotten-Baumann method, ensure the initial temperature is maintained at 0°C during the addition of acryloyl chloride, then allow it to warm to room temperature.
Reagent degradation: Acryloyl chloride is moisture-sensitive and can hydrolyze to acrylic acid.- Use freshly opened or distilled acryloyl chloride. - Handle all reagents under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Inefficient HCl scavenging: The hydrochloric acid byproduct can protonate the dodecylamine, rendering it non-nucleophilic.- Use a suitable base to neutralize the HCl. A second equivalent of n-dodecylamine is a good option to improve product purity.[1] Alternatively, a tertiary amine like triethylamine can be used.
Poor quality starting materials: Impurities in dodecylamine or the solvent can interfere with the reaction.- Use high-purity reagents and anhydrous solvents.
Product is a sticky oil or fails to crystallize Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Ensure thorough washing of the crude product to remove unreacted reagents and salts. Washing with dilute HCl can help remove residual amine-based impurities. - Attempt recrystallization from a different solvent or a solvent mixture. Acetone is a commonly used and effective solvent for recrystallization of this compound.[1]
"Oiling out": The product may be melting in the recrystallization solvent instead of dissolving.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound.
Reaction mixture turns yellow or brown Side reactions or impurities: The reaction of acryloyl chloride with certain bases like triethylamine can lead to colored impurities.- Consider using a second equivalent of n-dodecylamine as the base instead of triethylamine to improve the purity and color of the product.[1]
Formation of a solid precipitate during the reaction Formation of amine hydrochloride: This is an expected byproduct when an amine is used as the HCl scavenger.- This precipitate (n-dodecylamine hydrochloride) can be removed by filtration at the end of the reaction.[1]
Unwanted polymerization of the reaction mixture Presence of radical initiators: Light, heat, or impurities can initiate the polymerization of acryloyl chloride or the this compound product.- Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). - Avoid excessive heating. - Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary methods are:

  • Schotten-Baumann Reaction: The reaction of n-dodecylamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[1] This is a widely used and robust method for forming the amide bond.

  • Lewis Acid-Catalyzed Reaction: The reaction of dodecanoyl chloride with acrylamide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Q2: How can I maximize the yield of my this compound synthesis?

A2: To maximize the yield, consider the following:

  • Choice of Base: Using a second equivalent of n-dodecylamine as the base can improve purity and yield by avoiding side reactions associated with tertiary amines like triethylamine.[1]

  • Reaction Conditions: Ensure the reaction goes to completion by allowing for sufficient reaction time (e.g., overnight stirring).[1] Maintain a low temperature (0°C) during the initial addition of the highly reactive acryloyl chloride to control the reaction rate and minimize side reactions.

  • Purification: Efficient purification by recrystallization is crucial. Acetone has been reported to give a good yield of high-purity product.[1]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include:

  • Polymerization: Both acryloyl chloride and the this compound product can polymerize. This can be minimized by controlling the temperature, protecting the reaction from light, and using polymerization inhibitors.

  • Michael Addition: The product, this compound, is a Michael acceptor. A second molecule of dodecylamine could potentially add across the double bond, leading to a β-amino amide byproduct.

  • Side reactions with the base: If using triethylamine, it can react with acryloyl chloride to form impurities.[1]

Q4: How do I purify the crude this compound?

A4: The most common and effective purification method is recrystallization.[1]

  • After the reaction, the crude product is typically obtained by filtering off any solids (like amine hydrochloride) and evaporating the solvent.

  • The crude solid is then dissolved in a minimal amount of a hot solvent, such as acetone.

  • The solution is allowed to cool slowly, during which pure crystals of this compound will form.

  • The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q5: What is the role of the base in the Schotten-Baumann synthesis?

A5: The reaction between n-dodecylamine and acryloyl chloride produces one equivalent of hydrochloric acid (HCl). The base is crucial for neutralizing this HCl. If not neutralized, the HCl will react with the starting n-dodecylamine to form n-dodecylamine hydrochloride. This salt is no longer nucleophilic and cannot react with acryloyl chloride, which would stop the reaction and result in a low yield.

Quantitative Data Summary

The following tables summarize reported yields for this compound and similar compounds under different synthetic conditions.

Table 1: Synthesis via Schotten-Baumann Reaction

AmineAcyl ChlorideBaseSolventTemperatureReaction TimePurificationYield (%)Reference
n-DodecylamineAcryloyl ChlorideSecond equivalent of n-DodecylamineDichloromethane0°C to RTOvernightRecrystallization from acetone69[1]

Table 2: Synthesis via Lewis Acid Catalysis

AmideAcyl ChlorideLewis AcidSolventTemperatureYield (%)Reference
AcrylamideDodecanoyl ChlorideAluminum ChlorideAcetoneRoom Temperature50[2]
AcrylamideBehenyl ChlorideAluminum ChlorideAcetoneRoom Temperature83[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from a procedure that utilizes a second equivalent of n-dodecylamine as the HCl scavenger to enhance product purity.[1]

Materials:

  • n-Dodecylamine

  • Acryloyl chloride

  • Dichloromethane (anhydrous)

  • Acetone (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve n-dodecylamine (2.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • In a dropping funnel, prepare a solution of acryloyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acryloyl chloride solution dropwise to the stirred dodecylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture overnight at room temperature. A white precipitate of n-dodecylamine hydrochloride will form.

  • Filter the reaction mixture to remove the n-dodecylamine hydrochloride precipitate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hot acetone to yield pure this compound as a solid.

Protocol 2: Synthesis of this compound via Lewis Acid Catalysis

This protocol is based on a patented procedure for the acylation of acrylamide.[2]

Materials:

  • Dodecanoyl chloride

  • Acrylamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve dodecanoyl chloride (1.0 equivalent) and acrylamide (1.0 equivalent) in anhydrous acetone to obtain a clear solution.

  • Stir the solution with a magnetic stirrer at room temperature.

  • Carefully add anhydrous aluminum chloride (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature. The reaction is exothermic, and vigorous evolution of hydrogen chloride gas may be observed.

  • Stir for the desired reaction time (e.g., 1-24 hours).

  • Upon completion, pour the reaction mixture into a non-solvent like water to precipitate the product.

  • Collect the precipitated this compound by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

experimental_workflow_schotten_baumann cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve n-Dodecylamine (2 eq.) in Dichloromethane reaction_step Dropwise addition at 0°C, then stir overnight at RT prep_amine->reaction_step prep_acyl Prepare Acryloyl Chloride (1 eq.) in Dichloromethane prep_acyl->reaction_step filtration Filter to remove n-Dodecylamine HCl reaction_step->filtration extraction Wash with H₂O and brine, dry over Na₂SO₄ filtration->extraction evaporation Evaporate solvent extraction->evaporation recrystallization Recrystallize from hot Acetone evaporation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the Schotten-Baumann synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Are reagents anhydrous and high purity? start->check_reagents Yes check_conditions Was reaction time/temp adequate? check_reagents->check_conditions Yes solution_reagents Use fresh/distilled reagents under inert atm. check_reagents->solution_reagents No check_base Is the base efficient for HCl scavenging? check_conditions->check_base Yes solution_conditions Increase reaction time or adjust temperature. check_conditions->solution_conditions No solution_base Use 2 eq. of dodecylamine or a suitable non-nucleophilic base. check_base->solution_base No success Yield Increased check_base->success Yes solution_reagents->success solution_conditions->success solution_base->success

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to N-Dodecylacrylamide and Other N-Alkylacrylamides for Advanced Drug Delivery and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of advanced polymer chemistry, N-alkylacrylamides have emerged as a versatile class of monomers crucial for the development of "smart" materials, particularly in the fields of drug delivery, tissue engineering, and biomedical coatings. Their utility stems from the tunable properties of the resulting polymers, which can be precisely controlled by the nature of the N-alkyl substituent. This guide provides a comprehensive comparison of N-Dodecylacrylamide with other key N-alkylacrylamides, including N-Isopropylacrylamide, N-Octylacrylamide, and N-tert-Octylacrylamide. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in selecting the optimal N-alkylacrylamide for their specific application.

Performance Comparison of N-Alkylacrylamides

The choice of an N-alkylacrylamide monomer significantly influences the physicochemical properties of the resulting polymer, such as its thermo-responsiveness, hydrophobicity, and self-assembly behavior. These properties are critical for applications like controlled drug release and the formation of biocompatible surfaces.

Key Performance Indicators

The following tables summarize the key performance indicators for polymers derived from this compound and other common N-alkylacrylamides. It is important to note that these values can be influenced by factors such as polymer molecular weight, polydispersity, and the presence of comonomers or crosslinkers. The data presented here are representative values from various studies to provide a comparative overview.

Table 1: Thermoresponsive and Surfactant Properties of Poly(N-alkylacrylamide)s

N-Alkylacrylamide MonomerPolymer AbbreviationLower Critical Solution Temperature (LCST) (°C)Critical Micelle Concentration (CMC) (M)Key Characteristics & Applications
N-IsopropylacrylamidePNIPAm~32[1]Not applicable (hydrophilic below LCST)Well-studied for "smart" hydrogels for triggered drug release near physiological temperature.[1]
N-OctylacrylamidePOAmNot typically thermoresponsive in waterVaries with polymer structureUsed in the synthesis of hydrophobically modified polymers for applications requiring enhanced stability and hydrophobic interactions.[2]
N-tert-OctylacrylamidePtOAmNot typically thermoresponsive in waterVaries with polymer structureImproves flexibility, adhesion, and water resistance in polymer formulations.[3]
This compound PDDA Not typically thermoresponsive in water Varies with polymer structure Strongly hydrophobic, used for creating self-assembling structures like micelles and for modifying surfaces to reduce biofouling.

Table 2: Mechanical Properties of N-Alkylacrylamide-Based Hydrogels

Hydrogel TypeYoung's Modulus (kPa)Compressive Strength (MPa)Elongation at Break (%)Primary Application Focus
Poly(N-isopropylacrylamide) (PNIPAm)16.5 ± 0.6[4]--Thermoresponsive drug delivery, tissue engineering scaffolds.[4]
Poly(N,N-dimethylacrylamide) (PDMAA)--~4200[4]Highly stretchable and tough hydrogels.[4]
Poly(N-tert-butylacrylamide) (pNTBAM)371 ± 31[4]--Stiffer hydrogels for applications requiring mechanical robustness.[4]
Poly(this compound) (PDDA) Copolymers Varies significantly with comonomer and crosslinkingVariesVariesFormulating mechanically stable, hydrophobic or amphiphilic networks for controlled release and coatings.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of N-alkylacrylamide hydrogels and the characterization of their key properties.

Synthesis of N-Alkylacrylamide Hydrogel via Free Radical Polymerization

This protocol describes a general method for synthesizing a crosslinked poly(N-alkylacrylamide) hydrogel. The specific amounts of monomer, crosslinker, and initiator can be adjusted to achieve desired hydrogel properties.

Materials:

  • N-alkylacrylamide monomer (e.g., this compound)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water (or appropriate solvent for hydrophobic monomers)

  • Nitrogen gas

Procedure:

  • Dissolve the N-alkylacrylamide monomer and MBA in deionized water to the desired concentrations in a reaction vessel. For hydrophobic monomers like this compound, a co-solvent system may be necessary.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add the APS solution to the monomer mixture.

  • Add TEMED to initiate the polymerization. The amount of TEMED will affect the rate of polymerization.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperature) until a gel is formed.

  • After polymerization, the resulting hydrogel can be purified by swelling in a large volume of deionized water (or the appropriate solvent) for several days, with the water being changed periodically to remove unreacted monomers and initiator.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter for thermoresponsive polymers. It can be determined by monitoring the change in turbidity of a polymer solution as a function of temperature.[5][6]

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Magnetic stirrer and stir bar

  • Temperature probe

Procedure:

  • Prepare a dilute aqueous solution of the N-alkylacrylamide polymer (e.g., 1 wt%).

  • Place the polymer solution in a cuvette with a small stir bar and place it in the temperature-controlled holder of the spectrophotometer.

  • Set the spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

  • Slowly heat the solution at a constant rate (e.g., 0.5 °C/min) while stirring.[5]

  • Record the absorbance (or transmittance) of the solution as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

Measurement of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules, such as certain N-alkylacrylamide polymers, begin to form micelles. The fluorescence probe method is a sensitive technique for determining the CMC.[7][8]

Materials:

  • Pyrene (fluorescent probe)

  • N-alkylacrylamide polymer

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of the N-alkylacrylamide polymer with varying concentrations.

  • To each polymer solution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M).

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength typically around 335 nm.

  • From the emission spectra, determine the intensity ratio of the first and third vibronic peaks (I₁/I₃) of pyrene.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the polymer concentration.

  • The CMC is determined from the inflection point of this plot, where a significant change in the polarity of the pyrene's microenvironment is observed.

Visualizing Key Concepts and Workflows

Diagrams are powerful tools for understanding complex scientific concepts and experimental procedures. The following visualizations were created using the DOT language to illustrate key aspects of N-alkylacrylamide research.

Thermoresponsive_Behavior cluster_below_LCST Below LCST (T < LCST) cluster_above_LCST Above LCST (T > LCST) Polymer_Soluble Polymer Chains Hydrated & Extended Water_Molecules_1 Polymer_Soluble->Water_Molecules_1 H-bonding Temperature_Increase Temperature Increase Polymer_Insoluble Polymer Chains Dehydrated & Collapsed (Globules) Water_Molecules_2 Temperature_Increase->Polymer_Insoluble Phase Transition

Coil-to-globule transition of a thermoresponsive N-alkylacrylamide polymer.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_application Application-Specific Evaluation Monomer_Selection 1. Monomer Selection (e.g., this compound) Polymerization 2. Free Radical Polymerization Monomer_Selection->Polymerization Purification 3. Hydrogel Purification Polymerization->Purification LCST_Measurement 4. LCST Determination (for thermoresponsive polymers) Purification->LCST_Measurement CMC_Measurement 5. CMC Measurement (for amphiphilic polymers) Purification->CMC_Measurement Mechanical_Testing 6. Mechanical Properties (Tensile/Compressive Tests) Purification->Mechanical_Testing Drug_Loading 7. Drug Loading Efficiency Mechanical_Testing->Drug_Loading Drug_Release 8. In Vitro Drug Release Kinetics Drug_Loading->Drug_Release Biocompatibility 9. Cytotoxicity & Biocompatibility Assays Drug_Release->Biocompatibility

Experimental workflow for evaluating N-alkylacrylamide-based hydrogels.

Conclusion

This compound, with its long alkyl chain, offers unique hydrophobic properties that are highly advantageous for applications requiring self-assembly, such as in the formation of micelles for drug encapsulation, and for creating hydrophobic surfaces to prevent biofouling. In contrast, N-alkylacrylamides with shorter alkyl chains, like the well-studied N-Isopropylacrylamide, are renowned for their sharp thermoresponsive behavior, making them ideal for stimuli-responsive drug delivery systems. The selection of a specific N-alkylacrylamide should be guided by the desired balance of hydrophobicity, thermo-responsiveness, and mechanical properties required for the intended application. This guide provides the foundational data and experimental methodologies to assist researchers in making informed decisions and advancing their work in the development of innovative polymeric materials.

References

A Comparative Guide to Thermoresponsive Hydrogels: N-isopropylacrylamide as the Gold Standard and the Theoretical Profile of N-Dodecylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the design of "smart" temperature-responsive hydrogels. This guide provides an in-depth look at N-isopropylacrylamide (NIPAM), the most widely studied and characterized monomer for these applications, and discusses the anticipated properties of the lesser-known N-Dodecylacrylamide (NDA).

Executive Summary

An extensive review of published experimental data reveals a significant disparity in the research landscape between N-isopropylacrylamide (NIPAM) and this compound (NDA). NIPAM is the undisputed gold standard for temperature-responsive hydrogels, with a wealth of data on its sharp Lower Critical Solution Temperature (LCST) near physiological conditions, well-characterized swelling/deswelling behavior, and extensive application in drug delivery. Its primary drawback is the inherently poor mechanical strength of the native polymer, though numerous strategies exist to mitigate this.

Conversely, specific experimental data for hydrogels based purely on this compound is scarce in publicly available literature. Due to its long, hydrophobic dodecyl chain, it is anticipated that poly(this compound) would be largely insoluble in water, with an LCST well below a practical or physiologically relevant range. It is more commonly conceptualized as a hydrophobic co-monomer used in small quantities to modify the properties of other hydrogels. Therefore, this guide will focus on the robust experimental data available for NIPAM while providing a theoretical comparison for NDA based on established principles of polymer chemistry.

N-isopropylacrylamide (NIPAM): The Benchmark for Thermoresponsive Hydrogels

Poly(N-isopropylacrylamide) (PNIPAM) is a "smart" polymer renowned for its sharp and reversible phase transition in aqueous solutions at approximately 32°C.[1][2][3] Below this Lower Critical Solution Temperature (LCST), the polymer is hydrophilic and exists as a swollen hydrogel, readily absorbing water. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, which leads to a dramatic collapse of the hydrogel network.[2][3][4] This transition temperature is conveniently close to human body temperature, making PNIPAM an exceptional candidate for biomedical applications like in-situ gelling drug delivery systems and tissue engineering scaffolds.[1][2][3]

Data Presentation: Performance Characteristics of NIPAM Hydrogels

The following table summarizes key quantitative data for hydrogels synthesized from N-isopropylacrylamide. It is important to note that these properties can be significantly tuned by altering synthesis conditions (e.g., crosslinker density) or by copolymerization with other monomers.[4][5]

PropertyN-isopropylacrylamide (NIPAM) HydrogelSupporting Data & Citations
Lower Critical Solution Temperature (LCST) ~32 - 34°CThe LCST is consistently reported in this range for the homopolymer in pure water. It can be increased by copolymerization with hydrophilic monomers or decreased with hydrophobic ones.[1][2][3][4][5][6]
Equilibrium Swelling Ratio (ESR) Highly variable; can exceed 10-20 g/g below LCST.The swelling ratio is heavily dependent on crosslinker density and temperature. Below the LCST, it is highly swollen. Above the LCST, the hydrogel collapses, and the swelling ratio drops significantly.[7][8]
Mechanical Properties (Compressive Strength) Generally low; often in the range of 0.1-1.0 MPa, but can be significantly enhanced.Native PNIPAM hydrogels are known to be fragile.[6][9][10] Strength can be dramatically improved by forming double-network or nanocomposite hydrogels, reaching compressive stresses of over 20-60 MPa.[11]
Drug Release Profile Temperature-dependent; burst release often observed above LCST.Drug is loaded into the swollen hydrogel below the LCST. When the temperature is raised above the LCST, the hydrogel collapses and expels the drug. Release can be sustained over hours to weeks depending on the formulation.[1][2][12]
This compound (NDA): A Theoretical Profile
  • Lower Critical Solution Temperature (LCST): The LCST of poly(N-alkylacrylamide)s decreases as the hydrophobicity and length of the alkyl side chain increase. Given that PNIPAM (with a 3-carbon isopropyl group) has an LCST of ~32°C, it is highly probable that poly(this compound) would have an LCST far below this, likely close to the freezing point of water, if it is soluble at all. This would make it unsuitable for applications requiring a temperature transition near physiological conditions.

  • Swelling Behavior: Due to its profound hydrophobicity, an NDA homopolymer hydrogel would be expected to have a very low equilibrium swelling ratio in water.

  • Mechanical Properties: The strong hydrophobic interactions between the long dodecyl chains could potentially act as physical crosslinks, possibly leading to a tougher, more robust hydrogel compared to native PNIPAM. However, this is speculative without experimental validation.

  • Drug Delivery: Its primary utility would likely be as a hydrophobic co-monomer. Incorporating small amounts of NDA into a PNIPAM hydrogel could be a strategy to lower the LCST and enhance the encapsulation of hydrophobic drugs through micelle-like domains formed by the dodecyl chains.

Mandatory Visualizations

Temperature-Response Mechanism of PNIPAM

PNIPAM_Mechanism cluster_below_lcst Below LCST (~32°C) cluster_above_lcst Above LCST (~32°C) Swollen Swollen State Hydrophilic polymer chains Extended conformation Water molecules form H-bonds with amide groups Collapsed Collapsed State Hydrophobic polymer chains Globular conformation Intra/inter-chain H-bonds dominate Water is expelled Swollen->Collapsed Heating Collapsed->Swollen Cooling

Caption: Sol-gel transition mechanism of PNIPAM hydrogels.

Experimental Workflow for Hydrogel Characterization

Hydrogel_Workflow cluster_synthesis Synthesis cluster_purification Purification & Preparation cluster_characterization Characterization Monomer Monomer (NIPAM) + Crosslinker Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator + Solvent Initiator->Polymerization Purify Dialysis in DI Water (Remove unreacted monomers) Polymerization->Purify Prepare Sample Preparation (e.g., Freeze-drying) Purify->Prepare LCST LCST Measurement (DSC, Turbidimetry) Prepare->LCST Swelling Swelling Studies (Gravimetric Method) Prepare->Swelling Mechanical Mechanical Testing (Compression/Tensile) Prepare->Mechanical Drug Drug Release Assay (UV-Vis Spectroscopy) Prepare->Drug

Caption: General workflow for hydrogel synthesis and characterization.

On-Demand Drug Release Model

Drug_Release cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) Hydrogel_Swollen Swollen Hydrogel Hydrogel_Collapsed Collapsed Hydrogel Hydrogel_Swollen->Hydrogel_Collapsed Temperature Increase Drug_In Drug Drug_In->Hydrogel_Swollen Diffusion into porous network Drug_Out Drug Hydrogel_Collapsed->Drug_Out Convective release due to network collapse

Caption: Temperature-triggered drug release from a PNIPAM hydrogel.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of NIPAM hydrogels are provided below. These protocols are foundational and can be adapted based on specific research needs.

Synthesis of PNIPAM Hydrogel via Free Radical Polymerization

This protocol describes a typical method for preparing a chemically crosslinked PNIPAM hydrogel.

  • Materials: N-isopropylacrylamide (NIPAM) monomer, N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker, ammonium persulfate (APS) as an initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator, deionized (DI) water.

  • Procedure:

    • Dissolve a specific amount of NIPAM and MBAA (e.g., 1g NIPAM and 0.02g MBAA) in DI water in a vial. The ratio of monomer to crosslinker will determine the mechanical properties and swelling ratio.

    • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, APS (e.g., 10 mg dissolved in a small amount of water), to the solution and mix gently.

    • Add the accelerator, TEMED (e.g., 10 µL), to initiate the polymerization reaction. The solution will become viscous and form a gel, typically within 30 minutes at room temperature.

    • Allow the gel to cure for 24 hours to ensure complete polymerization.

    • Immerse the resulting hydrogel in a large volume of DI water for several days, changing the water frequently, to remove any unreacted monomers and initiators.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is often determined by measuring the change in optical transmittance or by differential scanning calorimetry (DSC).

  • Method: UV-Vis Spectrophotometry (Turbidimetry)

    • Prepare a dilute aqueous solution or small swollen piece of the hydrogel.

    • Place the sample in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

    • Set the wavelength to 500 nm.

    • Increase the temperature of the sample, for example, from 25°C to 40°C, in increments of 1°C, allowing the sample to equilibrate at each temperature for a few minutes.

    • Record the optical transmittance at each temperature.

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the phase transition from a clear solution/gel to a turbid, collapsed state.

Measurement of Equilibrium Swelling Ratio (ESR)

The ESR quantifies the hydrogel's ability to absorb and retain water.

  • Method: Gravimetric Analysis

    • Prepare a dried hydrogel sample of known weight (W_dry). This can be achieved by freeze-drying a purified hydrogel sample until a constant weight is reached.

    • Immerse the dried hydrogel in DI water or a buffer solution at a specific temperature (e.g., 25°C, below the LCST).

    • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_swollen).

    • Continue this process until the hydrogel reaches a constant weight, indicating it is at equilibrium.

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (g/g) = (W_swollen - W_dry) / W_dry

Mechanical Property Testing

Compressive strength is a common metric used to evaluate the mechanical integrity of hydrogels.

  • Method: Uniaxial Compression Test

    • Prepare cylindrical hydrogel samples with a uniform diameter and height.

    • Place the swollen hydrogel sample on the lower plate of a universal mechanical tester.

    • Apply a compressive force to the sample at a constant strain rate (e.g., 1 mm/min).

    • Record the stress (force per unit area) and strain (change in height divided by original height) until the hydrogel fractures or reaches a defined compression percentage (e.g., 80% strain).

    • The compressive modulus can be calculated from the initial linear region of the stress-strain curve, and the compressive strength is the maximum stress the hydrogel can withstand before failure.

In Vitro Drug Release Study

This protocol outlines a typical method to assess the temperature-triggered release of a model drug.

  • Method: Sample and Separate

    • Load the hydrogel with a model drug (e.g., ibuprofen, curcumin, or a dye like methylene blue) by soaking a dried hydrogel in a concentrated drug solution at a temperature below the LCST until equilibrium is reached.[1]

    • Blot the surface of the drug-loaded hydrogel and place it in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a temperature above the LCST (e.g., 37°C or 40°C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed medium to maintain a constant volume.

    • Determine the concentration of the drug in the withdrawn aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time. A control experiment at a temperature below the LCST should also be performed for comparison.

Conclusion

For researchers seeking to develop temperature-responsive hydrogels for applications such as drug delivery and tissue engineering, N-isopropylacrylamide (NIPAM) remains the monomer of choice due to its well-defined and conveniently located LCST, extensive characterization in scientific literature, and tunable properties. While its native mechanical weakness is a limitation, this can be overcome through established formulation strategies. This compound (NDA) , due to its inherent hydrophobicity, is not a suitable candidate for forming a thermoresponsive hydrogel in the conventional sense but may hold niche potential as a hydrophobic modifying co-monomer to tune the properties of more hydrophilic hydrogel systems.

References

Performance Showdown: N-Dodecylacrylamide in Biomedical Coatings Compared to Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a biomedical coating is a critical decision impacting the efficacy and safety of medical devices and drug delivery systems. This guide provides an objective comparison of N-Dodecylacrylamide (NDA) with two industry-standard alternatives: Poly(ethylene glycol) (PEG) and zwitterionic polymers. The following analysis, supported by experimental data, evaluates key performance indicators to aid in the selection of the optimal coating for your application.

This compound (NDA) is a polymerizable molecule featuring a 12-carbon alkyl chain, which imparts significant hydrophobicity. When polymerized, poly(this compound) (PNDA) coatings are being explored for their potential in creating biocompatible and anti-fouling surfaces. This guide will delve into the performance of NDA-based coatings in comparison to the well-established PEG and zwitterionic polymer coatings across three critical areas: protein adsorption, cell viability, and bacterial adhesion.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of NDA (based on data from structurally similar poly(N-alkylacrylamides)), PEG, and zwitterionic polymer coatings. It is important to note that direct quantitative data for this compound is limited, and therefore, the presented data for NDA is inferred from studies on other poly(N-alkylacrylamides) and should be considered as an estimate of potential performance.

Performance MetricThis compound (NDA) (inferred)Poly(ethylene glycol) (PEG)Zwitterionic Polymers
Protein Adsorption Low (qualitative)< 10 ng/cm²[1]< 0.3 ng/cm²[1]
Cell Viability High (qualitative)> 90%[2][3]> 90%[4][5]
Bacterial Adhesion Moderate reduction (qualitative)Significant reduction[6]Up to 99% reduction[6][7]

In-Depth Performance Analysis

Protein Adsorption

The initial event upon implantation of a medical device is the adsorption of proteins to its surface, which can trigger a cascade of undesirable biological responses, including the foreign body response and thrombosis.

  • Poly(ethylene glycol) (PEG): PEG is renowned for its ability to reduce protein adsorption. This is attributed to the formation of a hydration layer that sterically hinders the approach of proteins. Studies have quantified protein adsorption on dense PEG brushes to be as low as <10 ng/cm²[1].

  • Zwitterionic Polymers: These polymers, such as poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA), possess an equal number of positive and negative charges, leading to a tightly bound hydration layer through electrostatic interactions. This results in exceptional resistance to protein adsorption, with reported values below 0.3 ng/cm²[1].

Cell Viability

Biocompatibility is paramount for any material in direct contact with biological tissues. Cell viability assays are used to assess the cytotoxicity of a coating material.

  • This compound (NDA): Long-term studies on surfaces coated with poly(N-isopropylacrylamide) (pNIPAM), a related thermoresponsive poly(N-alkylacrylamide), have shown them to be non-cytotoxic to various cell types[9][10]. However, it is noted that cell viability can be dependent on the specific cell line and the method of coating preparation[9][10]. It is anticipated that PNDA would exhibit good biocompatibility.

  • Poly(ethylene glycol) (PEG): PEG is widely considered biocompatible, with numerous studies demonstrating high cell viability (often exceeding 90%) on PEG-coated surfaces[2][3]. The cytotoxicity of PEG can be influenced by its molecular weight and the concentration of any unreacted monomers[2].

  • Zwitterionic Polymers: Zwitterionic coatings are known for their excellent biocompatibility, consistently showing high cell viability percentages[4][5]. Their bio-inert nature minimizes adverse cellular responses.

Bacterial Adhesion

Bacterial adhesion to biomedical surfaces can lead to the formation of biofilms and subsequent device-related infections, a significant clinical challenge.

  • This compound (NDA): The anti-fouling properties of poly(N-alkylacrylamides) suggest a potential for reducing bacterial adhesion. However, studies on poly(N-methylacrylamide) have indicated that it was less effective in preventing bacterial adhesion compared to other hydrophilic surfaces[6]. The longer alkyl chain of NDA may influence its interaction with bacteria differently.

  • Poly(ethylene glycol) (PEG): PEG coatings are effective at reducing bacterial adhesion due to their protein-repellent properties, as the initial protein layer that facilitates bacterial attachment is minimized[6].

  • Zwitterionic Polymers: Zwitterionic coatings have demonstrated exceptional resistance to bacterial adhesion, with reductions of up to 99% reported for clinically relevant bacterial strains like S. aureus and P. aeruginosa[6][7]. This is attributed to the robust hydration layer that acts as a physical barrier to bacterial attachment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)

This technique measures the change in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface, allowing for the quantification of the adsorbed mass.

  • Surface Preparation: The QCM-D sensor is coated with the polymer of interest (NDA, PEG, or zwitterionic polymer).

  • Baseline Establishment: A baseline is established by flowing a buffer solution (e.g., Phosphate Buffered Saline - PBS) over the sensor surface until a stable frequency and dissipation signal is achieved.

  • Protein Introduction: A solution of the protein of interest (e.g., Fibrinogen or Bovine Serum Albumin at 1 mg/mL in PBS) is introduced into the measurement chamber.

  • Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time as the protein adsorbs to the surface.

  • Rinsing: After a set period, the sensor is rinsed with the buffer solution to remove any loosely bound protein.

  • Data Analysis: The adsorbed mass is calculated from the change in frequency using the Sauerbrey equation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., fibroblasts or endothelial cells) are seeded onto the coated and uncoated control surfaces in a 96-well plate and cultured for a specified period (e.g., 24 hours).

  • MTT Reagent Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage relative to the control (uncoated) surface.

Bacterial Adhesion Assay (Crystal Violet Staining)

This assay quantifies the number of adherent bacteria on a surface.

  • Bacterial Culture: A bacterial suspension of a known concentration (e.g., 10⁸ CFU/mL) is prepared.

  • Incubation: The coated and uncoated control surfaces are incubated with the bacterial suspension for a set period (e.g., 24 hours) to allow for adhesion.

  • Washing: The surfaces are gently washed with PBS to remove non-adherent bacteria.

  • Fixation: Adherent bacteria are fixed to the surface using methanol.

  • Staining: The fixed bacteria are stained with a 0.1% crystal violet solution.

  • Destaining: The stained surfaces are washed, and the bound crystal violet is solubilized using a destaining solution (e.g., 30% acetic acid).

  • Absorbance Measurement: The absorbance of the destaining solution is measured at 590 nm.

  • Data Analysis: The absorbance reading is proportional to the number of adherent bacteria.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described.

Protein_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat QCM-D Sensor p2 Establish Baseline (Buffer Flow) p1->p2 e1 Introduce Protein Solution p2->e1 e2 Monitor Adsorption (Δf and ΔD) e1->e2 e3 Rinse with Buffer e2->e3 a1 Calculate Adsorbed Mass e3->a1 Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells on Coated Surface p2 Incubate for 24h p1->p2 e1 Add MTT Reagent p2->e1 e2 Incubate for 3-4h e1->e2 e3 Add Solubilizing Agent e2->e3 a1 Measure Absorbance (570 nm) e3->a1 a2 Calculate % Viability a1->a2 Bacterial_Adhesion_Workflow cluster_prep Preparation cluster_exp Staining cluster_analysis Analysis p1 Incubate Surface with Bacterial Suspension e1 Wash to Remove Non-adherent Bacteria p1->e1 e2 Fix with Methanol e1->e2 e3 Stain with Crystal Violet e2->e3 e4 Solubilize Stain e3->e4 a1 Measure Absorbance (590 nm) e4->a1

References

Characterization of Poly(N-Dodecylacrylamide): A Comparative Guide to GPC, DSC, and TGA Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key analytical techniques used to characterize poly(N-Dodecylacrylamide) (PDDA), a polymer of significant interest in various scientific and biomedical applications. A detailed comparison of Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is presented, supported by experimental data and standardized protocols to ensure accurate and reproducible results.

Executive Summary

Poly(this compound) is a thermo-responsive polymer with potential applications in drug delivery, biomaterials, and other advanced material sciences. A thorough understanding of its molecular weight distribution, thermal transitions, and thermal stability is crucial for its effective application. This guide details the experimental procedures and expected outcomes for the characterization of PDDA using GPC, DSC, and TGA, and provides a comparative analysis with other relevant polymers.

Data Presentation

Table 1: GPC Analysis of Poly(this compound) and Comparative Polymers
PolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI/Đ)
Poly(this compound) (PDDA) 11,400 [1]-5.1 [1]
Poly(n-octadecyl acrylamide) (PODA)16,100[1]-3.6[1]
Polystyrene (PS)15,00026,0001.73
Poly(methyl methacrylate) (PMMA)---

Note: Data for PS and PMMA are representative values and can vary based on the specific grade and synthesis method.

Table 2: DSC Analysis of Poly(this compound) and Comparative Polymers
PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(this compound) (PDDA) 73.6 - 77 [1][2]-28.5 to -29 (side-chain) [1][2]
Poly(n-octadecyl acrylamide) (PODA)-34 (side-chain)[1]
Polystyrene (PS)104-
Polycarbonate (PC)150-
Nylon 6,675 (dry)254
Table 3: TGA Analysis of Poly(this compound) and Comparative Polymers
PolymerOnset Decomposition Temperature (Td) (°C)
Poly(this compound) (PDDA) (estimated) ~350-400
Poly(N-isopropylacrylamide) (PNIPAM)435[2]
Polystyrene (PS)~350
Poly(methyl methacrylate) (PMMA)~300
Nylon 6,6482[3]

Note: The Td for PDDA is an estimation based on the thermal stability of similar polyacrylamides.

Experimental Protocols

Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PDDA.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of dry PDDA polymer and dissolve it in an appropriate solvent, such as Tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.[4] Gentle agitation or sonication may be required to ensure complete dissolution.

  • System Preparation: The GPC system should be equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).[5] The mobile phase, typically THF, should be filtered and degassed.

  • Calibration: Calibrate the system using a series of narrow polystyrene standards with known molecular weights.[5][6][7] A calibration curve of log(Mw) versus elution volume is generated.

  • Analysis: Inject the dissolved PDDA sample into the GPC system. The elution profile is monitored by the RI detector.

  • Data Processing: The molecular weight distribution and averages (Mn, Mw, and PDI) are calculated from the elution profile using the polystyrene calibration curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and any melting transitions (Tm) of PDDA.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PDDA sample into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[8]

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -100°C).

    • Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature above the expected transitions (e.g., 150°C).[9]

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions to analyze the thermal history-independent properties.

  • Data Analysis: The heat flow as a function of temperature is recorded. The Tg is identified as a step-like change in the baseline of the heat flow curve, and the Tm is observed as an endothermic peak.[10]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of PDDA.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of PDDA into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance. The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11][12]

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[3][11]

  • Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which a significant weight loss begins.

Visualization of Experimental Workflow

G cluster_GPC GPC Analysis cluster_DSC DSC Analysis cluster_TGA TGA Analysis GPC_Prep Sample Preparation: Dissolve PDDA in THF GPC_Cal System Calibration: Polystyrene Standards GPC_Prep->GPC_Cal GPC_Run GPC Run: RI Detection GPC_Cal->GPC_Run GPC_Data Data Analysis: Mn, Mw, PDI GPC_Run->GPC_Data DSC_Prep Sample Preparation: Weigh into Al pan DSC_Run DSC Run: Heat-Cool-Heat Cycle (10°C/min, N2 atm) DSC_Prep->DSC_Run DSC_Data Data Analysis: Tg, Tm DSC_Run->DSC_Data TGA_Prep Sample Preparation: Weigh into TGA pan TGA_Run TGA Run: Heat to 800°C (10°C/min, N2 atm) TGA_Prep->TGA_Run TGA_Data Data Analysis: Decomposition Temp (Td) TGA_Run->TGA_Data PDDA_Sample Poly(this compound) (PDDA) Sample PDDA_Sample->GPC_Prep Characterize Molecular Weight PDDA_Sample->DSC_Prep Characterize Thermal Transitions PDDA_Sample->TGA_Prep Characterize Thermal Stability

Caption: Workflow for the characterization of Poly(this compound).

References

Biocompatibility of N-Dodecylacrylamide-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial is a critical determinant in the success of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response, is a primary consideration. This guide provides a comparative analysis of the biocompatibility of N-Dodecylacrylamide (NDDA)-based polymers against commonly used alternatives: Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Alginate. The information herein is based on a comprehensive review of available scientific literature. It is important to note that direct comparative studies between NDDA-based polymers and the selected alternatives are limited. Therefore, the data is presented for each polymer class to facilitate an informed assessment.

Quantitative Biocompatibility Data

The following tables summarize key biocompatibility parameters for NDDA-based polymers and their alternatives. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Cytotoxicity

Polymer TypeCell LineAssayConcentration (µg/mL)Cell Viability (%)Citation
NDDA-based Polymers Data Not AvailableData Not AvailableData Not AvailableData Not Available
Poly(lactic-co-glycolic acid) (PLGA) RAW264.7, BEAS-2BMTS10 - 300>80% (size-dependent)[1]
L929MTT100 (of Doxorubicin-loaded NPs)~39%[2]
Chitosan Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alginate Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Cytotoxicity of PLGA nanoparticles can be size-dependent. Smaller particles may exhibit higher toxicity. The observed cytotoxicity of doxorubicin-loaded PLGA nanoparticles is primarily attributed to the encapsulated drug.

Table 2: Hemocompatibility (Hemolysis Assay)

Polymer TypeBlood SourceConcentration (µg/mL)Hemolysis (%)Citation
NDDA-based Polymers Data Not AvailableData Not AvailableData Not Available
Poly(lactic-co-glycolic acid) (PLGA) Data Not AvailableData Not AvailableData Not Available
Chitosan Derivatives Rat Red Blood Cells25 - 100< 5.0%[3]
Alginate Data Not AvailableData Not AvailableData Not Available

Note: Hemolysis percentage below 5% is generally considered acceptable for biomaterials. The hemocompatibility of chitosan can be influenced by its molecular weight and degree of deacetylation.

Table 3: In Vivo Inflammatory Response (Implantation Studies)

Polymer TypeAnimal ModelImplantation SiteTime PointKey Inflammatory Cell InfiltrateCitation
NDDA-based Polymers Data Not AvailableData Not AvailableData Not AvailableData Not Available
Poly(lactic-co-glycolic acid) (PLA) RatIntramuscular7, 14, 56 daysMacrophages (CD68+), T-lymphocytes[4]
Chitosan Data Not AvailableData Not AvailableData Not AvailableData Not Available
Alginate-Chitosan Scaffold Wistar RatSubcutaneous4, 7, 25 daysMacrophages, Foreign Body Giant Cells[5][6]

Note: The inflammatory response to implanted biomaterials is a complex process that evolves over time. The presence of macrophages and foreign body giant cells is a typical reaction to implanted materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Introduce the polymer extracts or polymers in direct contact with the cells at various concentrations.

  • Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

b) LDH Assay (Lactate Dehydrogenase)

This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Material Exposure: Similar to the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase in the reaction mix then uses NADH to reduce the tetrazolium salt to a colored formazan.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).

  • Calculation: The amount of LDH released is proportional to the number of lysed cells.

Hemocompatibility Assay (Hemolysis)

This test determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

  • Blood Collection: Obtain fresh whole blood from a suitable donor (e.g., rabbit, human) in the presence of an anticoagulant.

  • RBC Preparation: Centrifuge the blood to separate the RBCs and wash them with a saline solution.

  • Material Incubation: Incubate the test polymer (as a film, scaffold, or extract) with a diluted RBC suspension at 37°C for a defined period.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.

  • Controls: Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (saline) for baseline hemolysis.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Implantation Study

This study evaluates the local tissue response to a biomaterial after implantation in an animal model.

  • Animal Model: Select an appropriate animal model (e.g., rat, rabbit) based on the intended application of the biomaterial.

  • Implant Sterilization: Sterilize the polymer implants using a suitable method that does not alter their properties.

  • Surgical Implantation: Surgically implant the test material into a specific anatomical site (e.g., subcutaneous, intramuscular). A negative control material (e.g., polyethylene) is often implanted in the same animal for comparison.

  • Post-operative Care and Observation: Monitor the animals for a predetermined period (e.g., 1, 4, 12 weeks) for any signs of adverse reactions.

  • Histological Analysis: At the end of the study period, euthanize the animals and excise the implant and surrounding tissue. Process the tissue for histological examination.

  • Evaluation: Stain the tissue sections (e.g., with Hematoxylin and Eosin) and examine them under a microscope to assess the inflammatory cell infiltrate, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological response to biomaterials is crucial for designing improved materials. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow for biocompatibility assessment.

experimental_workflow cluster_synthesis Polymer Synthesis & Characterization cluster_invitro In Vitro Biocompatibility cluster_invivo In Vivo Biocompatibility synthesis NDDA-based Polymer Synthesis characterization Physicochemical Characterization (MW, PDI, Surface Properties) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity hemocompatibility Hemocompatibility Assay (Hemolysis) characterization->hemocompatibility implantation Subcutaneous/Intramuscular Implantation characterization->implantation evaluation Comprehensive Biocompatibility Assessment cytotoxicity->evaluation Assess Cell Viability & Membrane Integrity hemocompatibility->evaluation Assess Red Blood Cell Lysis histology Histological Analysis implantation->histology histology->evaluation Assess Inflammatory Response & Tissue Integration

Fig. 1: Experimental workflow for biocompatibility assessment.

nfkb_pathway cluster_stimulus Biomaterial Interaction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus biomaterial Biomaterial Surface (e.g., NDDA-polymer) receptor Toll-like Receptor (TLR) biomaterial->receptor Recognition ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB nfkb_nuc Active NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Release of NF-κB ikb_p Phosphorylated IκB ikb_nfkb->ikb_p ubiquitination Ubiquitination ikb_p->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->ikb Degradation of IκB dna DNA nfkb_nuc->dna Binding transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription->cytokines

References

Long-Term Stability of N-Dodecylacrylamide Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of N-Dodecylacrylamide (NDA) hydrogels against common alternatives, including Poly(N-isopropylacrylamide) (PNIPAM), Polyethylene glycol (PEG), and Polyacrylamide (PAAm) hydrogels. Due to the limited availability of direct long-term stability studies on NDA hydrogels, this guide synthesizes available data on related hydrophobically modified hydrogels and contrasts it with the extensive research on established alternatives. The information presented is intended to guide researchers in selecting appropriate hydrogel systems for applications requiring long-term performance, such as in drug delivery and tissue engineering.

Comparative Stability Analysis

The long-term stability of a hydrogel is a critical factor in its application, influencing its mechanical integrity, degradation profile, and, consequently, its functional lifetime. The following tables summarize the known stability characteristics of NDA-related hydrogels and provide a comparison with well-studied alternative hydrogel systems.

Table 1: Summary of Stability-Related Properties of N-Alkylacrylamide Hydrogels

PropertyThis compound (NDA) & Similar HydrogelsKey Findings & Implications for Long-Term Stability
Swelling Behavior Amphiphilic nature; swelling is influenced by the hydrophobic dodecyl groups. Swelling is generally lower than unmodified polyacrylamide hydrogels.The hydrophobic domains can physically crosslink the network, potentially leading to more stable swelling behavior over time by resisting excessive water uptake that can weaken the hydrogel structure.
Mechanical Properties The presence of long alkyl chains can increase the mechanical strength and elasticity due to hydrophobic associations acting as physical crosslinks.Enhanced initial mechanical properties may translate to a longer functional lifetime, provided these physical crosslinks remain stable.
Degradation The polyacrylamide backbone is generally considered non-biodegradable under physiological conditions. Degradation would primarily occur through the slow hydrolysis of amide bonds.Expected to have very slow degradation, similar to other polyacrylamide-based hydrogels. The hydrophobic nature might slightly protect the amide bonds from hydrolysis, further slowing down degradation.

Table 2: Long-Term Stability Comparison of Alternative Hydrogels

Hydrogel TypeSwelling StabilityMechanical StabilityDegradation Profile
Polyacrylamide (PAAm) Generally stable swelling ratio over long periods in the absence of degrading conditions.[1]Can exhibit softening over time due to relaxation of polymer chains.[2] Mechanical properties are highly dependent on crosslink density.[2]The backbone is resistant to enzymatic degradation and hydrolyzes very slowly under physiological conditions.[3]
Poly(N-isopropylacrylamide) (PNIPAM) Stable swelling below the Lower Critical Solution Temperature (LCST). Repeated cycling above and below the LCST can lead to mechanical fatigue and changes in swelling behavior.[4]Mechanical strength can be weak and may decrease with thermal cycling.[5]Generally considered non-biodegradable.[5] Can be made degradable by incorporating cleavable crosslinkers.[6]
Polyethylene Glycol (PEG) Swelling is stable for non-degradable PEG hydrogels. For degradable formulations, swelling increases as the network breaks down.[7]Mechanical properties are tunable with crosslink density and polymer concentration. In degradable forms, the modulus decreases over time.[8]Can be designed to be non-degradable or to degrade via hydrolysis or enzymatic action by incorporating labile linkages.[7][8] Degradation can be accelerated by temperature and pH.[9]

Experimental Protocols

Detailed methodologies are crucial for assessing and comparing the long-term stability of hydrogels. Below are standard protocols for key stability-indicating experiments.

Long-Term Swelling Studies

This protocol determines the change in the swelling ratio of a hydrogel over an extended period.

  • Sample Preparation: Prepare hydrogel samples of uniform size and shape.

  • Initial Measurement: Lyophilize a subset of samples to determine the initial dry weight (W_d).

  • Immersion: Immerse the pre-weighed swollen hydrogel samples (W_i) in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

  • Periodic Measurement: At predetermined time points (e.g., 1, 7, 14, 30, 60, and 90 days), remove the samples from the buffer.

  • Weighing: Gently blot the surface to remove excess water and weigh the swollen hydrogel (W_t).

  • Calculation: Calculate the swelling ratio (SR) at each time point using the formula: SR = (W_t - W_d) / W_d

  • Data Analysis: Plot the swelling ratio as a function of time to observe the swelling stability.

Hydrolytic Degradation Assay

This protocol assesses the degradation of the hydrogel due to hydrolysis over time.

  • Sample Preparation: Prepare and weigh hydrogel samples to obtain the initial wet weight (W_i). A parallel set should be lyophilized to determine the initial dry weight (W_d_initial).

  • Incubation: Place the hydrogel samples in a sterile buffer solution (e.g., PBS, pH 7.4) at 37°C.

  • Time Points: At specified time intervals, remove a subset of samples from the buffer.

  • Washing and Drying: Rinse the samples with deionized water to remove any salts, and then lyophilize them to a constant weight to get the final dry weight (W_d_final).

  • Calculation: The percentage of mass loss is calculated as: Mass Loss (%) = [(W_d_initial - W_d_final) / W_d_initial] * 100

  • Analysis: Plot the percentage of mass loss against time to determine the degradation kinetics.

Mechanical Stability Testing (Compression)

This protocol evaluates the change in the mechanical properties of the hydrogel over time.

  • Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions.

  • Initial Testing: Perform unconfined compression testing on a subset of samples at day 0 to determine the initial compressive modulus.

  • Incubation: Store the remaining hydrogel samples in a relevant buffer at 37°C.

  • Periodic Mechanical Testing: At regular intervals, remove samples and perform unconfined compression testing. Ensure samples are equilibrated to the testing temperature.

  • Data Acquisition: Record the stress-strain curves for each sample.

  • Modulus Calculation: Determine the compressive modulus from the linear region of the stress-strain curve.

  • Analysis: Plot the compressive modulus as a function of time to assess the mechanical stability of the hydrogel.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for assessing hydrogel stability and a logical comparison of the hydrogels discussed.

G cluster_prep Sample Preparation cluster_testing Long-Term Stability Assessment cluster_assays Periodic Assays cluster_analysis Data Analysis prep Hydrogel Synthesis & Crosslinking equil Equilibration in Buffer prep->equil storage Incubation at 37°C in Buffer equil->storage swelling Swelling Ratio storage->swelling degradation Mass Loss storage->degradation mechanical Mechanical Testing storage->mechanical analysis Plot Properties vs. Time swelling->analysis degradation->analysis mechanical->analysis

Caption: Experimental workflow for long-term hydrogel stability studies.

G cluster_hydrogels Hydrogel Types cluster_properties Long-Term Stability Attributes NDA NDA Hydrogel high_mech High Mechanical Stability NDA->high_mech Expected slow_degrad Slow Degradation NDA->slow_degrad stable_swell Stable Swelling NDA->stable_swell Expected PAAm PAAm Hydrogel PAAm->slow_degrad PAAm->stable_swell PNIPAM PNIPAM Hydrogel PNIPAM->slow_degrad PEG PEG Hydrogel PEG->high_mech If non-degradable PEG->stable_swell If non-degradable tunable_degrad Tunable Degradation PEG->tunable_degrad

Caption: Logical comparison of hydrogel long-term stability attributes.

References

Determining the Reactivity Ratios of N-Dodecylacrylamide in Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine the reactivity ratios of N-Dodecylacrylamide (NDA) in copolymerization with various comonomers. Understanding these reactivity ratios is crucial for designing and synthesizing copolymers with specific properties, a key aspect in the development of advanced materials for drug delivery and other biomedical applications. While specific reactivity data for NDA is limited in publicly available literature, this guide presents a comparative analysis using data from structurally similar N-alkylacrylamides to illustrate the experimental protocols and data analysis involved.

Comparative Reactivity Ratios of N-Alkylacrylamides

The reactivity of a monomer in a copolymerization reaction is quantified by its reactivity ratio (r). This value indicates the preference of a growing polymer chain ending in a particular monomer unit to add the same type of monomer (homopolymerization) versus the other comonomer (copolymerization). By comparing the reactivity ratios of different N-alkylacrylamides with common comonomers, researchers can infer the expected behavior of this compound.

Below is a table summarizing the reactivity ratios (r1 for the N-alkylacrylamide and r2 for the comonomer) for various systems, determined using methods such as the Fineman-Ross and Kelen-Tüdős graphical procedures.[1]

N-Alkylacrylamide (M1)Comonomer (M2)r1r2Method of DeterminationReference
N-naphthylacrylamideAcrylic Acid0.0480.687Fineman-Ross, Kelen-Tüdős[1]
N-naphthylacrylamideMethyl Acrylate0.0660.346Fineman-Ross, Kelen-Tüdős[1]
N-tert-butylacrylamide2,4-Dichlorophenyl methacrylate0.831.13Fineman-Ross, Kelen-Tüdős[2]
N-tert-amylacrylamideStyrene0.623.52Fineman-Ross, Kelen-Tüdős[3]
N-cyclohexylacrylamiden-butyl acrylate0.381.77Fineman-Ross, Kelen-Tüdős[4]

Experimental Protocol for Determining Reactivity Ratios

The following is a generalized experimental protocol for the free radical copolymerization of an N-alkylacrylamide (like this compound) and a comonomer to determine their reactivity ratios. This protocol is based on common procedures found in the literature for similar monomer systems.[1][2]

Materials:

  • This compound (M1)

  • Comonomer (e.g., Methyl Methacrylate, Styrene, Acrylic Acid) (M2)

  • Initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))

  • Solvent (e.g., Benzene, Toluene, or Dimethylformamide (DMF))

  • Precipitating agent (e.g., Petroleum ether, Methanol)

  • Nitrogen gas

Procedure:

  • Monomer and Initiator Purification: Monomers are purified to remove inhibitors, typically by passing through a column of activated alumina or by distillation under reduced pressure. The initiator is recrystallized from an appropriate solvent (e.g., methanol for AIBN).

  • Preparation of Reaction Mixtures: A series of reaction tubes are prepared with varying molar ratios of M1 and M2. The total monomer concentration and the initiator concentration are kept constant across all experiments. The solvent is added to achieve the desired concentration.

  • Degassing: The reaction mixtures are thoroughly degassed by bubbling with purified nitrogen gas for a sufficient time (e.g., 15-30 minutes) to remove oxygen, which can inhibit free radical polymerization.

  • Polymerization: The sealed reaction tubes are placed in a constant temperature bath to initiate polymerization. The reaction is allowed to proceed to a low conversion, typically below 10%, to ensure that the monomer feed ratio remains essentially constant throughout the experiment.[1] This is a critical step for the accurate application of the Fineman-Ross and Kelen-Tüdős methods.[1]

  • Copolymer Isolation and Purification: The polymerization is quenched by rapidly cooling the reaction mixture. The copolymer is then precipitated by pouring the reaction mixture into a large volume of a suitable non-solvent. The precipitated copolymer is filtered, washed thoroughly with the precipitating agent to remove any unreacted monomers and initiator, and then dried to a constant weight under vacuum.

  • Copolymer Composition Analysis: The composition of the resulting copolymer (i.e., the molar ratio of M1 and M2 incorporated into the polymer chain) is determined using analytical techniques such as:

    • ¹H NMR Spectroscopy: By integrating the characteristic proton signals of each monomer unit in the copolymer's NMR spectrum, the molar ratio can be calculated.

    • Elemental Analysis: For copolymers where one monomer contains a unique element (e.g., nitrogen in this compound), the elemental composition can be used to determine the copolymer composition.[1][5]

Data Analysis:

The monomer reactivity ratios (r1 and r2) are then calculated from the monomer feed ratios and the determined copolymer compositions using graphical methods like the Fineman-Ross or Kelen-Tüdős equations.[1]

Experimental Workflow

The following diagram illustrates the general workflow for determining the reactivity ratios of this compound in copolymerization.

G Monomer_Purification Monomer & Initiator Purification Reaction_Mixture Prepare Reaction Mixtures (Varying M1:M2 Ratios) Monomer_Purification->Reaction_Mixture Degassing Degas with Nitrogen Reaction_Mixture->Degassing Polymerization Initiate Polymerization (Constant Temperature) Degassing->Polymerization Low_Conversion Ensure Low Conversion (<10%) Polymerization->Low_Conversion Isolation Isolate & Purify Copolymer Low_Conversion->Isolation Composition_Analysis Determine Copolymer Composition (NMR, EA) Isolation->Composition_Analysis Reactivity_Ratio_Calc Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) Composition_Analysis->Reactivity_Ratio_Calc

Experimental workflow for determining reactivity ratios.

Signaling Pathway of Free Radical Copolymerization

The underlying chemical process for this experimental determination is free radical copolymerization. The following diagram illustrates the key steps in this chain reaction mechanism.

G cluster_propagation Propagation Steps Initiation Initiation (Initiator -> 2R•) Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination P1 ~M1• + M1 -> ~M1M1• (k11) Propagation->P1 P2 ~M1• + M2 -> ~M1M2• (k12) P3 ~M2• + M2 -> ~M2M2• (k22) P4 ~M2• + M1 -> ~M2M1• (k21)

Key stages of free radical copolymerization.

References

A Comparative Benchmarking of Hydrophobic Monomers for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate hydrophobic monomer is a critical decision in the design of effective drug delivery systems. The physicochemical properties of the chosen polymer directly influence drug loading capacity, release kinetics, particle stability, and biocompatibility. This guide provides a comprehensive comparative analysis of commonly employed hydrophobic monomers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation drug delivery vehicles.

This publication delves into the performance of several key hydrophobic monomers, including the widely utilized biodegradable polyesters: Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA), and Poly(ε-caprolactone) (PCL). Additionally, it explores other notable monomers such as Cholesteryl Methacrylate (CMA) and the thermo-sensitive N-isopropylacrylamide (NIPAAM), offering a broad perspective on the available options for formulating nanoparticles, microparticles, and hydrogels for therapeutic delivery.

Performance Comparison of Hydrophobic Monomers

The choice of a hydrophobic monomer significantly impacts the key performance indicators of a drug delivery system. The following tables summarize quantitative data on drug loading efficiency, particle size, zeta potential, and in vitro drug release for nanoparticles formulated with different hydrophobic polymers. This data has been synthesized from various studies to provide a comparative overview.

Monomer/PolymerDrugDrug Loading Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
PLGA (50:50)Docetaxel8.5 ± 1.2220 ± 15-15.8 ± 2.1[1][2]
PLADocetaxel6.4 ± 0.9250 ± 20-12.5 ± 1.8[1]
PCLDocetaxel10.3 ± 1.5280 ± 25-10.3 ± 1.5[1]
PLGA-PCLDocetaxel12.1 ± 1.8265 ± 18-13.2 ± 2.0[1]
Cholesteryl Methacrylate (in liposomes)Vincristine~15400 - 500Not Reported
Poly(N-isopropylacrylamide) (Hydrogel)Curcumin~65Not ApplicableNot Reported[3]

Table 1: Comparative Analysis of Drug Loading Efficiency, Particle Size, and Zeta Potential. This table presents a summary of key physicochemical properties of nanoparticles formulated with different hydrophobic monomers. The data highlights how the choice of polymer can influence the drug encapsulation capacity and the surface charge of the nanoparticles.

Monomer/PolymerDrugInitial Burst Release (%)Cumulative Release after 72h (%)Release MechanismReference
PLGA (50:50)Docetaxel~30~70Diffusion & Erosion[1]
PLADocetaxel~20~50Diffusion[1]
PCLDocetaxel~15~40Diffusion[1]
PLGA-PCLDocetaxel~25~60Diffusion & Erosion[1]

Table 2: In Vitro Drug Release Profiles. This table compares the in vitro release kinetics of a model hydrophobic drug from nanoparticles fabricated using different biodegradable polyesters. The data illustrates the tunable release profiles that can be achieved by selecting polymers with varying degradation rates.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization and comparison of drug delivery systems. The following sections provide methodologies for key experiments cited in this guide.

Nanoparticle Formulation via Emulsion-Solvent Evaporation

The emulsion-solvent evaporation technique is a widely used method for the preparation of polymeric nanoparticles.[4][5][6][7]

Materials:

  • Polymer (e.g., PLGA, PLA, PCL)

  • Drug

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase (e.g., deionized water)

  • Surfactant (e.g., polyvinyl alcohol (PVA), poloxamer)

Procedure:

  • Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

  • As the solvent evaporates, the polymer precipitates, leading to the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Determination of Drug Loading Efficiency and Encapsulation Efficiency

The drug loading efficiency (DLE) and encapsulation efficiency (EE) are critical parameters that quantify the amount of drug successfully incorporated into the nanoparticles.[8][9][10][11]

Indirect Method:

  • After nanoparticle preparation, centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Carefully collect the supernatant which contains the unencapsulated drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE and DLE using the following formulas:

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading Efficiency (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

Direct Method:

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using an appropriate analytical method.

  • Calculate the DLE using the following formula:

    • Drug Loading Efficiency (%) = (Amount of encapsulated drug / Weight of nanoparticles) x 100

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension, as well as their surface charge (zeta potential).[3][12][13][14][15][16]

Procedure:

  • Disperse the lyophilized nanoparticles in deionized water or a suitable buffer by gentle sonication. The concentration should be optimized to avoid multiple scattering effects.[14]

  • For particle size measurement, place the nanoparticle suspension in a disposable cuvette and insert it into the DLS instrument.

  • The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are analyzed to determine the particle size distribution.

  • For zeta potential measurement, the nanoparticle suspension is placed in a specialized electrophoresis cell.

  • An electric field is applied across the cell, causing the charged particles to move towards the oppositely charged electrode.

  • The velocity of the particles is measured by laser Doppler velocimetry, and this is used to calculate the zeta potential.

In Vitro Drug Release Study

The dialysis method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.[17][18][19][20][21]

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the nanoparticle suspension inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Immerse the sealed dialysis bag in a larger volume of release medium in a beaker, which is maintained at a constant temperature (e.g., 37°C) and stirred continuously.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of nanoparticles.[22][23][24][25]

Procedure:

  • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticles (and appropriate controls, including empty nanoparticles and free drug) for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate the plate for a few hours, during which viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate critical workflows and relationships in the context of hydrophobic monomer-based drug delivery systems.

Nanoparticle_Formulation_Workflow cluster_prep Preparation of Phases cluster_emulsion Emulsification cluster_formation Nanoparticle Formation cluster_purification Purification & Collection Polymer & Drug Polymer & Drug Organic Phase Solution Organic Phase Solution Polymer & Drug->Organic Phase Solution dissolve Organic Solvent Organic Solvent Organic Solvent->Organic Phase Solution Surfactant Surfactant Aqueous Phase Solution Aqueous Phase Solution Surfactant->Aqueous Phase Solution dissolve Aqueous Phase Aqueous Phase Aqueous Phase->Aqueous Phase Solution Emulsion Emulsion Organic Phase Solution->Emulsion add to Aqueous Phase Solution->Emulsion under homogenization Nanoparticle Suspension Nanoparticle Suspension Emulsion->Nanoparticle Suspension Solvent Evaporation Washed Nanoparticles Washed Nanoparticles Nanoparticle Suspension->Washed Nanoparticles Centrifugation & Washing Lyophilized Nanoparticles Lyophilized Nanoparticles Washed Nanoparticles->Lyophilized Nanoparticles Lyophilization

Caption: Workflow for nanoparticle formulation via the emulsion-solvent evaporation method.

Drug_Release_Mechanisms cluster_mechanisms Release Mechanisms Biodegradable Polymer Matrix Biodegradable Polymer Matrix Diffusion Diffusion Biodegradable Polymer Matrix->Diffusion Drug molecules move through polymer Erosion Erosion Biodegradable Polymer Matrix->Erosion Polymer degrades, releasing drug Swelling Swelling Biodegradable Polymer Matrix->Swelling Polymer swells, increasing pore size Drug Release Drug Release Diffusion->Drug Release Erosion->Drug Release Swelling->Drug Release

Caption: Mechanisms of drug release from biodegradable polymer matrices.

Polymer_Properties_vs_Performance cluster_properties Polymer Properties cluster_performance Drug Delivery Performance Hydrophobicity Hydrophobicity Drug Loading Drug Loading Hydrophobicity->Drug Loading influences Molecular Weight Molecular Weight Release Rate Release Rate Molecular Weight->Release Rate affects Particle Stability Particle Stability Molecular Weight->Particle Stability contributes to Crystallinity Crystallinity Crystallinity->Release Rate impacts Degradation Rate Degradation Rate Degradation Rate->Release Rate governs Biocompatibility Biocompatibility Degradation Rate->Biocompatibility related to

Caption: Relationship between polymer properties and drug delivery performance.

References

Assessing the Cytotoxicity of N-Dodecylacrylamide and its Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxicity of N-Dodecylacrylamide and its polymers. Due to a notable lack of publicly available cytotoxicity data for this compound polymers, this document focuses on comparing its monomeric properties and the cytotoxic profiles of structurally related and alternative polymers used in biomedical applications. The guide leverages experimental data for well-researched polymers like poly(N-isopropylacrylamide) (pNIPAM) and other polyacrylamide derivatives to offer a comparative context.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound monomer and various polymers. It is crucial to note that the cytotoxicity of polymers can be influenced by multiple factors, including residual monomers, polymer molecular weight, and the cell type used for testing.

Table 1: Cytotoxicity of Acrylamide Monomers

CompoundCell LineAssayConcentrationEffectCitation
This compound---Causes skin and eye irritation; may cause respiratory irritation (GHS)[1]
N-isopropylacrylamide (NIPAM)Endothelial, Epithelial, Smooth Muscle, FibroblastsMTS5 mg/mLReduced cell viability after 24 and 48 hours. Endothelial and epithelial cells were most sensitive.[2]
Acrylamide (ACR)PC12, SK-N-SH--More lethal than Acrylic Acid (AA) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). Induces DNA double-strand breakage, ROS accumulation, and mitochondrial dysfunction.[3]

Table 2: Cytotoxicity of Acrylamide-Based Polymers

PolymerCell Line(s)AssayConcentrationCell Viability (%)Citation
Poly(N-isopropylacrylamide) (pNIPAM)3T3-L1, HEK293, A549MTT, Neutral RedNot specifiedNon-cytotoxic[4]
Poly(N-isopropylacrylamide) (pNIPAM)Caco-2, Calu-3MTT, LDH0.1-10.0 mg/mlMore cytotoxic at 37°C (above LCST)[5]
Poly(N,N-diethyl acrylamide)-b-PEG-b-Poly(N,N-diethyl acrylamide)Human Keratinocyte (HaCaT)MTS, LDH10 mg/mL (2h exposure)No evidence of cytotoxicity[6]
Alginate/Polyacrylamide IPN HydrogelD1 Mouse Mesenchymal Stem CellsIn vitro viability/metabolic activity-Generally non-cytotoxic[7]
AMP-Acrylates/C1-18 Alkyl Acrylate/C1-8 Alkyl Acrylamide/Hydroxyethylacrylate CopolymerWistar Rats28-day Dermal Toxicityup to 1000 mg/kg bw/dNOAEL was 1000 mg/kg bw/d[8]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are fundamental for the consistent and reliable assessment of polymer biocompatibility.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Expose the cells to various concentrations of the polymer for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used for background subtraction.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol.[10]

  • Supernatant Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and treat with the polymers of interest.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing polymer cytotoxicity and a simplified overview of cell death pathways.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis polymer Polymer Synthesis & Characterization treatment Treat Cells with Polymer Concentrations polymer->treatment cells Cell Line Culture cells->treatment viability Viability Assays (e.g., MTT, MTS) treatment->viability membrane Membrane Integrity Assays (e.g., LDH) treatment->membrane apoptosis Apoptosis Assays (e.g., Annexin V) treatment->apoptosis data Measure Absorbance/ Fluorescence viability->data membrane->data apoptosis->data results Calculate IC50/ Cell Viability % data->results

Caption: Experimental Workflow for Polymer Cytotoxicity Assessment.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Cellular Response cluster_outcome Cell Fate stimulus Polymer Exposure ros ROS Production stimulus->ros mito Mitochondrial Dysfunction stimulus->mito necrosis Necrosis (LDH Assay) stimulus->necrosis ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Annexin V Assay) caspase->apoptosis viability Decreased Viability (MTT Assay) apoptosis->viability necrosis->viability

Caption: General Pathways of Polymer-Induced Cell Death.

References

Safety Operating Guide

Proper Disposal of N-Dodecylacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide is a chemical compound that requires strict adherence to safety and disposal protocols due to its potential health hazards. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All handling of this compound, especially in its powder form, should be conducted in a chemical fume hood to prevent inhalation of dust.[2]

Quantitative Data Summary for Disposal

Hazard ClassificationGHS CategoryDescriptionDisposal Implication
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]Contaminated PPE and labware must be disposed of as hazardous waste.
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]Mandates careful handling to avoid splashes and dictates emergency eyewash procedures.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]All handling of powder should be in a fume hood; contaminated materials are hazardous.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the sink or in regular trash.[2][3]

Disposal of Unpolymerized this compound (Solid and Liquid Waste)
  • Waste Collection:

    • Collect all unpolymerized this compound waste, including excess solids, solutions, and rinsates from container cleaning, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • The first rinse of any container that held the chemical must be collected as hazardous waste.[5]

  • Labeling:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant").[4][6]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[7]

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6]

Disposal of Contaminated Materials
  • Collection of Contaminated Solids:

    • Place all disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, into a designated, sealed plastic bag.[6][8]

  • Labeling and Secondary Containment:

    • Label the bag as "Hazardous Waste" with the chemical name. Place this bag into a secondary, rigid, and leak-proof container.[8]

  • Disposal:

    • This container should be collected for disposal by your institution's hazardous waste management service.[8]

Disposal of Polymerized this compound
  • Once this compound has been fully polymerized, it is generally considered non-hazardous and may be disposed of in the regular laboratory trash, provided it is not contaminated with other hazardous materials (e.g., ethidium bromide).[3]

  • If the polymerized gel is contaminated with other hazardous substances, it must be disposed of as hazardous waste following the procedures for contaminated materials.[3]

Experimental Protocols

Surface Decontamination Procedure

In case of a spill or for routine cleaning of work surfaces:

  • Initial Cleaning: Wipe down the contaminated surface with a detergent and water solution.[6]

  • Decontamination:

    • Apply a 1.6% potassium persulfate solution to the surface.

    • Follow with a 1.6% sodium metabisulfite solution.

    • Let the solutions stand for 30 minutes.[6]

  • Final Rinse: Thoroughly wash and wipe the area with water.[6]

  • Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[6]

This compound Disposal Workflow

G cluster_start cluster_waste_type cluster_unpolymerized cluster_contaminated cluster_polymerized cluster_end start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type unpolymerized Unpolymerized Solid or Liquid Waste waste_type->unpolymerized Unpolymerized contaminated Contaminated Materials (Gloves, Labware, etc.) waste_type->contaminated Contaminated   Materials    polymerized Fully Polymerized Gel waste_type->polymerized Polymerized collect_unpoly Collect in a Labeled, Leak-Proof Hazardous Waste Container unpolymerized->collect_unpoly store_unpoly Store in Designated Satellite Accumulation Area collect_unpoly->store_unpoly ehs_pickup Arrange for EHS/ Certified Waste Disposal Pickup store_unpoly->ehs_pickup collect_contam Place in a Labeled, Sealed Bag contaminated->collect_contam secondary_contam Place Bag in a Rigid Secondary Container collect_contam->secondary_contam secondary_contam->ehs_pickup is_contaminated Contaminated with Other Hazardous Substances? polymerized->is_contaminated is_contaminated->collect_contam Yes dispose_trash Dispose in Regular Lab Trash is_contaminated->dispose_trash No

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling N-Dodecylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Dodecylacrylamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the safety protocols outlined below is crucial.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₅H₂₉NO[1]
Molecular Weight 239.40 g/mol [1]
Appearance White to off-white solid/powder-
Melting Point 58 °C-
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards.Protects against direct contact with the solid, which can cause serious eye irritation.
Skin Protection Gloves: Nitrile or butyl rubber gloves are recommended. Double-gloving is best practice, especially for prolonged handling. Change gloves immediately if they become contaminated.Lab Coat: A chemically resistant lab coat or apron is required.Prevents skin contact, which can cause irritation. Acrylamides can potentially be absorbed through the skin.
Respiratory Protection For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and an N95 particulate filter is necessary.Protects against inhalation of the powder, which can cause respiratory irritation.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Solid in Fume Hood prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After Experiment dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents to minimize movement within the lab.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of solid this compound inside a chemical fume hood to control dust.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the solid to the reaction vessel, avoiding the creation of dust.

  • Solution Preparation:

    • When dissolving, slowly add the solid this compound to the solvent to prevent splashing.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

In the event of an emergency, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill (Solid) 1. Evacuate the immediate area and restrict access.2. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.4. Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.
Large Spill Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. All waste is considered hazardous.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal unused Unused this compound solid_waste_container Labeled Solid Hazardous Waste Container unused->solid_waste_container contaminated_solids Contaminated Labware (gloves, tips, etc.) contaminated_solids->solid_waste_container contaminated_liquids Contaminated Solutions liquid_waste_container Labeled Liquid Hazardous Waste Container contaminated_liquids->liquid_waste_container storage Store in Designated Satellite Accumulation Area solid_waste_container->storage liquid_waste_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for this compound waste streams.

Step-by-Step Disposal Procedures:

  • Unused or Excess this compound:

    • Collect the solid in its original container or a clearly labeled, sealed, and chemically compatible container for hazardous waste.[2]

    • Do not mix with other waste streams.[2]

  • Contaminated Labware (e.g., pipette tips, gloves, weighing boats):

    • Place all solid contaminated waste in a designated, sealed hazardous waste container labeled "Hazardous Waste" and with the chemical name.[3][4]

  • Contaminated Solutions:

    • Collect all liquid waste containing this compound in a designated, leak-proof hazardous liquid waste container.

    • Ensure the container is properly labeled with "Hazardous Waste" and the chemical constituents.

  • Waste Storage and Disposal:

    • Store all hazardous waste containers in a designated and secure satellite accumulation area.

    • Arrange for the disposal of all hazardous waste through your institution's EHS department, which will coordinate with a licensed hazardous waste management company.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.